ivDde-Lys(Fmoc)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUYNKHCHODACY-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to ivDde-Lys(Fmoc)-OH: A Versatile Tool for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-Fmoc-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-lysine, commonly known as ivDde-Lys(Fmoc)-OH. This orthogonally protected amino acid is a critical reagent in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures, including branched peptides, cyclic peptides, and site-specifically labeled conjugates. This document details its chemical properties, applications, and experimental protocols to facilitate its effective use in research and drug development.
Core Concepts and Chemical Properties
This compound is a derivative of the amino acid L-lysine where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group.[1][2][3] This orthogonal protection scheme is the cornerstone of its utility, allowing for the selective deprotection of the lysine (B10760008) side chain under mild conditions that do not affect the Fmoc group or other acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS.[2][3]
The ivDde group is a more sterically hindered version of the Dde protecting group, which provides enhanced stability against premature removal during prolonged syntheses and reduces the risk of protecting group migration.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 204777-78-6 | [6] |
| Molecular Formula | C₃₄H₄₂N₂O₆ | [1][2] |
| Molecular Weight | 574.71 g/mol | [6] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DMSO, and NMP | [1][2][3] |
| Storage Temperature | -20°C to -10°C | [7] |
Table 2: Spectroscopic Data
| Property | Value | Reference(s) |
| UV Monitoring of ivDde Cleavage | The indazole byproduct absorbs at 290 nm | [2][8] |
Experimental Protocols
The unique properties of this compound allow for a range of advanced peptide synthesis strategies. Below are detailed methodologies for its key applications.
Solid-Phase Peptide Synthesis (SPPS) and ivDde Group Removal
This protocol outlines the general steps for incorporating this compound into a peptide sequence and the subsequent selective deprotection of the ivDde group.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma Pure)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Hydrazine (B178648) monohydrate solution (2% in DMF)[9]
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the desired Fmoc-amino acid (including this compound at the desired position) in DMF. Add the coupling reagents (e.g., HBTU/HOBt/DIPEA) and add the mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Selective ivDde Deprotection:
-
Washing: Wash the resin thoroughly with DMF to remove hydrazine and the cleaved ivDde protecting group.
-
Side-Chain Modification (if applicable): The now-free ε-amino group of the lysine is available for modification (see protocols below).
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups by treating with a cleavage cocktail (e.g., Reagent K) for 2-4 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Branched Peptides
This protocol describes the synthesis of an unsymmetrically branched peptide using this compound.
Procedure:
-
Synthesize the main peptide chain on a solid support up to the point of branching, incorporating this compound at the branch point, following steps 1-5 of the general SPPS protocol.
-
Selectively remove the ivDde group from the lysine side chain as described in step 6 of the general SPPS protocol.
-
Synthesize the second peptide chain (the branch) on the deprotected ε-amino group of the lysine by repeating the coupling and deprotection cycles (steps 2-4 of the general SPPS protocol) with the desired Fmoc-amino acids.
-
Once the synthesis of the branched peptide is complete, proceed with the final Fmoc deprotection, cleavage, and purification as described in steps 9-11 of the general SPPS protocol.
Site-Specific Peptide Labeling
This protocol details the site-specific attachment of a label (e.g., a fluorescent dye or biotin) to the lysine side chain.
Procedure:
-
Synthesize the peptide sequence on a solid support, incorporating this compound at the desired labeling site, following steps 1-5 of the general SPPS protocol.
-
Selectively remove the ivDde group as described in step 6 of the general SPPS protocol.
-
Dissolve the labeling reagent (e.g., an NHS-ester of a fluorescent dye) in a suitable solvent (e.g., DMF) and add it to the resin along with a mild base like DIPEA.
-
Allow the labeling reaction to proceed for 2-4 hours or overnight at room temperature.
-
Wash the resin thoroughly to remove excess labeling reagent.
-
Proceed with the final Fmoc deprotection, cleavage, and purification as described in steps 9-11 of the general SPPS protocol.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.
Conclusion
This compound is an invaluable building block for the synthesis of complex and modified peptides. Its robust and orthogonal ivDde protecting group allows for the selective modification of the lysine side chain, opening avenues for the development of novel peptide-based therapeutics, diagnostic tools, and research probes. The protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully implement this versatile reagent in their synthetic strategies.
References
- 1. chempep.com [chempep.com]
- 2. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-((1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene)amino)hexanoic acid | C34H42N2O6 | CID 135443653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. peptide.com [peptide.com]
An In-depth Technical Guide to ivDde-Lys(Fmoc)-OH: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(ivDde)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), offering a sophisticated level of control over peptide architecture. This derivative of L-lysine is strategically modified with two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group on the ε-amino side chain. This dual protection scheme empowers chemists to selectively deprotect and modify the lysine (B10760008) side chain, opening avenues for the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptide-drug conjugates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its use.
Chemical Structure and Properties
ivDde-Lys(Fmoc)-OH, systematically named Nα-(9-Fluorenylmethoxycarbonyl)-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-L-lysine, is a white to light yellow crystalline powder. Its structure is characterized by the lysine backbone with the bulky Fmoc and ivDde protecting groups.
Key Structural Features:
-
L-Lysine Core: Provides the fundamental amino acid structure for incorporation into a peptide chain.
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: Protects the α-amino group. It is stable under acidic conditions but is readily cleaved by a secondary amine base, typically piperidine (B6355638), during SPPS.[1][2]
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) Group: Protects the ε-amino group of the lysine side chain. This group is stable to both the acidic conditions used for final cleavage from many resins and the basic conditions used for Fmoc removal.[1][3] Its selective removal is achieved under mild conditions with hydrazine (B178648) or hydroxylamine.[1][2]
The orthogonality of the Fmoc and ivDde protecting groups is the key to this reagent's utility, allowing for sequential deprotection and modification at different sites within a peptide.[2]
Physicochemical and Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value |
| CAS Number | 204777-78-6[1][4] |
| Molecular Formula | C₃₄H₄₂N₂O₆[1][5][6] |
| Molecular Weight | 574.7 g/mol [1][5][6] |
| Synonyms | Fmoc-Nε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-lysine, N-α-Fmoc-N-ε-ivDde-L-lysine[1] |
| Property | Value/Description |
| Appearance | White to light yellow powder/crystal |
| Purity | Commercially available in high purity, typically >98% by HPLC[1][7] |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and NMP[1][2][5] |
| Storage | Recommended storage at -20°C or +5 ± 3 °C[4][6] |
Experimental Protocols
The use of this compound in SPPS involves a series of well-defined steps for coupling and selective deprotection.
Standard Fmoc-SPPS Coupling
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating with a solution of 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete deprotection.[5]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the deprotection byproducts.
-
Amino Acid Activation and Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
Selective ivDde Group Deprotection
The selective removal of the ivDde group is a critical step that allows for side-chain modification.
-
Resin Preparation: The peptide-resin with the ivDde-protected lysine is washed thoroughly with DMF.
-
Deprotection Solution: Prepare a fresh solution of 2% hydrazine monohydrate in DMF.[5][8]
-
Deprotection Reaction: The resin is treated with the 2% hydrazine solution. The reaction is typically performed in three short intervals of 3-5 minutes each.[5][8] The progress of the deprotection can be monitored by UV spectrophotometry, as the cleavage byproduct, an indazole derivative, absorbs strongly at 290 nm.[5][9]
-
Washing: The resin is extensively washed with DMF to remove the hydrazine and the cleavage byproducts.
-
Side-Chain Modification: The now-free ε-amino group of the lysine residue is available for further reaction, such as coupling with another amino acid to form a branched peptide, or conjugation with a reporter molecule, drug, or PEG chain.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any remaining acid-labile side-chain protecting groups are removed simultaneously.
-
Resin Washing and Drying: The final peptide-resin is washed with a solvent like dichloromethane (B109758) (DCM) and dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water, dithiothreitol) to protect sensitive residues, is prepared. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage Reaction: The dried resin is treated with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage solution by adding cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Branched Peptide Synthesis
Caption: SPPS workflow for branched peptide synthesis.
Applications in Research and Drug Development
The unique properties of this compound make it an invaluable tool in various research and development areas:
-
Branched and Dendrimeric Peptides: The ability to selectively deprotect the lysine side chain allows for the synthesis of branched peptides, which can be used to create multivalent ligands, vaccine candidates, and drug delivery systems.[1]
-
Peptide-Drug Conjugates (PDCs): The free amino group, after ivDde removal, serves as a specific attachment point for small molecule drugs, creating targeted therapeutic agents.
-
Fluorescently Labeled Peptides: Fluorescent probes can be attached to the lysine side chain for use in bioassays, imaging studies, and diagnostics.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the lysine side chain can improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life and reducing immunogenicity.[10]
-
Cyclic Peptides: The lysine side chain can be used as an anchor point for cyclization with another part of the peptide, leading to conformationally constrained peptides with potentially enhanced biological activity and stability.
Conclusion
This compound is a highly versatile and powerful reagent for advanced peptide synthesis. Its orthogonal protection scheme provides chemists with the flexibility to create complex and precisely modified peptides that are essential for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of its chemical properties and the specific deprotection protocols is crucial for its successful implementation in the laboratory.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Fmoc-Lys(ivDde)-OH, ≥96% (HPLC) Fmoc-Lys(ivDde)-OH, ≥96% (HPLC) Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 10. peptide.com [peptide.com]
The ivDde Protecting Group in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of orthogonal protecting groups is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), enabling the creation of complex peptide structures such as branched, cyclic, and site-specifically modified peptides. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group has emerged as a versatile and robust tool for the protection of primary amines, particularly the ε-amino group of lysine (B10760008). This technical guide provides an in-depth overview of the ivDde protecting group, its application in SPPS, detailed experimental protocols, and quantitative data to support its effective implementation.
Introduction to the ivDde Protecting Group
The ivDde group is a member of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) family of protecting groups. Introduced as a more sterically hindered version of Dde, the ivDde group offers enhanced stability and reduced risk of premature cleavage or side reactions during peptide synthesis.[1] Its primary advantage lies in its unique deprotection chemistry, which is orthogonal to the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies.
Key Properties of the ivDde Group:
-
Orthogonality: The ivDde group is stable under the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions used for Fmoc deprotection (e.g., piperidine).[2]
-
Selective Cleavage: It is selectively removed by treatment with dilute solutions of hydrazine (B178648) in a suitable solvent, typically dimethylformamide (DMF).[2]
-
Monitoring: The deprotection reaction can be conveniently monitored spectrophotometrically by detecting the release of a chromophoric indazole byproduct at approximately 290 nm.[2]
These properties make the ivDde group an ideal choice for applications requiring the selective unmasking of a specific amino group on the solid support for subsequent modification.
Chemical Structure and Mechanism
The ivDde protecting group is introduced onto the ε-amino group of lysine to yield Fmoc-Lys(ivDde)-OH, a building block readily incorporated into peptide sequences during standard Fmoc-based SPPS.
Protection and Deprotection Workflow
The general workflow for utilizing the ivDde group in SPPS involves the incorporation of an Fmoc-Lys(ivDde)-OH residue at the desired position in the peptide chain. Following the completion of the linear peptide sequence, the ivDde group can be selectively removed to expose the lysine side-chain amine for further functionalization, such as branching, cyclization, or the attachment of labels.
Deprotection Mechanism
The cleavage of the ivDde group is achieved through a retro-Michael type reaction initiated by hydrazine. The hydrazine attacks the enone system of the protecting group, leading to the formation of a stable indazole byproduct and the release of the free amine.
Quantitative Data on ivDde Deprotection
The efficiency of ivDde group removal is critical for the successful synthesis of the target peptide. The following table summarizes the results from a study optimizing the deprotection of an ivDde group from a model peptide, ACP-K(ivDde), on a solid support. The data is presented as the approximate percentage of deprotected peptide based on analytical HPLC peak areas.
| Hydrazine Conc. | Time per Iteration | Iterations | Approximate Deprotection (%) | Reference |
| 2% | 3 min | 3 | Low (small fraction) | [3] |
| 2% | 5 min | 3 | ~50% | [3] |
| 2% | 3 min | 4 | Nominal increase over 3 iterations | [3] |
| 4% | 3 min | 3 | Near Complete | [3] |
Data adapted from Biotage application note on optimizing ivDde removal.[3]
These results indicate that increasing the hydrazine concentration is more effective for achieving complete deprotection than extending the reaction time or the number of iterations at a lower concentration.[3]
Experimental Protocols
This section provides detailed methodologies for the key steps involving the ivDde protecting group in SPPS.
Coupling of Fmoc-Lys(ivDde)-OH
This protocol describes the incorporation of the Fmoc-Lys(ivDde)-OH residue into the peptide chain using standard coupling reagents.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Lys(ivDde)-OH (3-5 equivalents relative to resin loading)
-
HBTU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
In a separate reaction vessel, dissolve Fmoc-Lys(ivDde)-OH and HBTU in DMF.
-
Add DIPEA to the solution to activate the amino acid. A color change is typically observed.
-
Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may be extended for sequences known to be difficult.
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.
Deprotection of the ivDde Group
This protocol outlines the selective removal of the ivDde protecting group from the lysine side chain.
Materials:
-
ivDde-protected peptide-resin
-
Hydrazine monohydrate
-
DMF, peptide synthesis grade
Procedure:
-
Prepare a fresh 2-4% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the hydrazine solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture at room temperature. The reaction time and number of repetitions should be optimized based on the specific peptide sequence and the desired level of deprotection (refer to the quantitative data table). A typical starting point is 3 treatments of 3-5 minutes each.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove the cleaved protecting group and residual hydrazine.
-
The resin is now ready for the subsequent side-chain modification.
Potential Side Reactions and Considerations
While the ivDde group is generally robust, some potential side reactions and considerations should be taken into account:
-
Dde/ivDde Migration: Although less prone than the Dde group, migration of the ivDde group from the ε-amino group to the α-amino group has been reported, particularly during Fmoc deprotection.[4] This can be minimized by using milder Fmoc deprotection conditions (e.g., DBU/piperidine) or by ensuring complete acylation of the α-amino group.
-
Incomplete Deprotection: As shown in the quantitative data, incomplete removal of the ivDde group can occur, especially with sterically hindered sequences or when using suboptimal deprotection conditions.[3] Optimization of the hydrazine concentration and reaction time is crucial.
-
Hydrazine Sensitivity of Other Groups: While orthogonal to Fmoc and Boc, hydrazine can affect other protecting groups. For instance, it is not compatible with the Alloc protecting group unless specific scavengers are used. It is also important to note that hydrazine can also remove the Fmoc group, so the N-terminus should be protected (e.g., with a Boc group) if it is to remain blocked during ivDde deprotection.[1]
Conclusion
The ivDde protecting group is a powerful and reliable tool in the arsenal (B13267) of the peptide chemist. Its orthogonality to standard SPPS chemistries, coupled with a selective and monitorable deprotection method, facilitates the synthesis of complex and highly functionalized peptides. By understanding the underlying chemistry, optimizing reaction conditions, and being mindful of potential side reactions, researchers can effectively leverage the ivDde group to advance their research and development efforts in the field of peptide science.
References
A Technical Guide to ivDde-Lys(Fmoc)-OH: A Versatile Tool for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified amino acids is a cornerstone of modern peptide science, enabling the development of sophisticated therapeutics, diagnostics, and research tools. Among the arsenal (B13267) of protected amino acids, Nα-Fmoc-Nε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-lysine, commonly known as ivDde-Lys(Fmoc)-OH, stands out as a critical component for complex peptide design. This technical guide provides an in-depth overview of its properties, applications, and the experimental protocols essential for its successful implementation in solid-phase peptide synthesis (SPPS).
Core Properties of this compound
The utility of this compound lies in its orthogonal protecting group strategy, which allows for the selective deprotection and modification of the lysine (B10760008) side chain. The key physicochemical properties are summarized below.
| Property | L-isomer (this compound) | D-isomer (ivDde-D-Lys(Fmoc)-OH) |
| CAS Number | 204777-78-6[1][2] | 1272755-33-5[3][4][5] |
| Molecular Weight | 574.71 g/mol [6] | 574.72 g/mol [3] |
| Molecular Formula | C₃₄H₄₂N₂O₆[6][7] | C₃₄H₄₂N₂O₆[3] |
Experimental Protocols
The successful application of this compound hinges on the precise execution of deprotection steps. The following protocols outline the standard procedures for the removal of the Fmoc and ivDde protecting groups.
Nα-Fmoc Group Removal
The Fmoc group is labile to basic conditions and is typically removed to allow for the elongation of the peptide chain at the N-terminus.
-
Reagent: 20% (v/v) piperidine (B6355638) in a suitable solvent such as dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[3][4]
-
Procedure:
Nε-ivDde Group Removal
The ivDde group is stable to the basic conditions used for Fmoc removal and to acidic conditions often used for final cleavage from the resin.[1] Its selective removal is achieved using hydrazine (B178648).[1][7][8]
-
Procedure:
-
Treat the resin-bound peptide with the hydrazine solution.
-
The reaction is typically performed in multiple treatments (e.g., 3 x 3 minutes or 3 x 10 minutes) to ensure complete removal.[5]
-
The progress of the deprotection can be monitored by UV absorbance at 290 nm, which detects the formation of an indazole byproduct.[5]
-
Following deprotection, the resin should be extensively washed with DMF to remove the cleavage byproducts and residual hydrazine.[5]
-
It is crucial to note that hydrazine can also remove the Fmoc group; therefore, the N-terminus should be protected (e.g., with a Boc group) if ivDde removal is performed before the completion of the peptide sequence.[9]
Applications in Peptide Synthesis
The orthogonal nature of the ivDde protecting group opens up a wide array of applications in advanced peptide synthesis.
Synthesis of Branched and Cyclic Peptides
This compound is instrumental in the synthesis of branched peptides where a second peptide chain is grown from the lysine side chain.[1][7] Similarly, it facilitates the on-resin cyclization of peptides through the lysine side chain.
Site-Specific Bioconjugation
The selective deprotection of the lysine ε-amino group allows for the site-specific attachment of various moieties, including:
-
Fluorescent dyes and labels for imaging and diagnostic applications.[3]
-
Polyethylene glycol (PEG) chains to improve pharmacokinetic profiles.[3]
-
Small molecule drugs to create peptide-drug conjugates.
-
Biotin for affinity purification and detection.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key workflows involving this compound in solid-phase peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc-L-Lys(ivDde)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 3. nbinno.com [nbinno.com]
- 4. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 5. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 6. Fmoc-Lys(ivDde)-OH Novabiochem 204777-78-6 [sigmaaldrich.com]
- 7. Bot Verification [merel.si]
- 8. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
solubility of ivDde-Lys(Fmoc)-OH in DMF and other solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of Nα-(1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-Nε-(9-fluorenylmethoxycarbonyl)-L-lysine (ivDde-Lys(Fmoc)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Understanding its solubility in various organic solvents is paramount for efficient peptide chain elongation, purification, and the synthesis of complex peptide structures.
Introduction: The Role of this compound in Peptide Synthesis
This compound is a derivative of the amino acid L-lysine featuring two essential, orthogonally protected amino groups. The α-amino group is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while the ε-amino group of the lysine (B10760008) side chain is protected by the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group.[1][2] This orthogonal protection scheme is fundamental to advanced peptide chemistry, allowing for the selective deprotection of the lysine side chain to introduce modifications such as fluorescent labels, branched peptide chains, or other functional moieties while the peptide remains anchored to the solid support.[1][3]
The compound is widely used in Fmoc-based SPPS for incorporating lysine into peptide sequences.[1] Its solubility in common SPPS solvents is a key factor for ensuring homogeneous reaction conditions and successful coupling efficiencies.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Synonyms | N-α-ivDde-N-ε-Fmoc-L-lysine, ivDde-L-Lys(Fmoc)-OH |
| Molecular Formula | C₃₄H₄₂N₂O₆ |
| Molecular Weight | 574.71 g/mol [4][5] |
| Appearance | White to slight yellow or beige powder |
| Storage Temperature | -20°C[4] |
Solubility Profile
This compound is generally characterized by its solubility in polar aprotic solvents, which are standard in peptide synthesis. The large, hydrophobic Fmoc and ivDde protecting groups contribute significantly to its solubility characteristics.
Qualitative Solubility
The compound is described as being soluble in polar organic solvents, most notably Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP).[1][2][6] This solubility is crucial for its application in SPPS, where DMF is the most common solvent.[2]
Quantitative Solubility Data
While extensive quantitative data is not widely published in academic literature, key data points from chemical suppliers provide valuable benchmarks for researchers. The following table summarizes the available quantitative solubility information.
| Solvent | Reported Solubility | Calculated Concentration (g/L) | Calculated Molarity (mol/L) | Source(s) |
| DMF | 100 mg in 0.5 mL | 200 g/L | ~0.348 M | Alabiochem |
| DMF | "clearly soluble" at 1 mmol in 2 mL | 287.4 g/L | 0.5 M | Sigma-Aldrich, MoBiTec[5][7][8] |
| DMSO | 10 mg/mL | 10 g/L | ~0.017 M | MedChemExpress[4] |
Note: Calculations are based on a molecular weight of 574.71 g/mol . The term "clearly soluble" indicates that a solution at this concentration can be readily achieved.
Experimental Protocols
Accurate and reproducible experimental outcomes depend on correct handling and dissolution procedures. The following protocols are standard for the use of this compound in a research setting.
Protocol for Dissolution in DMF for SPPS
This protocol describes the standard procedure for preparing the amino acid solution for a coupling reaction in an automated or manual peptide synthesizer.
-
Reagent Weighing: In a clean, dry vessel, weigh the required amount of this compound.
-
Solvent Addition: Add the appropriate volume of high-purity, peptide-synthesis-grade DMF to achieve the desired concentration (e.g., 0.5 M).
-
Dissolution: Gently agitate or vortex the mixture at room temperature until the solid is completely dissolved, resulting in a clear solution.
-
Activation: The resulting solution is ready for the subsequent activation step (e.g., with HBTU/DIPEA or other coupling reagents) prior to its addition to the resin-bound peptide.
Orthogonal Deprotection Protocols
The key utility of this compound lies in its orthogonal deprotection capabilities.
Fmoc Group Removal (α-Amine Deprotection):
-
Reagent: 20% piperidine (B6355638) in DMF.[5]
-
Procedure: Treat the peptide-resin with the 20% piperidine solution in DMF. The reaction is typically performed twice for several minutes each time to ensure complete removal of the Fmoc group, liberating the α-amino group for subsequent peptide chain elongation.[5]
ivDde Group Removal (ε-Amine Deprotection):
-
Reagent: 2% hydrazine (B178648) monohydrate in DMF.[9]
-
Procedure: Treat the peptide-resin with the 2% hydrazine solution in DMF. This is typically performed in multiple treatments (e.g., 3 times for 3 minutes each).[5][9] This selectively removes the ivDde group, exposing the lysine side-chain amine for modification while the N-terminal Fmoc group (if present) and other acid-labile protecting groups remain intact.[3]
Visualized Workflows and Pathways
Orthogonal Deprotection Strategy
The following diagram illustrates the logical workflow for the selective deprotection of the Fmoc and ivDde groups, which enables site-specific modifications of a peptide chain.
Caption: Orthogonal deprotection workflow for this compound.
General Experimental Workflow for Solubility Determination
This diagram outlines a systematic approach to determining the solubility of a compound like this compound in a given solvent.
Caption: A general experimental workflow for solubility testing.
References
- 1. chempep.com [chempep.com]
- 2. fmoc-lys(ivdde)-oh [alabiochem.com.cn]
- 3. Fmoc-Lys(ivDde)-OH Novabiochem 204777-78-6 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-D-Lys(ivDde)-OH Novabiochem 1272755-33-5 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc-Lys(ivDde)-OH | Peptide Synthesis | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 8. Fmoc-Lys(ivDde)-OH Novabiochem 204777-78-6 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrazine-Mediated Cleavage of the ivDde Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide chemistry and the development of complex biomolecules, the strategic use of protecting groups is paramount. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a crucial tool for the orthogonal protection of primary amines, particularly the ε-amino group of lysine (B10760008). Its stability to conditions used for Fmoc and Boc solid-phase peptide synthesis (SPPS), coupled with its selective removal by hydrazine (B178648), allows for site-specific modifications such as branching, cyclization, and the attachment of moieties for drug delivery and diagnostics. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of ivDde group cleavage with hydrazine.
Core Mechanism of ivDde Cleavage
The cleavage of the ivDde protecting group by hydrazine is a chemical transformation that proceeds via a nucleophilic attack and subsequent intramolecular cyclization, ultimately liberating the protected amine and forming a stable indazole byproduct.
The reaction is initiated by the nucleophilic attack of a hydrazine molecule on one of the carbonyl carbons of the dimedone ring of the ivDde group. This is followed by a series of proton transfers and a cyclization step, leading to the formation of a heterocyclic intermediate. The reaction culminates in the elimination of the protected amine and the formation of 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole. This indazole derivative is chromophoric and can be monitored spectrophotometrically at approximately 290 nm, providing a convenient method for tracking the progress of the deprotection reaction.[1][2]
Quantitative Data on Deprotection Conditions
The efficiency of ivDde cleavage is dependent on several factors, including hydrazine concentration, reaction time, and the number of treatments. While the standard protocol utilizes a 2% hydrazine solution, studies have shown that increasing the concentration can lead to more complete deprotection, especially for sterically hindered or aggregated peptides.
| Parameter | Standard Protocol | Optimized Protocol | Notes |
| Hydrazine Concentration | 2% (v/v) in DMF | 4-5% (v/v) in DMF | Higher concentrations may be required for difficult sequences, but can increase the risk of side reactions.[3][4] |
| Reaction Time per Treatment | 3 minutes | 3-5 minutes | Longer reaction times do not significantly improve deprotection and may increase side reactions.[3] |
| Number of Treatments | 3 | 3-5 | Multiple, short treatments are more effective than a single long treatment.[3][5] |
| Monitoring | UV spectrophotometry at 290 nm | UV spectrophotometry at 290 nm | The release of the indazole byproduct allows for real-time monitoring of the reaction.[6] |
Note: The optimal conditions can be sequence-dependent and may require empirical optimization.
Experimental Protocols
Below are detailed methodologies for the cleavage of the ivDde group in the context of solid-phase peptide synthesis (SPPS).
Standard Batchwise Deprotection Protocol
Materials:
-
ivDde-protected peptide on solid support (resin)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel with a filter
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[7]
-
Agitate the mixture at room temperature for 3 minutes.[7]
-
Drain the solution.
-
Repeat steps 4-6 two more times.
-
Wash the resin thoroughly with DMF (3-5 times) to remove the indazole byproduct and excess hydrazine.
-
The resin is now ready for the next synthetic step.
Continuous Flow Deprotection Protocol
This method is suitable for automated peptide synthesizers equipped with a continuous flow reactor.
Procedure:
-
Pack the peptidyl-resin in a reaction column.
-
Flow a 2% (v/v) solution of hydrazine monohydrate in DMF through the column at a constant flow rate (e.g., 3 mL/min).[1]
-
Monitor the absorbance of the eluant at 290 nm using a UV detector.
-
Continue the flow until the absorbance returns to the baseline, indicating complete removal of the ivDde group.
-
Flush the column with DMF to remove any remaining reagents and byproducts.
Potential Side Reactions
While the hydrazine-mediated cleavage of the ivDde group is generally efficient and selective, certain side reactions can occur, particularly under non-optimal conditions.
-
Peptide Bond Cleavage: Prolonged exposure to hydrazine or concentrations significantly higher than 2% can lead to the cleavage of peptide bonds, especially at Glycine (Gly) residues.[8]
-
Modification of Arginine: Higher concentrations of hydrazine can also cause the conversion of Arginine (Arg) residues to Ornithine (Orn).[8]
-
Migration of the ivDde Group: Although less prone to migration than the Dde group, intramolecular migration of the ivDde group from a side chain to the α-amine has been observed in some cases, particularly during Fmoc deprotection steps prior to hydrazine treatment.
Applications in Drug Development and Research
The orthogonality of the ivDde protecting group makes it an invaluable tool for the synthesis of complex peptides and bioconjugates with therapeutic and diagnostic applications.
Synthesis of Branched and Cyclic Peptides
The selective deprotection of a lysine side chain allows for the on-resin synthesis of branched peptides, which can be used to create multivalent ligands or synthetic vaccines. Similarly, after linear synthesis, the ivDde group can be removed to expose an amine for subsequent on-resin cyclization, a common strategy to improve peptide stability and bioactivity.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, a linker molecule is often attached to a specific site on the antibody. The ivDde group can be used to protect a reactive amine on the linker during its synthesis. After conjugation of the linker to the antibody, the ivDde group can be removed with hydrazine to expose a functional group for drug attachment.
Conclusion
The hydrazine-mediated cleavage of the ivDde protecting group is a robust and widely used method in peptide chemistry. A thorough understanding of its mechanism, optimal reaction conditions, and potential side reactions is crucial for its successful application. The ability to selectively unmask primary amines on a solid support has enabled the synthesis of a diverse range of complex peptides and bioconjugates, significantly impacting the fields of drug discovery and chemical biology. As the demand for sophisticated biomolecules continues to grow, the strategic use of the ivDde protecting group and its controlled cleavage will remain a cornerstone of advanced peptide synthesis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. biotage.com [biotage.com]
- 3. Bot Verification [merel.si]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
The Stability of the ivDde Protecting Group to Piperidine: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, the strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group is a key player in this field, valued for its unique cleavage conditions that are orthogonal to the widely used fluorenylmethyloxycarbonyl (Fmoc) group. This technical guide provides a comprehensive overview of the stability of the ivDde protecting group, with a particular focus on its resilience to piperidine (B6355638), the standard reagent for Fmoc removal.
Core Principle: Orthogonality in Peptide Synthesis
The utility of the ivDde group is rooted in its stability under conditions that cleave other protecting groups, and vice versa. In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the α-amino group of the growing peptide chain is protected by the base-labile Fmoc group. For the synthesis of branched, cyclic, or otherwise modified peptides, specific amino acid side chains are often protected with a group that can be removed independently of the Fmoc group. The ivDde group serves this purpose, as it is stable to the basic conditions required for Fmoc removal but can be selectively cleaved by hydrazine (B178648).[1][2]
High Stability of ivDde to Piperidine
The ivDde protecting group exhibits a high degree of stability to the standard conditions used for Fmoc deprotection, which typically involve treatment with 20% piperidine in a solvent such as N,N-dimethylformamide (DMF).[1][3] This stability is a critical feature that allows for the selective deprotection of the N-terminal Fmoc group at each cycle of peptide synthesis without affecting the ivDde-protected side chains.[4] This orthogonality is the cornerstone of the Fmoc/ivDde strategy for synthesizing complex peptides.[3]
The enhanced stability of the ivDde group is an improvement over its predecessor, the Dde group. While also designed to be orthogonal to Fmoc, the Dde group has been observed to be less robust, with instances of partial loss and migration to unprotected amines during prolonged piperidine treatment.[5] The increased steric hindrance of the ivDde group provides a greater barrier to such side reactions, making it a more reliable choice for lengthy and complex syntheses.
While generally very stable, some studies have suggested that in the synthesis of very long peptide sequences, a minor degree of instability of the ivDde group in the presence of piperidine may occur, potentially leading to the formation of byproducts.[6] However, for the vast majority of applications, the ivDde group is considered sufficiently stable to piperidine.
Quantitative Data Summary
The following table summarizes the stability of the ivDde protecting group under different chemical conditions, highlighting its orthogonality with the Fmoc group.
| Protecting Group | Reagent for Removal | Stability to Piperidine (20% in DMF) | Stability to Hydrazine (2% in DMF) | Stability to Trifluoroacetic Acid (TFA) |
| ivDde | 2% Hydrazine in DMF[1] | High[1][3] | Labile[1] | Stable[1][3] |
| Fmoc | 20% Piperidine in DMF[4] | Labile[4] | Labile[3][7] | Stable |
Experimental Protocols
Standard Fmoc-Group Deprotection (ivDde group remains intact)
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a resin-bound peptide, during which the ivDde group on a side chain will remain unaffected.
Materials:
-
Peptide-resin with N-terminal Fmoc protection and side-chain ivDde protection.
-
Deprotection solution: 20% (v/v) piperidine in DMF.
-
DMF for washing.
-
Solid-phase synthesis vessel.
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the addition of the deprotection solution and agitation for a further 7-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step with the N-terminal amine deprotected and the ivDde group intact.
Selective ivDde-Group Deprotection
This protocol outlines the selective removal of the ivDde protecting group from an amino acid side chain, typically performed after the completion of the peptide backbone synthesis.
Materials:
-
Peptide-resin with side-chain ivDde protection (the N-terminus is typically protected with a Boc group as Fmoc is also labile to hydrazine[7]).
-
Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.[1]
-
DMF for washing.
-
Solid-phase synthesis vessel.
Procedure:
-
Wash the peptide-resin with DMF.
-
Add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).[7]
-
Agitate the mixture at room temperature for 3 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual hydrazine and the indazole byproduct.
-
The side-chain amine is now deprotected and available for subsequent modification.
Logical Relationships in Orthogonal Deprotection
The following diagram illustrates the orthogonal relationship between the Fmoc and ivDde protecting groups when subjected to piperidine and hydrazine.
Caption: Orthogonal deprotection of Fmoc and ivDde groups.
Conclusion
The ivDde protecting group demonstrates excellent stability to the piperidine solutions routinely used for Fmoc deprotection in solid-phase peptide synthesis. This high degree of stability is fundamental to its role as an orthogonal protecting group, enabling the synthesis of complex, site-specifically modified peptides. While the potential for minor instability in very long syntheses exists, the ivDde group remains a robust and reliable tool for advanced peptide chemistry. The provided experimental protocols and logical diagrams serve as a practical guide for researchers leveraging the power of orthogonal protection strategies in their synthetic endeavors.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc solid-phase peptide synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides.[1][2] Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids.[3][4] This technique simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[5] The Fmoc/tBu strategy, which is the focus of this guide, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[3][5] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups or the linkage of the peptide to the resin.[6]
The core of Fmoc-SPPS is a repeated cycle of three main steps:
-
Fmoc Deprotection: Removal of the Nα-Fmoc protecting group from the terminal amino acid.
-
Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminus.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.
The Core Chemistry of Fmoc-SPPS
The Solid Support (Resin)
The choice of resin is critical for a successful synthesis. The resin acts as the solid support to which the first amino acid is attached and determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[7] Common resins for Fmoc-SPPS include:
-
Wang Resin: Used for the synthesis of peptides with a C-terminal carboxylic acid.[7]
-
Rink Amide Resin: Used for the synthesis of peptides with a C-terminal amide.[7]
-
2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin that allows for the synthesis of fully protected peptide fragments and minimizes side reactions like diketopiperazine formation.[7][8]
The Nα-Fmoc Protecting Group
The Fmoc group is a base-labile protecting group that is stable to the acidic conditions used for final cleavage.[9][10] It is typically removed using a solution of a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11][12] The deprotection mechanism involves a β-elimination reaction, which releases the free amine and generates dibenzofulvene (DBF) as a byproduct.[9][13] The piperidine acts as both the base for deprotection and a scavenger for the liberated DBF.[12]
Amino Acid Activation and Coupling
To form a peptide bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated.[14] This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species. Common coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress side reactions and improve coupling efficiency.[9][14]
-
Onium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents are highly efficient and are among the most commonly used in modern SPPS.[5]
Side-Chain Protecting Groups
The reactive side chains of certain amino acids must be protected throughout the synthesis to prevent unwanted side reactions.[15] In the Fmoc/tBu strategy, these protecting groups are acid-labile and are removed during the final cleavage step. Common side-chain protecting groups are based on the tert-butyl (tBu) group.[5]
Cleavage and Final Deprotection
Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed.[16] This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[5][17] The cleavage cocktail often includes scavengers to trap the reactive cationic species generated during the deprotection of side chains, thus preventing modification of sensitive amino acids like tryptophan, methionine, and cysteine.[16][17] A common cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[5][16]
Quantitative Data in Fmoc-SPPS
The efficiency and success of Fmoc-SPPS are highly dependent on the precise control of reaction conditions. The following tables summarize key quantitative data for the core steps of the synthesis.
| Table 1: Fmoc Deprotection | |
| Reagent | 20% (v/v) Piperidine in DMF |
| Typical Reaction Time | 5-10 minutes |
| Number of Treatments | 2 |
| Monitoring | UV detection of dibenzofulvene-piperidine adduct at ~301 nm |
| Table 2: Amino Acid Coupling | |
| Reagents | Fmoc-amino acid (3-5 eq.), Coupling Reagent (e.g., HBTU, 3-5 eq.), Base (e.g., DIPEA, 6-10 eq.) |
| Solvent | DMF or NMP |
| Typical Coupling Time | 15-60 minutes |
| Monitoring | Qualitative colorimetric tests (e.g., Kaiser test, Chloranil test) |
| Table 3: Cleavage and Final Deprotection | |
| Reagent | TFA-based cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) |
| Typical Reaction Time | 1-3 hours |
| Scavengers | Water, Triisopropylsilane (TIS), Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) |
| Peptide Precipitation | Cold diethyl ether |
Experimental Protocols
The following protocols provide a general framework for manual Fmoc-SPPS. Adjustments may be necessary based on the specific peptide sequence, resin, and amino acid derivatives used.[5]
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a suitable reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Protocol 2: Nα-Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin (approximately 10 mL per gram of resin).[5]
-
Agitate the mixture for an initial 2 minutes, then drain the solution.[5]
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[5]
Protocol 3: Amino Acid Coupling (using HBTU)
This protocol describes a typical coupling reaction using HBTU as the activating agent.[18]
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[18]
-
Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is desired).[18]
Protocol 4: Cleavage and Final Deprotection
The composition of the cleavage cocktail depends on the amino acid sequence of the peptide, as certain side chains require specific scavengers to prevent side reactions.[5]
-
After the final coupling step, perform an N-terminal Fmoc deprotection as described in Protocol 2.[5]
-
Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.[5]
-
Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[5][16] CAUTION: Prepare and perform this step in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5-3 hours.[7]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Visualizing the Fmoc-SPPS Workflow
The following diagrams illustrate the core cyclical workflow and the chemical transformations in Fmoc-SPPS.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Caption: The mechanism of Fmoc deprotection using piperidine.
Caption: The workflow for amino acid activation and coupling in Fmoc-SPPS.
Common Side Reactions and Troubleshooting
Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities in the final product. Understanding these side reactions is crucial for troubleshooting and optimizing the synthesis.
-
Aspartimide Formation: This is a significant side reaction that can occur at Asp-Xxx sequences, particularly Asp-Gly, Asp-Ser, and Asp-Asn.[6] It is promoted by the basic conditions of Fmoc deprotection and can lead to racemization and the formation of β-aspartyl peptides.[6]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, especially when Proline is one of the first two amino acids, leading to the cleavage of the dipeptide from the resin.[8]
-
Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid can occur during the activation step. This is more pronounced for certain amino acids like Cysteine and Histidine.[6]
-
Incomplete Coupling/Deprotection: This leads to the formation of deletion sequences or truncated peptides.[18] Monitoring the completeness of each step is essential to minimize these impurities.[9]
| Table 4: Troubleshooting Common Issues in Fmoc-SPPS | ||
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete coupling or deprotection | Double couple, increase coupling time, use a more potent coupling reagent. Extend deprotection time. |
| Peptide aggregation | Use a low-loading resin, incorporate chaotropic salts, perform synthesis at elevated temperatures.[8][18] | |
| Deletion Sequences | Incomplete coupling | Double couple, use a more efficient coupling reagent, check reagent quality.[18] |
| Truncated Sequences | Incomplete deprotection | Extend deprotection time, use a stronger base for deprotection (e.g., DBU). |
| Racemization | Over-activation of amino acid | Use additives like HOBt or Oxyma, use a weaker base for activation. |
| Aspartimide Formation | Base-catalyzed cyclization | Use protecting groups for the Asp side chain that are more resistant to cyclization (e.g., Hmb), add HOBt to the deprotection solution.[8][19] |
Purification and Analysis of Synthetic Peptides
The crude peptide obtained after cleavage is a mixture of the target peptide and various impurities.[20] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[21][22] The purity of the final product is typically assessed by analytical RP-HPLC and its identity is confirmed by mass spectrometry.[22]
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has become the cornerstone of modern peptide chemistry. A thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and awareness of potential side reactions are essential for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic applications. This guide provides a comprehensive overview of the core aspects of Fmoc-SPPS to aid researchers and drug development professionals in their endeavors.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. genscript.com [genscript.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. agilent.com [agilent.com]
- 22. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
A Technical Guide to the Strategic Use of ivDde-Lys(Fmoc)-OH in Branched Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the orthogonally protected amino acid derivative, N-α-ivDde-N-ε-Fmoc-L-lysine (ivDde-Lys(Fmoc)-OH), a critical building block for the synthesis of complex, unsymmetrical branched peptides. We will explore its chemical properties, the strategic advantages it offers in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols, and quantitative data to inform its application in research and development.
Introduction to Branched Peptides and Orthogonal Protection
Branched peptides are macromolecules composed of multiple peptide chains attached to a central core, often a lysine (B10760008) residue.[1][2] This architecture provides significant advantages over linear analogues, including enhanced enzymatic stability, increased in-vivo half-life, improved solubility, and unique binding properties due to multivalent interactions.[1] These characteristics make them highly valuable in various applications, including vaccine development, targeted drug delivery, and the creation of biomaterials like tissue engineering scaffolds.[1][3]
The synthesis of precisely defined branched peptides is achieved through Solid-Phase Peptide Synthesis (SPPS), a method that relies on the principle of orthogonal protection .[3] This strategy employs protecting groups for the amino acid's α-amino and side-chain ε-amino groups that can be removed under distinct chemical conditions, allowing for the selective elongation of different peptide chains from a single lysine core.[4][5] The Fmoc/ivDde protection scheme has become a standard and powerful approach for this purpose, enabling the creation of unsymmetrical branched peptides with high precision.[6][7]
The building block this compound is a specialized tool within this strategy, offering a unique "branch-first" synthetic route that can overcome common obstacles in complex peptide synthesis.
The this compound Building Block: Structure and Properties
This compound is a lysine derivative where the α-amino group is protected by the ivDde group and the side-chain ε-amino group is protected by the Fmoc group.[8] This arrangement is key to its specific utility.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is selectively removed by treatment with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).[6] It is stable under the acidic and hydrazinolytic conditions used to remove other protecting groups.
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This group is stable to the basic conditions of Fmoc removal and the acidic conditions of final resin cleavage (TFA).[7][8] It is specifically and rapidly cleaved by a dilute solution of hydrazine (B178648) in DMF.[9] The more sterically hindered nature of ivDde makes it more robust than its predecessor, Dde, as it is less prone to premature loss or migration during long and complex syntheses.[7][9][10]
The orthogonality of these two groups allows for the independent deprotection of the α-amino and ε-amino groups of the lysine residue, thereby directing where and when peptide chain elongation occurs.
Figure 1. Structural components of this compound.
Synthesis Strategy: The "Branch-First" Workflow
Unlike the more common Fmoc-Lys(ivDde)-OH, which is used to extend the main chain before branching, this compound facilitates a powerful "branch-first" synthetic workflow. This approach is particularly advantageous for preventing issues related to steric hindrance or peptide aggregation, which can make the ivDde group difficult to remove from a fully assembled peptide.[7][8]
The workflow proceeds as follows:
-
Coupling: The this compound building block is coupled to the N-terminus of the peptide chain growing on the solid support resin.
-
Side-Chain Fmoc Removal: The ε-Fmoc group on the lysine side chain is selectively removed using 20% piperidine in DMF.
-
Branch Synthesis: The peptide branch is synthesized from the newly deprotected ε-amino group using standard Fmoc-SPPS cycles.
-
α-ivDde Removal: Once the branch is complete, the α-ivDde group is selectively removed with a 2% hydrazine solution in DMF.
-
Main Chain Elongation: The main peptide chain is then extended from the now-free α-amino group using standard Fmoc-SPPS.
-
Final Cleavage: After the entire branched structure is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA-based).
Figure 2. The "Branch-First" experimental workflow using this compound.
Quantitative Data and Comparisons
The selection of an appropriate protection strategy depends on the stability of the protecting groups to different reagents. The ivDde group's stability and specific lability are central to its utility.
Table 1: Orthogonality of Fmoc and ivDde Protecting Groups
| Reagent Cocktail | Effect on Fmoc Group | Effect on ivDde Group | Reference |
|---|---|---|---|
| 20% Piperidine in DMF | Cleaved | Stable | [7] |
| 2% Hydrazine in DMF | Cleaved | Cleaved | [7][10] |
| Trifluoroacetic Acid (TFA) | Stable | Stable |[7] |
The conditions for ivDde removal can be optimized, although the standard protocol is effective for most sequences. In cases of steric hindrance or peptide aggregation, stronger conditions may be required.[11]
Table 2: ivDde Cleavage Conditions and Efficacy
| Reagent & Concentration | Treatment Protocol | Efficacy & Notes | Reference |
|---|---|---|---|
| 2% Hydrazine in DMF | 3 repetitions of 3 minutes each | Standard, widely used method. | [9] |
| 4% Hydrazine in DMF | 3 repetitions of 3 minutes each | Significantly improves removal for difficult sequences. | [11] |
| 5% Hydrazine in DMF | Not specified | Used effectively in microwave-assisted synthesis protocols. | [6] |
| Up to 10% Hydrazine in DMF | Not specified | Can be employed for extremely sluggish removal cases. |
Note: Hydrazine concentrations above 2% may risk side reactions such as peptide cleavage at Glycine residues or conversion of Arginine to Ornithine.[9]
The use of Fmoc-Lys(ivDde)-OH in microwave-assisted SPPS has enabled the rapid synthesis of complex branched peptides with high purity.
Table 3: Example Purity of Branched Peptides Synthesized via Fmoc/ivDde Strategy
| Peptide Name / Type | Synthesis Method | Final Purity | Reference |
|---|---|---|---|
| LF Chimera (Antimicrobial) | Microwave SPPS | 77% | [6] |
| Ub(47-76)-H2B(118-126) Conjugate | Microwave SPPS | 75% | [6] |
| Tetra-branched Antifreeze Peptide | Microwave SPPS | 71% |[6] |
Detailed Experimental Protocols
The following are generalized protocols for the key steps in the "branch-first" synthesis workflow. Researchers should optimize these conditions based on their specific peptide sequence and synthesis scale.
Protocol 1: Selective Removal of ε-Fmoc Group
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with a solution of 20% piperidine and 0.1 M Oxyma Pure in DMF.[6]
-
Agitate for 3 minutes and drain. Repeat the treatment for an additional 3-5 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.
Protocol 2: Selective Removal of α-ivDde Group
-
Prepare a fresh solution of 2% (w/v) hydrazine monohydrate in DMF.[9][12]
-
Swell the peptidyl-resin in DMF.
-
Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[9]
-
Agitate at room temperature for 3 minutes, then drain the solution.[12]
-
Repeat the hydrazine treatment two more times for a total of three treatments.[9]
-
Wash the resin thoroughly with DMF (5-7 times) to remove hydrazine and the indazole byproduct.
-
Monitoring (Optional): The cleavage can be monitored by collecting the filtrate and measuring its UV absorbance at 290 nm. The reaction is complete when the absorbance returns to baseline, indicating no further release of the chromophoric indazole byproduct.[8][13]
Protocol 3: Final Cleavage and Global Deprotection
-
Wash the fully assembled peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5).[14] For peptides without sensitive residues like Trp, Cys, or Met, a simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5) may suffice.[14]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Proceed with purification, typically via reverse-phase HPLC.
Conclusion
The this compound building block is a highly specialized and strategic tool for the synthesis of unsymmetrical branched peptides. Its unique orthogonal protection scheme enables a "branch-first" workflow that effectively circumvents common challenges like steric hindrance and peptide aggregation that can plague other synthetic routes. By allowing for the synthesis of the peptide branch prior to the elongation of the main chain, it provides chemists and drug developers with a robust method to access complex and novel peptide architectures with greater efficiency and success. A thorough understanding of its properties and the associated experimental protocols is essential for leveraging its full potential in the development of next-generation peptide-based therapeutics, vaccines, and advanced biomaterials.
References
- 1. Branched Peptides Synthesis for Enhanced Stability - Creative Peptides [creative-peptides.com]
- 2. lifetein.com [lifetein.com]
- 3. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Bot Verification [merel.si]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Technical Guide to ivDde-Lys(Fmoc)-OH: Suppliers, Purity, and Experimental Protocols
For researchers, scientists, and drug development professionals engaged in advanced peptide synthesis, the orthogonally protected amino acid ivDde-Lys(Fmoc)-OH is an indispensable tool. Its unique properties allow for the strategic formation of branched or cyclic peptides and site-specific modifications. This technical guide provides an in-depth overview of commercially available this compound, including supplier and purity information, and detailed experimental protocols for its application.
Understanding this compound
This compound is a derivative of the amino acid lysine (B10760008) with two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the ε-amino group of the side chain. The Fmoc group is labile to basic conditions (e.g., piperidine), a standard feature of solid-phase peptide synthesis (SPPS). The ivDde group, conversely, is stable to the basic conditions used for Fmoc removal and acidic conditions used for cleavage from many resins, but it can be selectively removed using hydrazine (B178648).[1][2] This orthogonality is the cornerstone of its utility, enabling chemists to unmask the lysine side chain at a desired point in the synthesis for further modification.
Supplier and Purity Overview
A variety of chemical suppliers offer this compound, with purity levels suitable for demanding research and development applications. The following table summarizes the available information from prominent suppliers. Please note that for some suppliers, lot-specific purity data is provided on the Certificate of Analysis, which should be requested for the most accurate information.
| Supplier | Product Name | CAS Number | Stated Purity |
| Sigma-Aldrich (Novabiochem®) | Fmoc-Lys(ivDde)-OH | 204777-78-6 | ≥99.0% (HPLC), ≥85.0% (acidimetric), ≥97% (TLC) |
| Sigma-Aldrich (Novabiochem®) | Fmoc-D-Lys(ivDde)-OH | 1272755-33-5 | ≥98.0% (HPLC), ≥98% (TLC) |
| Anaspec | Fmoc-Lys(ivDde)-OH | 204777-78-6 | ≥95% (HPLC) |
| Advanced ChemBlocks | Fmoc-D-Lys(ivDde)-OH | 1272755-33-5 | 95%[3] |
| ChemPep | Fmoc-Lys(ivDde)-OH | 204777-78-6 | High Purity[1] |
| CEM Corporation | Fmoc-Lys(ivDde)-OH | 204777-78-6 | Certificate of Analysis available upon request[4] |
| Aapptec Peptides | Fmoc-Lys(ivDde)-OH | 204777-78-6 | Certificate of Analysis available upon request[5] |
| Bachem | Fmoc-Lys(ivDde)-OH | 204777-78-6 | Information available upon request |
| Advanced ChemTech | Fmoc-Lys(ivDde)-OH | 204777-78-6 | Information available upon request |
Experimental Protocols
The cornerstone of utilizing this compound is the selective deprotection of the ivDde group. The following protocols outline the key experimental steps.
Standard Solid-Phase Peptide Synthesis (SPPS) Coupling
The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS protocols.
-
Resin Swelling: Swell the solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: Activate the carboxylic acid of this compound with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF and add it to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin with DMF to remove excess reagents.
Selective ivDde Group Removal
This procedure is performed on the resin-bound peptide when the lysine side chain needs to be exposed for modification.
-
Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction: Treat the peptide-resin with the 2% hydrazine/DMF solution.[6] The reaction is typically performed for 3-10 minutes at room temperature.[2][7] For difficult sequences or aggregations, multiple treatments or increased hydrazine concentration (up to 10%) may be necessary.[2][8]
-
Reaction Repetition: The hydrazine treatment is often repeated two to three times to ensure complete removal of the ivDde group.[2][6]
-
Thorough Washing: Wash the resin extensively with DMF to remove all traces of hydrazine and the cleaved protecting group.
On-Resin Lysine Side Chain Modification
Once the ε-amino group of the lysine is deprotected, a variety of modifications can be performed.
-
Acylation: Couple a carboxylic acid (e.g., a fatty acid, a fluorescent label with a carboxyl group, or another peptide) to the newly freed amine using standard peptide coupling conditions.
-
Alkylation/Arylation: React the amine with an appropriate electrophile.
-
Washing: After the modification reaction is complete, wash the resin thoroughly with DMF and other appropriate solvents.
Following side-chain modification, the synthesis can proceed with further elongation of the peptide chain from the N-terminus, or the peptide can be cleaved from the resin.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis of a branched peptide using this compound.
Caption: Workflow for branched peptide synthesis using this compound.
Signaling Pathway and Logical Relationship Diagrams
While this compound is a tool for chemical synthesis and not directly involved in biological signaling pathways, a diagram can illustrate the logical relationship of the orthogonal deprotection strategy.
Caption: Orthogonal deprotection strategy of this compound.
References
- 1. chempep.com [chempep.com]
- 2. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 3. Fmoc-D-Lys(ivDde)-OH 95% | CAS: 1272755-33-5 | AChemBlock [achemblock.com]
- 4. Fmoc-Lys(ivDde)-OH [cem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
A Technical Guide to the Fundamental Applications of Orthogonally Protected Lysine
For Researchers, Scientists, and Drug Development Professionals
Orthogonally protected lysine (B10760008) is a cornerstone of modern peptide and protein chemistry, enabling precise control over the synthesis and modification of complex biomolecules. This guide provides an in-depth overview of its core applications, from advanced peptide synthesis to the construction of targeted therapeutics. We will delve into the experimental protocols for the use of common protecting groups and present comparative data to inform strategic synthetic design.
The Principle of Orthogonal Protection in Lysine Chemistry
In peptide synthesis, orthogonality refers to the use of multiple protecting groups that can be removed under distinct, non-interacting chemical conditions.[1] Lysine, with its α-amino and ε-amino groups, is a prime candidate for this strategy. Typically, the α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for peptide chain elongation, while the ε-amino group is protected by a group that is stable to the Fmoc removal conditions.[2][3] This allows for the selective deprotection of the lysine side chain at any point during the synthesis to introduce branches, labels, or other modifications.[1]
The choice of the ε-protecting group is critical and dictates the synthetic possibilities. The most common orthogonal protecting groups for lysine in Fmoc-based solid-phase peptide synthesis (SPPS) are:
-
Boc (tert-butoxycarbonyl): Removed by strong acid (e.g., trifluoroacetic acid, TFA), typically during the final cleavage from the resin.[4]
-
Alloc (allyloxycarbonyl): Removed under neutral conditions using a palladium(0) catalyst.[5][6]
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed by a dilute solution of hydrazine.[7][8]
The logical relationship between these protecting groups and their removal agents is illustrated below.
References
- 1. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempep.com [chempep.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Bot Verification [merel.si]
- 8. peptide.com [peptide.com]
Technical Guide: Storage and Handling of ivDde-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage and handling conditions for ivDde-Lys(Fmoc)-OH, a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of this orthogonally protected amino acid derivative.
Core Properties and Stability
This compound is a derivative of L-lysine where the α-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the ε-amino group is protected by an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group. This orthogonal protection scheme allows for selective deprotection strategies in complex peptide synthesis.
The stability of the protecting groups is a key consideration for storage and handling:
-
Fmoc Group: Stable under acidic conditions but is readily cleaved by basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1]
-
ivDde Group: Stable to both acidic and basic conditions, including the piperidine solutions used for Fmoc removal.[1][2] It is selectively removed under mild conditions using a dilute solution of hydrazine (B178648) in DMF.[2][3]
The compound is typically supplied as a white to off-white powder or solid.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and ensure the long-term viability of this compound. The primary recommendation from various suppliers is to store the compound in a freezer.
| Parameter | Recommended Value | Source(s) |
| Storage Temperature | -20°C | Sigma-Aldrich, RayBiotech[4] |
| -10 to -25°C | Sigma-Aldrich[5] | |
| +5 ± 3 °C | Bachem[6] | |
| Form | Powder / Solid | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
Note: The discrepancy in recommended storage temperatures highlights the importance of consulting the product-specific datasheet provided by the supplier from whom the reagent was purchased. However, the consensus points towards sub-zero, freezer-based storage as the optimal condition.
Handling and Experimental Workflow
The following diagram outlines the general workflow for the proper handling and use of this compound in a typical SPPS experiment, emphasizing the points at which storage and stability are critical.
Caption: Workflow for Storage and Use of this compound.
Experimental Protocols
While detailed, proprietary experimental protocols for stability testing are not publicly available, the general procedures for utilizing this compound in SPPS are well-established.
Protocol: Selective Deprotection of the ivDde Group
This protocol outlines the on-resin removal of the ivDde protecting group to allow for side-chain modification.
-
Resin Preparation: Following the coupling of this compound and subsequent elongation of the peptide chain as required, the resin-bound peptide should be washed thoroughly with DMF.
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine in DMF.
-
Deprotection Reaction: Treat the resin with the 2% hydrazine/DMF solution. The reaction is typically carried out at room temperature.
-
Monitoring: The progress of the deprotection can be monitored by spectrophotometry, as the cleavage by-product absorbs light. Alternatively, a small sample of the resin can be cleaved and analyzed by HPLC.
-
Washing: Once the deprotection is complete, the resin must be thoroughly washed with DMF to remove the hydrazine and the cleavage by-products.
-
Further Modification: The now-free lysine (B10760008) side-chain is available for subsequent coupling reactions or other modifications.
Note on Stability During Synthesis: The ivDde group is highly stable to the piperidine solutions used for Fmoc deprotection, ensuring its integrity during the standard elongation cycles of Fmoc-based SPPS.[3][5]
Safety and Other Considerations
-
Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[7]
-
Hazardous Decomposition: Under fire conditions, the compound may decompose and emit toxic fumes.[7]
-
Handling: Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed. The compound is classified as a combustible solid.
By following these storage and handling guidelines, researchers can ensure the reliability and reproducibility of their experiments involving this compound. For the most accurate information, always refer to the Safety Data Sheet (SDS) and technical documentation provided by the specific supplier of the product.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Branched Peptides using ivDde-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched peptides are increasingly recognized for their significant potential in drug development, vaccine design, and biomaterials science.[1][2][3] Their unique architecture, characterized by multiple peptide chains attached to a central core, offers several advantages over their linear counterparts. These benefits include enhanced proteolytic stability, leading to a longer in vivo half-life, improved solubility, and the potential for multivalent interactions with biological targets.[1][3] This multivalency can result in stronger binding to receptors or enzymes, making branched peptides attractive candidates for targeted therapies.[1]
A key reagent enabling the synthesis of unsymmetrically branched peptides is N-α-Fmoc-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-lysine, commonly known as Fmoc-Lys(ivDde)-OH.[4][5] This building block features two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group on the ε-amine.[6][7] This orthogonality is crucial for solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of the lysine (B10760008) side chain to create a branching point for the synthesis of a second peptide chain without affecting the main peptide backbone.[7]
These application notes provide a detailed protocol for the synthesis of unsymmetrically branched peptides using Fmoc-Lys(ivDde)-OH, including both standard and microwave-assisted solid-phase peptide synthesis (SPPS) methods.
Advantages of Branched Peptides
| Feature | Benefit | Application Examples |
| Enhanced Proteolytic Stability | Longer in vivo half-life, reduced degradation by peptidases.[3] | Development of more durable peptide-based drugs.[3] |
| Multivalency | Increased binding affinity to target receptors or enzymes.[1] | Targeted cancer therapies, development of potent antimicrobials.[1][2] |
| Improved Solubility | Easier formulation and administration of peptide therapeutics.[1] | Overcoming challenges with hydrophobic peptides. |
| Scaffolding | Presentation of multiple copies of an antigen or bioactive peptide.[1] | Vaccine development, tissue engineering scaffolds.[1] |
Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for solid-phase synthesis of branched peptides.
Materials and Reagents
| Reagent | Supplier | Notes |
| Rink Amide Resin | Various | Or other suitable solid support. |
| Fmoc-protected Amino Acids | Various | Including Fmoc-Lys(ivDde)-OH. |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | --- |
| Piperidine | Reagent grade | For Fmoc deprotection. |
| Diisopropylcarbodiimide (DIC) | Reagent grade | Coupling agent. |
| Oxyma Pure or HOBt | Reagent grade | Coupling additive. |
| Hydrazine Monohydrate | Reagent grade | For ivDde deprotection. |
| Trifluoroacetic Acid (TFA) | Reagent grade | For cleavage. |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger. |
| 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) | Reagent grade | Scavenger. |
| Diethyl Ether | Reagent grade, cold | For peptide precipitation. |
Detailed Protocols
Protocol 1: Standard Solid-Phase Synthesis of a Branched Peptide
This protocol describes the manual synthesis of a branched peptide on a 0.1 mmol scale.
1. Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Main Peptide Chain Synthesis:
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling: In a separate vial, dissolve 0.5 mmol of the first Fmoc-amino acid, 0.5 mmol of Oxyma Pure, and 0.5 mmol of DIC in 2 mL of DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 5 mL).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the main chain until you reach the desired branching point.
-
Incorporation of the Branching Unit: Use Fmoc-Lys(ivDde)-OH in a coupling step as described above to introduce the branching point.
-
Continue Main Chain Elongation: Continue adding amino acids to the α-amine of the lysine residue until the main chain is complete.
3. Selective ivDde Deprotection:
-
Prepare a 2-5% solution of hydrazine monohydrate in DMF.[4][8]
-
Add 5 mL of the hydrazine solution to the resin and agitate for 3-5 minutes.[9]
-
Drain the solution and repeat the hydrazine treatment two more times.[9]
-
Important: Wash the resin extensively with DMF (at least 5 x 5 mL) to remove all traces of hydrazine.
4. Branch Peptide Chain Synthesis:
-
Amino Acid Coupling: Couple the first amino acid of the branch chain to the now-free ε-amine of the lysine residue using the coupling procedure described in step 2.
-
Elongation: Continue the cycles of Fmoc deprotection and amino acid coupling until the branch chain is complete.
5. Final Deprotection and Cleavage:
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group of the branch chain using 20% piperidine in DMF as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
-
Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the branched peptide by mass spectrometry and analytical HPLC.
Protocol 2: Microwave-Assisted Solid-Phase Synthesis of a Branched Peptide
Microwave-enhanced SPPS can significantly reduce synthesis times and improve the purity of the final product, especially for complex or sterically hindered sequences.[4]
1. Instrument Setup:
-
Use an automated microwave peptide synthesizer according to the manufacturer's instructions.
2. Synthesis Parameters:
-
Deprotection: Use a solution of 20% piperidine with 0.1 M Oxyma Pure in DMF. Microwave power and time will be instrument-dependent but are typically in the range of 35-50W for 1-3 minutes.
-
Coupling: Use a 5-fold excess of Fmoc-amino acids with DIC and Oxyma Pure in DMF.[4] Microwave power and time will vary (e.g., 50-75W for 5-10 minutes).
-
ivDde Deprotection: Use a 5% hydrazine solution in DMF.[4] This step is typically performed at room temperature without microwave irradiation for a total of 15-20 minutes (e.g., 3 cycles of 5-7 minutes).
-
Cleavage: As per the standard protocol.
3. Synthesis Cycle:
-
The synthesizer will automatically perform the cycles of deprotection, washing, and coupling for both the main and branch chains. The user will need to program the sequence and specify the position of the Fmoc-Lys(ivDde)-OH residue and the ivDde deprotection step.
Quantitative Data Summary
The following table summarizes representative data from the synthesis of branched peptides using microwave-assisted SPPS with Fmoc-Lys(ivDde)-OH.[4]
| Branched Peptide | Synthesis Time (Microwave) | Crude Purity | Reference |
| Lactoferricin-Lactoferrampin Chimera | < 5 hours | 77% | [4] |
| Histone H2B-Ubiquitin Conjugate | < 5 hours | 75% | [4] |
| Tetra-branched Antifreeze Peptide Analog | < 5 hours | 71% | [4] |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete ivDde Removal | Insufficient hydrazine concentration or reaction time. Steric hindrance around the ivDde group. | Increase hydrazine concentration to 4-5% or increase the number of hydrazine treatments.[10] Ensure thorough washing between treatments. |
| Side-product Formation | Premature removal of other protecting groups by hydrazine. | Ensure that the N-terminal Fmoc group of the main chain is intact during ivDde deprotection. Consider using a Boc group for N-terminal protection if necessary.[8] |
| Low Coupling Efficiency on the Branch | Steric hindrance due to the proximity of the growing peptide chains. | Use microwave-assisted synthesis to enhance coupling efficiency.[4] Increase coupling times and/or use a higher excess of reagents. |
Logical Relationship of Orthogonal Protecting Groups
Caption: Orthogonality of protecting groups in branched peptide synthesis.
Conclusion
The use of Fmoc-Lys(ivDde)-OH is a robust and efficient method for the synthesis of complex, unsymmetrically branched peptides. The orthogonal nature of the ivDde protecting group allows for precise control over the placement and composition of peptide branches. Microwave-assisted SPPS further enhances this methodology by significantly reducing synthesis times and improving the purity of the final products. These protocols provide a comprehensive guide for researchers and drug development professionals to successfully synthesize branched peptides for a wide range of applications, from novel therapeutics to advanced biomaterials.
References
- 1. Branched Peptides Synthesis for Enhanced Stability - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Branched peptides as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [merel.si]
- 5. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. peptide.com [peptide.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
Application Note & Protocol: Selective On-Resin Deprotection of ivDde Using Hydrazine in DMF
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is an essential amine-protecting group in modern solid-phase peptide synthesis (SPPS). Its primary utility lies in its orthogonality to the widely used Fmoc/tBu and Boc strategies. The ivDde group is stable under the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions for Fmoc removal (e.g., piperidine), making it ideal for protecting the side chains of amino acids like Lysine (Lys), Ornithine (Orn), or Diaminopropionic acid (Dpr).[1][2] This selective protection allows for site-specific modifications of the peptide while it is still attached to the solid support, such as the synthesis of branched peptides, cyclic peptides, or the attachment of labels and other moieties.[2]
The standard and most effective method for the removal of the ivDde group is treatment with a dilute solution of hydrazine (B178648) in N,N-dimethylformamide (DMF).[1] This application note provides a detailed, step-by-step protocol for this deprotection reaction, including key considerations, optimization strategies, and methods for monitoring reaction completion.
Principle of Deprotection The removal of the ivDde group by hydrazine proceeds via a chemical reaction that results in the formation of a stable, chromophoric indazole by-product.[2][3] This by-product has a distinct UV absorbance at approximately 290 nm, which provides a convenient, non-invasive method to monitor the progress of the deprotection in real-time.[2][3][4]
Key Considerations and Optimization
Successful ivDde deprotection requires careful consideration of several experimental parameters. While a 2% hydrazine solution is the standard, optimization may be necessary depending on the peptide sequence, its aggregation propensity, and the position of the ivDde-protected residue.[2][5]
-
Hydrazine Concentration: The standard concentration is 2% (v/v) hydrazine monohydrate in DMF.[1][6] Concentrations should generally not exceed this level, as higher concentrations can lead to undesirable side reactions, including peptide cleavage at Glycine residues and the conversion of Arginine to Ornithine.[1] However, for particularly difficult or sluggish deprotections, concentrations up to 10% have been employed cautiously. An optimization study showed that increasing the concentration to 4% significantly improved deprotection efficiency for a specific peptide sequence.[5]
-
Orthogonality with Fmoc: Hydrazine treatment will also cleave the N-terminal Fmoc group.[1] If the N-terminus must remain protected during subsequent steps, it should be protected with a group stable to hydrazine, such as the Boc group. This can be achieved by using a Boc-protected amino acid in the final coupling step or by treating the N-terminal amine with Boc anhydride.[1]
-
Reaction Time and Iterations: Complete deprotection is typically achieved not by a single long exposure, but by multiple, short treatments. A standard protocol involves three treatments of 3 minutes each.[1] Increasing the number of iterations or the duration of each treatment can improve yields in difficult cases, though extending the time may not be as effective as increasing the hydrazine concentration.[5]
-
Sequence Dependence: Removal of the ivDde group can be very slow and sometimes incomplete if the protected residue is located near the C-terminus of the peptide or within a sequence prone to aggregation.[2]
-
Monitoring: The release of the indazole by-product can be monitored spectrophotometrically at 290 nm.[3][4] This is particularly useful in continuous-flow systems but can also be adapted for batch-wise synthesis by measuring the absorbance of the filtrate after each treatment.[3]
Data Presentation: Summary of ivDde Deprotection Conditions
The following table summarizes various conditions reported for ivDde deprotection, providing a basis for protocol selection and optimization.
| Parameter | Standard Protocol | Optimized Condition | Difficult Sequences | Key Considerations | Citations |
| Hydrazine Conc. | 2% (v/v) in DMF | 4% (v/v) in DMF | Up to 10% in DMF | >2% may cause side reactions (e.g., Arg -> Orn). | [1][5] |
| Reaction Time | 3 minutes | 3 minutes | 5-15 minutes | Longer times show marginal improvement compared to concentration increase. | [1][5][7] |
| Iterations | 3 treatments | 3 treatments | 4-5 treatments | Multiple short treatments are more effective than one long one. | [1][4][5] |
| Volume | ~25 mL per gram of resin | 2 mL (for small scale) | N/A | Ensure complete wetting of the resin. | [1][5] |
| Monitoring | Optional | UV Absorbance at 290 nm | UV Absorbance at 290 nm | Allows confirmation of reaction completion. | [2][3][4] |
Experimental Protocols
Safety Precaution: Hydrazine is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard Batch-wise ivDde Deprotection
This protocol is suitable for manual or automated batch-wise solid-phase synthesis.
Materials:
-
ivDde-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Reaction vessel with a filter
Procedure:
-
Resin Preparation: If the resin is dry, swell it in DMF for at least 30-60 minutes in the reaction vessel. Drain the DMF.
-
Prepare Deprotection Reagent: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.
-
First Hydrazine Treatment: Add the 2% hydrazine solution to the resin, ensuring the resin is fully submerged (approx. 25 mL per gram of resin).[1] Agitate the mixture gently (e.g., using a shaker or rocker) for 3 minutes at room temperature.[1]
-
Filter: Drain the solution from the reaction vessel.
-
Repeat Treatments: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments.[1]
-
Washing: Wash the resin thoroughly with DMF (at least 3-5 times) to remove all traces of hydrazine and the indazole by-product.[1]
-
Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the ivDde group.
Protocol 2: Continuous-Flow ivDde Deprotection
This protocol is adapted for automated synthesizers equipped with continuous-flow reactors and UV monitoring.
Materials:
-
ivDde-protected peptide-resin packed in a column
-
Automated peptide synthesizer with a UV detector
-
Mobile Phase A: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Mobile Phase B: 2% (v/v) hydrazine monohydrate in DMF
Procedure:
-
System Equilibration: Equilibrate the column containing the peptide-resin by flowing DMF through it until a stable baseline is achieved on the UV detector (monitoring at 290 nm).
-
Deprotection: Switch the mobile phase to 2% hydrazine in DMF. Flow the solution through the column at a constant flow rate (e.g., 3 mL/min).
-
Monitoring: Continuously monitor the absorbance of the eluant at 290 nm. A sharp increase in absorbance will be observed as the indazole by-product is eluted.
-
Reaction Completion: Continue flowing the hydrazine solution until the UV absorbance returns to the baseline value, indicating that the reaction is complete and no more by-product is being formed.
-
Washing: Switch the mobile phase back to pure DMF and flow through the column until the system is completely flushed of hydrazine. The peptide-resin is now ready for the next step in the synthesis.
Visualizations and Workflows
Logical Diagram: Orthogonality of ivDde Protection
Caption: Orthogonality of the ivDde group in Fmoc-based SPPS.
Experimental Workflow: Batch-wise ivDde Deprotection
Caption: Step-by-step workflow for batch-wise ivDde deprotection.
References
Application Notes and Protocols for Fmoc Deprotection with Piperidine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability. This characteristic allows for an orthogonal protection strategy, where the Nα-amino group is protected by the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile. This enables the selective deprotection of the Nα-terminus for peptide chain elongation without affecting the side chains. The most common reagent for Fmoc removal is a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2]
This document provides detailed application notes and a standard protocol for the efficient and reliable deprotection of the Fmoc group using piperidine in SPPS. The methodologies outlined are designed to ensure high-yield removal of the Fmoc group while minimizing common side reactions.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton from the fluorenyl ring system. This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine on the resin-bound amino acid. Piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which drives the equilibrium of the reaction towards the deprotected product.[1][2][3]
Quantitative Data on Fmoc Deprotection Conditions
The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, the duration of the reaction, and the nature of the peptide sequence. The following table summarizes common conditions for Fmoc deprotection in SPPS. A two-step deprotection is widely recommended to ensure complete removal and to wash away the generated DBF-piperidine adduct efficiently.[1][4][5]
| Parameter | Condition 1: Standard | Condition 2: For Long or Aggregated Sequences | Condition 3: Reduced Piperidine Concentration |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF[2][5][6] | 20-50% (v/v) Piperidine in DMF[6][7] | 5% (v/v) Piperidine in DMF[8] |
| First Treatment Time | 1-3 minutes[1][5] | 5 minutes[9] | 2 minutes |
| Second Treatment Time | 5-15 minutes[1][5] | 10-20 minutes[6][9] | 5-10 minutes |
| Temperature | Room Temperature[4] | Room Temperature | Room Temperature |
| Washing Solvent | DMF[1][10] | DMF[10] | DMF |
| Number of Washes | 3-5 times[1][10] | 5 or more times[9] | 3-5 times |
Experimental Protocol: Standard Fmoc Deprotection
This protocol provides a general guideline for manual Fmoc deprotection on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence, resin loading, and synthesis scale.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvent: DMF
-
Reaction vessel with a filter
-
Inert gas (Nitrogen or Argon) for agitation
Procedure:
-
Resin Swelling: If starting with a dry resin, swell the Fmoc-peptide-resin in DMF (approximately 10 mL/g of resin) for at least 30-60 minutes in the reaction vessel.[1]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution (approximately 10 mL/g of resin) to the swollen resin. Agitate the mixture gently with an inert gas stream for 1-3 minutes at room temperature.[1][5]
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Continue the gentle agitation for 10-15 minutes at room temperature.[1]
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (approximately 10 mL/g of resin) for 3-5 cycles to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][10]
-
Monitoring (Optional but Recommended):
-
Qualitative: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A positive test (indicated by a blue color) confirms the presence of a free primary amine, signifying successful deprotection.[1][11]
-
Quantitative: The concentration of the DBF-piperidine adduct in the collected filtrate from the deprotection steps can be measured spectrophotometrically at approximately 301 nm to monitor the reaction progress.[1][3]
-
-
The deprotected resin is now ready for the next amino acid coupling step.
Visualization of the Experimental Workflow
Caption: Standard workflow for Fmoc deprotection in SPPS.
Potential Side Reactions and Mitigation Strategies
While generally efficient, Fmoc deprotection can be associated with certain side reactions, particularly with sensitive amino acid sequences.
-
Diketopiperazine (DKP) Formation: This is a significant side reaction that can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is particularly problematic for sequences with Proline or Glycine at the C-terminus.
-
Mitigation: Use pre-formed Fmoc-dipeptides for the coupling step or employ resins with more sterically hindered linkers.[1]
-
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate upon exposure to piperidine. This can lead to racemization and the formation of β-aspartyl peptides.[12]
-
Mitigation: The inclusion of an additive like 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in the deprotection solution can help to suppress aspartimide formation.[7] The use of alternative, less nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger can also be considered, though DBU itself can catalyze aspartimide formation.[3][13]
-
-
Aggregation: During the synthesis of long peptides, the growing peptide chain can aggregate, leading to incomplete deprotection and coupling reactions.
Conclusion
The piperidine-mediated Fmoc deprotection is a robust and fundamental step in solid-phase peptide synthesis. A thorough understanding of the mechanism, adherence to optimized protocols, and awareness of potential side reactions are crucial for the successful synthesis of high-purity peptides. The protocol and data presented here provide a solid foundation for researchers to perform this critical reaction with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Application Notes: Site-Specific Peptide Labeling Using ivDde-Lys(Fmoc)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: The precise, site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. It enables the creation of sophisticated molecular tools such as fluorescently labeled probes for diagnostic imaging, PEGylated peptides with improved pharmacokinetic profiles, and peptide-drug conjugates for targeted therapy.[1][2] The use of orthogonal protecting groups during Solid Phase Peptide Synthesis (SPPS) is fundamental to achieving this level of control.[3][4]
Fmoc-Lys(ivDde)-OH is a key building block for this purpose. It is a derivative of the amino acid L-lysine featuring two distinct, orthogonally-removable protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino terminus and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group on the ε-amino side chain.[1][2] This dual protection scheme allows for the selective deprotection of the lysine (B10760008) side chain while the peptide remains anchored to the solid support and other protecting groups remain intact, providing a unique handle for site-specific modification.[5][6]
These notes provide a comprehensive overview, detailed protocols, and quantitative data for the effective use of ivDde-Lys(Fmoc)-OH in site-specific peptide labeling.
Principle of Orthogonal Protection
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[7] The Fmoc/ivDde strategy is a prime example. The Fmoc group is cleaved by a base (e.g., piperidine), while the ivDde group is stable to this condition but is selectively removed by hydrazine (B178648).[5][8] This allows the peptide backbone to be assembled using standard Fmoc-SPPS, after which the lysine side chain can be exclusively exposed for modification by treating the resin-bound peptide with a dilute hydrazine solution.[1] The ivDde group is also stable to the acidic conditions (e.g., Trifluoroacetic acid - TFA) used for final peptide cleavage from the resin.[6][8]
Caption: Orthogonal removal of Fmoc and ivDde protecting groups.
Key Properties and Advantages
The ivDde protecting group offers several advantages over its predecessor, Dde. Its increased steric bulk reduces the risk of migration to other free amines during synthesis, a problem sometimes observed with Dde, especially in long or complex sequences.[8][9]
| Property | Value / Description | Reference(s) |
| Chemical Name | Fmoc-Nε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-lysine | [2] |
| CAS Number | 204777-78-6 | [2][8] |
| Molecular Formula | C₃₄H₄₂N₂O₆ | [2][8] |
| Molecular Weight | 574.7 g/mol | [2][8] |
| Solubility | Soluble in common SPPS solvents like DMF, NMP, and DMSO. | [1][2] |
| Fmoc Group Stability | Labile to basic conditions (e.g., 20% piperidine in DMF). Stable to acid and hydrazine. | [1][8] |
| ivDde Group Stability | Labile to dilute hydrazine (e.g., 2-5% in DMF). Stable to standard acid (TFA) and base (piperidine) conditions. | [6][8] |
| Key Advantage | Superior stability and reduced amine-to-amine migration compared to the Dde group.[8] | [8][9] |
Experimental Workflow and Protocols
The general workflow for site-specific labeling involves four main stages: synthesis of the peptide backbone, selective deprotection of the lysine side chain, on-resin labeling, and final cleavage from the resin followed by purification.
Caption: Workflow for site-specific peptide labeling using Fmoc-Lys(ivDde)-OH.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Lys(ivDde)-OH. Automated synthesizers can also be programmed accordingly.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat for another 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (2 times).
-
Amino Acid Coupling:
-
In a separate vessel, activate the desired Fmoc-amino acid (4 eq) using a coupling agent like HBTU (3.8 eq) and a base like N-methylmorpholine (NMM) or DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.[10]
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin as in step 3.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence. When the desired position for labeling is reached, use Fmoc-Lys(ivDde)-OH in the coupling step. Continue elongation until the full peptide sequence is assembled.[10]
Protocol 2: On-Resin Selective Deprotection of the ivDde Group
This step is critical and must be performed carefully to ensure complete and selective removal of the ivDde group.
-
Reagent Preparation: Prepare a fresh solution of 2-5% hydrazine monohydrate in DMF.[8][11] Caution: Hydrazine is highly toxic.
-
Deprotection Reaction:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the 2% hydrazine/DMF solution (approx. 25 mL per gram of resin).[12]
-
Allow the reaction to proceed for 3-10 minutes at room temperature with gentle agitation.[8][12]
-
Drain the solution. Repeat the treatment 2-3 more times to ensure complete removal.[8][12]
-
-
Monitoring (Optional): The cleavage reaction can be monitored by spectrophotometry, as the indazole byproduct absorbs strongly at 290 nm.[5]
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproduct.
Protocol 3: On-Resin Site-Specific Labeling
With the lysine side-chain amine now free, the desired label can be attached.
-
Label Activation: Dissolve the label (e.g., a carboxyl-functionalized fluorescent dye, biotin-NHS ester, or activated PEG) and a suitable coupling agent (if necessary) in DMF or an appropriate solvent.
-
Labeling Reaction: Add the activated label solution to the peptide-resin. Reaction times and conditions will vary depending on the specific label but typically range from 2 hours to overnight at room temperature.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, followed by DCM, to remove any excess unreacted label and coupling reagents.
Protocol 4: Final Cleavage and Purification
-
Resin Drying: Dry the resin under a vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[13]
-
Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[13]
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final labeled peptide by mass spectrometry (e.g., UPLC-MS).[13]
Quantitative Data Summary
The efficiency of ivDde deprotection and subsequent reactions is critical for obtaining high-purity labeled peptides.
Table 1: Optimization of ivDde Deprotection Conditions Data generalized from optimization studies.
| Parameter | Condition A | Condition B | Condition C (Optimized) | Comment | Reference(s) |
| Hydrazine Conc. | 2% in DMF | 2% in DMF | 4-5% in DMF | Higher concentrations can improve removal efficiency, especially for sterically hindered sequences. | [11][14] |
| Reaction Time | 3 x 3 min | 3 x 5 min | 3 x 10 min | Increased reaction time and repetitions ensure more complete cleavage. | [8][14] |
| Observed Completion | Often Incomplete | Marginal Improvement | Near-Complete | Incomplete removal is a common issue, necessitating optimization.[14] | [5][14] |
Table 2: Purity of Branched Peptides using Different Orthogonal Lysine Protecting Groups Data from a study on microwave-enhanced SPPS of branched peptides.
| Lysine Derivative | Deprotection Reagent | Final Peptide Purity | Reference |
| Fmoc-Lys(Mmt)-OH | Dilute TFA | 79% | [13] |
| Fmoc-Lys(Alloc)-OH | Catalytic Pd(0) | 82% | [13] |
| Fmoc-Lys(ivDde)-OH | 5% Hydrazine in DMF | 93% | [13] |
Application Example: Labeled Peptides in Cellular Imaging
Site-specifically labeled peptides are invaluable tools for studying biological processes like receptor-ligand interactions. A peptide labeled with a fluorophore can be used to visualize and track receptor binding on the cell surface, providing insights into signaling pathways.[15]
Caption: Visualizing receptor binding with a fluorescently labeled peptide.
Troubleshooting
-
Incomplete ivDde Removal: This is the most common challenge, often due to peptide aggregation or steric hindrance.[8][14]
-
Side Reactions with Hydrazine: At concentrations above 2%, hydrazine can cause side reactions, such as converting Arginine to Ornithine.[12]
-
Solution: Use the lowest effective concentration of hydrazine and avoid unnecessarily long exposure times. Perform thorough washing post-deprotection.
-
-
Low Labeling Efficiency: The bulky nature of some labels can lead to poor coupling.
-
Solution: Increase the excess of the labeling reagent, extend the reaction time, and consider adding a spacer arm to the label to reduce steric hindrance.[16]
-
Conclusion: Fmoc-Lys(ivDde)-OH is a versatile and robust reagent for advanced peptide synthesis.[1][5] Its orthogonal deprotection chemistry provides a reliable method for introducing specific functionalities at a defined position within a peptide sequence. By following optimized protocols for deprotection and labeling, researchers can efficiently generate high-purity, site-specifically modified peptides for a wide array of applications in research, diagnostics, and therapeutics.[2][17]
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 8. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 11. Bot Verification [merel.si]
- 12. peptide.com [peptide.com]
- 13. kohan.com.tw [kohan.com.tw]
- 14. biotage.com [biotage.com]
- 15. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Custom Peptide Synthesis for a Variety of Applications | Blog | Biosynth [biosynth.com]
- 17. peptide.com [peptide.com]
The Strategic Application of ivDde-Lys(Fmoc)-OH in the Synthesis of Cyclic Peptides: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclic peptides represents a pivotal strategy in modern drug discovery, offering enhanced metabolic stability, improved receptor binding affinity, and favorable pharmacokinetic profiles compared to their linear counterparts. A key challenge in synthesizing these complex biomolecules lies in the strategic use of orthogonal protecting groups to enable selective on-resin cyclization. This application note details the use of N-α-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-N-ε-(9-fluorenylmethyloxycarbonyl)-L-lysine (ivDde-Lys(Fmoc)-OH) as a versatile building block for the efficient synthesis of cyclic peptides via solid-phase peptide synthesis (SPPS).
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group provides a unique layer of orthogonality in Fmoc-based SPPS.[1] It is stable to the piperidine (B6355638) solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin.[1] The ivDde group can be selectively cleaved under mild conditions using a dilute solution of hydrazine (B178648) in N,N-dimethylformamide (DMF), allowing for the unmasking of the lysine (B10760008) side-chain for subsequent intramolecular cyclization.[1][2] The use of this compound is particularly advantageous as it permits chain extension or modification on the lysine side-chain immediately after its incorporation into the peptide sequence.
Principle of Orthogonality
The successful synthesis of cyclic peptides using this compound hinges on a multi-tiered orthogonal protection strategy. This approach allows for the sequential deprotection of specific functional groups without affecting others, enabling controlled chemical transformations on the solid support.
References
Application Notes and Protocols for Microwave-Assisted Solid-Phase Peptide Synthesis with ivDde-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ivDde-Lys(Fmoc)-OH in microwave-assisted solid-phase peptide synthesis (MA-SPPS). The use of this orthogonally protected lysine (B10760008) derivative enables the efficient synthesis of complex peptides, such as branched or side-chain modified peptides, with significant reductions in synthesis time and improvements in purity.[1][2][3][4][5]
Introduction
Microwave-assisted solid-phase peptide synthesis has emerged as a powerful technique for accelerating the synthesis of peptides by significantly reducing reaction times for both coupling and deprotection steps.[2][3][4][5] The synthesis of peptides with specific side-chain modifications or branching requires an orthogonal protection strategy, where different protecting groups can be selectively removed under distinct conditions.[6][7]
Fmoc-Lys(ivDde)-OH is a key building block for this purpose. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group protects the ε-amino group of lysine and is stable to the basic conditions used for the removal of the Nα-Fmoc group (e.g., piperidine).[8] The ivDde group can be selectively cleaved under mild conditions using hydrazine (B178648), allowing for subsequent modification of the lysine side chain while the peptide remains attached to the solid support.[9][10][11] This methodology is particularly advantageous for creating branched peptides, antibody-drug conjugates, and other complex peptide structures.[7]
Key Advantages of MA-SPPS with this compound:
-
Speed: Microwave energy dramatically shortens the time required for both amino acid coupling and Fmoc deprotection steps.[2][3][4]
-
High Purity: The rapid and efficient reactions minimize side reactions, leading to higher purity of the crude peptide.[1]
-
Orthogonality: The ivDde group provides an orthogonal protection scheme, allowing for selective deprotection and modification of the lysine side chain.[6][7]
-
Versatility: This method is suitable for the synthesis of a wide range of complex peptides, including unsymmetrically branched peptides.[1][9]
Quantitative Data Summary
The following table summarizes the synthesis outcomes for representative branched peptides synthesized using MA-SPPS with Fmoc-Lys(ivDde)-OH.
| Peptide Name | Sequence/Structure | Synthesis Time (hours) | Crude Purity (%) | Reference |
| LF-Chimera | (DLIWKLLSKAQEKFGKNKSR)-FKCRRWQWRNLLKGK-NH2 | < 5 | 77 | [1] |
| Ub(47-76)-H2B(118-126) | (AGKQLEDGRTLSDYNIQKESTLHLVLRLRG)-AVTKYTSSK-NH2 | < 5 | 75 | [1] |
| Tetra-branched Antifreeze Peptide Analog | Not specified | < 5 | 71 | [1] |
Experimental Protocols
Materials and Reagents
-
Fmoc-Lys(ivDde)-OH
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
ivDde Deprotection Solution: 2-5% (v/v) hydrazine monohydrate in DMF[1][10]
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) / Dithiothreitol (DODT) (e.g., 92.5:2.5:2.5:2.5 v/v/v/w)[1]
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
Equipment
-
Automated microwave peptide synthesizer (e.g., CEM Liberty Blue™)
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer (for peptide characterization)
-
Lyophilizer
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of a Branched Peptide
This protocol outlines the general procedure for synthesizing an unsymmetrically branched peptide on a Rink Amide resin using an automated microwave peptide synthesizer.
1. Resin Preparation: a. Swell the Rink Amide resin in DMF for at least 30 minutes.
2. Main Chain Elongation (MA-SPPS): a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Apply microwave energy according to the synthesizer's standard protocol (e.g., 3 minutes). b. Washing: Wash the resin thoroughly with DMF. c. Amino Acid Coupling: Add the Fmoc-amino acid (5-fold excess), DIC (1.0 M in DMF), and Oxyma Pure (1.0 M in DMF). Apply microwave energy (e.g., 5 minutes). d. Washing: Wash the resin with DMF. e. Repeat steps 2a-2d for each amino acid in the main peptide chain, incorporating Fmoc-Lys(ivDde)-OH at the desired branching point.
3. Selective ivDde Deprotection: a. After completing the main chain, wash the resin with DMF. b. Treat the resin with a solution of 2-5% hydrazine in DMF. The reaction is typically performed at room temperature for a short duration (e.g., 3-10 minutes) and may be repeated multiple times for complete removal.[6][10] c. Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.
4. Branch Chain Elongation (MA-SPPS): a. Starting with the now-deprotected ε-amino group of the lysine, perform the coupling and deprotection cycles as described in step 2 to synthesize the branch peptide chain.
5. Final Fmoc Deprotection: a. Remove the N-terminal Fmoc group of the branch chain using 20% piperidine in DMF.
6. Cleavage and Global Deprotection: a. Wash the resin with DCM and dry it. b. Treat the resin with the cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups. c. Filter the resin and collect the filtrate.
7. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether to the filtrate. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dry the crude peptide pellet. d. Purify the peptide using preparative reverse-phase HPLC. e. Characterize the purified peptide by mass spectrometry. f. Lyophilize the pure peptide fractions.
Diagrams
Logical Workflow for Branched Peptide Synthesis
Caption: Workflow for MA-SPPS of branched peptides using Fmoc-Lys(ivDde)-OH.
Orthogonal Protection Strategy
Caption: Orthogonal deprotection scheme for Fmoc and ivDde protecting groups.
References
- 1. Bot Verification [merel.si]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. nbinno.com [nbinno.com]
- 9. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Bioconjugation Techniques with ivDde-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ivDde-Lys(Fmoc)-OH for the site-specific bioconjugation of peptides. The protocols outlined below cover solid-phase peptide synthesis (SPPS), selective deprotection of the ivDde group, and on-resin conjugation strategies, enabling the creation of precisely modified peptides for various applications, including fluorescently labeled probes and peptide-drug conjugates.
Introduction to this compound in Bioconjugation
Fmoc-Lys(ivDde)-OH is a protected derivative of the amino acid lysine (B10760008), engineered for use in Fmoc-based solid-phase peptide synthesis.[1] Its utility lies in the orthogonal protection of its α-amino and ε-amino groups. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group is base-labile and removed with piperidine (B6355638) during standard SPPS cycles.[2] The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group protects the ε-amino side chain and is stable to the basic conditions of Fmoc removal and acidic conditions of final cleavage.[1][3] The ivDde group can be selectively cleaved under mild conditions using hydrazine (B178648), exposing the lysine side-chain for site-specific modification.[3]
This orthogonal protection strategy is highly valuable for:
-
Site-specific labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules.
-
PEGylation: Improving the pharmacokinetic profile of therapeutic peptides.
-
Synthesis of branched or cyclic peptides: Creating complex peptide architectures.[4]
-
Development of peptide-drug conjugates (PDCs): Attaching cytotoxic agents or other therapeutic molecules to a targeting peptide.[5]
Quantitative Data Summary
The following table summarizes typical purity and yield data for peptides synthesized using Fmoc-SPPS and bioconjugation reactions performed on-resin. These values can vary depending on the peptide sequence, the nature of the conjugated molecule, and the specific reaction conditions.
| Parameter | Application | Value | Reference |
| Purity | Synthesis of a branched antimicrobial peptide | 77% | [6] |
| Synthesis of a branched histone peptide conjugate | 75% | [6] | |
| Synthesis of a tetra-branched antifreeze peptide | 71% | [6] | |
| Yield/Efficiency | On-resin fluorescent labeling (30-residue peptide) | 94% | [7] |
| On-resin PEGylation | ~100% | [7] | |
| On-resin fluorescent labeling with FAM | 44% | [8] | |
| On-resin conjugation of Doxorubicin to a targeting peptide | High Yield | [9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an ivDde-Containing Peptide
This protocol describes the manual Fmoc-SPPS of a generic peptide containing an ivDde-protected lysine residue.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Lys(ivDde)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes, then drain.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and Oxyma Pure/HOBt (3 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Shake for 1-2 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-Lys(ivDde)-OH at the desired position.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times). Dry the resin under vacuum.
On-Resin Selective Deprotection of the ivDde Group
This protocol details the selective removal of the ivDde protecting group from the lysine side chain of the resin-bound peptide.
Materials:
-
Peptide-resin with ivDde-protected lysine
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
ivDde Cleavage:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine/DMF solution to the resin.
-
Shake for 3-5 minutes at room temperature.[3]
-
Drain the solution.
-
Repeat the hydrazine treatment two more times.[3]
-
The removal of the ivDde group can be monitored spectrophotometrically by detecting the indazole cleavage product at 290 nm.[3]
-
-
Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts. The resin is now ready for on-resin conjugation.
On-Resin Bioconjugation (Example: Fluorescent Labeling)
This protocol describes the coupling of a carboxylate-containing fluorescent dye to the deprotected lysine side chain.
Materials:
-
Peptide-resin with deprotected lysine side chain
-
Carboxylate-containing fluorescent dye (e.g., 5(6)-Carboxyfluorescein)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA) (if using HBTU/HOBt)
-
N,N-Dimethylformamide (DMF)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Activation of Fluorescent Dye:
-
In a separate vial, dissolve the fluorescent dye (5-10 equivalents), DIC (5-10 equivalents), and HOBt (5-10 equivalents) in DMF.[7]
-
Alternatively, use HBTU/HOBt and DIPEA for activation.
-
Allow the activation to proceed for 15-20 minutes.
-
-
Conjugation:
-
Add the activated dye solution to the peptide-resin.
-
Shake the vessel at room temperature, protected from light, for 18-24 hours.[7]
-
-
Resin Washing:
-
Drain the conjugation solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess dye and coupling reagents.
-
The resin is now ready for final cleavage and purification.
-
Peptide Cleavage from Resin and Purification
This protocol describes the final cleavage of the peptide from the solid support and removal of side-chain protecting groups.
Materials:
-
Conjugated peptide-resin
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Thioanisole/Water (95:2.5:2.5, v/v/v).[7] Caution: Work in a fume hood and wear appropriate personal protective equipment.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Shake at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
-
Drying: Decant the ether and dry the peptide pellet under vacuum.
-
Purification:
-
Analysis and Lyophilization:
-
Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.[10]
-
Lyophilize the pure fractions to obtain the final peptide conjugate as a powder.
-
Visualizations
Experimental Workflow for Site-Specific Peptide Bioconjugation
Caption: Workflow for synthesizing a site-specifically labeled peptide.
Signaling Pathway: PI3K/AKT/mTOR Inhibition by a Peptide-Drug Conjugate
Caption: Targeted inhibition of the PI3K/AKT/mTOR pathway by a PDC.
References
- 1. chempep.com [chempep.com]
- 2. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. Fmoc-Lys(ivDde)-OH [cem.com]
- 5. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. bachem.com [bachem.com]
Application Note & Protocol: Synthesis of Site-Specific Ubiquitin Conjugates using ivDde-Protected Lysine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitination, the covalent attachment of the 76-amino acid protein ubiquitin (Ub) to a substrate protein, is a critical post-translational modification that governs a vast array of cellular processes.[1] This enzymatic cascade, carried out by E1 (activating), E2 (conjugating), and E3 (ligating) enzymes, can result in the attachment of a single ubiquitin (monoubiquitination) or a polyubiquitin (B1169507) chain.[1][2] The specific lysine (B10760008) residue on the substrate and the linkage type within the polyubiquitin chain (e.g., K48, K63) create a complex "ubiquitin code" that dictates the substrate's fate, from proteasomal degradation to altered localization or activity.[2][3]
Studying the functional consequences of specific ubiquitination events is challenging because cellular processes produce heterogeneous mixtures of ubiquitinated proteins that are difficult to isolate in sufficient quantity and purity.[1] Chemical and semisynthetic approaches are therefore essential for producing homogeneous, site-specifically ubiquitinated proteins for biochemical, structural, and functional analyses.[1][2]
This application note details a robust method for synthesizing ubiquitin conjugates at a predetermined lysine residue using Fmoc-Lys(ivDde)-OH, an orthogonally protected lysine derivative. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group is stable to the basic conditions used for Fmoc removal (piperidine) but can be selectively cleaved with hydrazine (B178648).[4][5] This orthogonality allows for the precise unmasking of a single lysine's ε-amino group for subsequent ubiquitination, providing an indispensable tool for deciphering the ubiquitin code.
Signaling Pathways and Experimental Workflows
2.1 The Ubiquitination Cascade
The enzymatic pathway for protein ubiquitination is a three-step cascade. First, an E1 enzyme activates ubiquitin in an ATP-dependent reaction, forming a high-energy thioester bond. The activated ubiquitin is then transferred to a cysteine residue on an E2 conjugating enzyme. Finally, an E3 ligase recognizes both the E2-ubiquitin conjugate and the specific substrate protein, catalyzing the transfer of ubiquitin to a lysine residue on the substrate.[1][2]
Caption: The E1-E2-E3 enzymatic cascade for protein ubiquitination.
2.2 Orthogonal Synthesis Workflow
The synthesis of a site-specifically ubiquitinated peptide involves a semisynthetic strategy. First, the target peptide is built using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), incorporating Fmoc-Lys(ivDde)-OH at the desired ubiquitination site. After the full peptide is assembled, the ivDde group is selectively removed. The peptide is then cleaved from the resin, purified, and finally subjected to an in vitro enzymatic ubiquitination reaction.
Caption: Workflow for semisynthesis of ubiquitin-peptide conjugates.
2.3 Logic of Orthogonal Protecting Groups
The success of this strategy hinges on the orthogonality of the Fmoc and ivDde protecting groups. The α-amino Fmoc group is removed at each step of peptide elongation with a base (piperidine), while the ε-amino ivDde group on the target lysine remains intact. The ivDde group is only removed at the end of the synthesis using a specific chemical agent (hydrazine) that does not affect other protecting groups.
Caption: Orthogonality of Fmoc and ivDde protecting groups.
Data Presentation
Table 1: Properties of Fmoc-Lys(ivDde)-OH This table summarizes the key chemical properties of the core reagent.
| Property | Value | Source |
| Synonym | Fmoc-Nε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-lysine | [5] |
| Molecular Formula | C₃₄H₄₂N₂O₆ | [5][6] |
| Molecular Weight | 574.71 g/mol | [5][6] |
| Fmoc Group Removal | Base-labile (e.g., 20% piperidine in DMF) | [7] |
| ivDde Group Removal | Hydrazine-labile (e.g., 2% hydrazine in DMF) | [4][8] |
| Solubility | Soluble in DMF, NMP, DMSO | [5][7] |
Table 2: Typical In Vitro Ubiquitination Reaction Components This table provides a template for setting up a standard 30 µL enzymatic ubiquitination reaction. Concentrations and amounts may require optimization for specific E2/E3 pairs and substrates.
| Component | Stock Concentration | Volume per Reaction | Final Concentration/Amount |
| Reaction Buffer (20x) | 1 M Tris-HCl, pH 7.5; 100 mM MgCl₂; 20 mM DTT | 1.5 µL | 50 mM Tris, 5 mM MgCl₂, 1 mM DTT |
| ATP | 100 mM | 1.5 µL | 5 mM |
| E1 Enzyme | 500 ng/µL | 0.1 µL | 50 ng |
| E2 Enzyme | 1 µg/µL | 0.2 µL | 200 ng |
| E3 Ligase | 1 µg/µL | 0.5 µL | 500 ng |
| Ubiquitin | 10 µg/µL | 0.5 µL | 5 µg |
| Peptide Substrate | 1 mM | 3.0 µL | 100 µM |
| Nuclease-Free Water | - | 22.7 µL | - |
| Total Volume | - | 30 µL | - |
(Note: The provided concentrations are examples and should be optimized for each specific system.[9][10])
Experimental Protocols
Protocol 1: Semisynthetic Preparation of a Site-Specifically Ubiquitinated Peptide
This protocol is divided into two stages: (A) Solid-phase synthesis and purification of the target peptide with a deprotected lysine side chain, and (B) In vitro enzymatic ubiquitination of the purified peptide.
Part A: Peptide Synthesis and Purification
-
Resin Preparation:
-
Swell Rink Amide resin (or other suitable Fmoc-compatible resin) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
-
Fmoc-SPPS Cycles:
-
Perform standard Fmoc-SPPS to assemble the peptide chain C-terminal to the target lysine.[11] Each cycle consists of:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-amino acid (4 eq.) with a coupling agent like HBTU (3.9 eq.) and a base like DIPEA (8 eq.) in DMF. Add to the resin and couple for 1-2 hours. Wash thoroughly with DMF. Confirm coupling with a Kaiser test.
-
-
-
Incorporation of Fmoc-Lys(ivDde)-OH:
-
At the desired position, couple Fmoc-Lys(ivDde)-OH using the same coupling protocol as in step 2.
-
-
Completion of Peptide Synthesis:
-
Continue with standard Fmoc-SPPS cycles until the full peptide sequence is assembled.
-
After the final amino acid is coupled, perform a final Fmoc deprotection step. It is recommended to acetylate the N-terminus (with acetic anhydride (B1165640) and DIPEA) or add a Boc protecting group (with Boc₂O) to prevent side reactions during the next step.
-
-
Selective ivDde Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF (3 x 10 min).[12]
-
Wash the resin extensively with DMF (5x) followed by dichloromethane (B109758) (DCM) (5x) and dry the resin under vacuum. The peptide, now with a single free ε-amino group on the target lysine, is ready for cleavage.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
-
Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Lyophilize the crude peptide to obtain a dry white powder.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Collect fractions containing the desired peptide, confirm the mass using mass spectrometry, and lyophilize the pure fractions.
-
Part B: In Vitro Enzymatic Ubiquitination
-
Reaction Setup:
-
On ice, combine the components as listed in Table 2 in a microcentrifuge tube. Add enzymes last.
-
Prepare control reactions as needed, such as a reaction lacking ATP (-ATP) or lacking the E3 ligase (-E3), to confirm that the observed ubiquitination is enzymatic and E3-dependent.[10]
-
-
Incubation:
-
Reaction Quenching:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and boiling at 95-100°C for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products using SDS-PAGE followed by Coomassie staining or Western blotting.
-
For Western blot analysis, use an antibody specific to the peptide substrate or a tag on the substrate to visualize the mass shift corresponding to the addition of one or more ubiquitin molecules (Ub is ~8.5 kDa). An anti-ubiquitin antibody can also be used.
-
Confirm the final product identity and site of ubiquitination by mass spectrometry analysis of the reaction mixture or of the excised band from the gel.[13]
-
References
- 1. Synthesis of ubiquitinated proteins for biochemical and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and semi-synthetic strategies to study ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. chempep.com [chempep.com]
- 6. ivDde-Lys(Fmoc)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 11. peptide.com [peptide.com]
- 12. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 13. Characterizing Ubiquitination Sites by Peptide-based Immunoaffinity Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Antibody-Drug Conjugates (ADCs) using ivDde-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. A critical component of an ADC is the linker, which connects the antibody to the payload. The choice of linker and the conjugation strategy significantly impact the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the preparation of ADCs using a site-specific conjugation strategy enabled by the orthogonally protected amino acid, ivDde-Lys(Fmoc)-OH.
The use of this compound allows for the precise placement of the drug-linker on the antibody, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR). The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group protects the ε-amino group of lysine (B10760008) and is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and acidic conditions (e.g., TFA) used for resin cleavage in solid-phase peptide synthesis (SPPS). The ivDde group can be selectively cleaved under mild conditions using hydrazine (B178648), allowing for subsequent, site-specific attachment of a cytotoxic payload. This orthogonal protection strategy offers a powerful tool for the development of next-generation, well-defined ADCs.
Principle of the Method
The overall strategy involves the synthesis of a linker containing this compound using solid-phase peptide synthesis. This linker is then conjugated to the antibody. The orthogonal ivDde protecting group on the linker is subsequently removed to reveal a reactive amine, which serves as a specific attachment point for the cytotoxic payload. This approach ensures a controlled and site-specific conjugation, resulting in a homogeneous ADC population.
Data Presentation
Table 1: Typical Reaction Parameters for Linker Synthesis and Conjugation
| Parameter | Value/Range | Notes |
| Linker Synthesis | ||
| Resin | Rink Amide MBHA | Standard resin for peptide amide synthesis. |
| Amino Acid Equivalents | 4 eq. | Relative to resin loading. |
| Coupling Reagents | HBTU/HOBt (3.8 eq.) | Standard peptide coupling reagents. |
| Base | NMM (0.4 M in DMF) | N-Methylmorpholine. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Standard Fmoc removal condition. |
| ivDde Deprotection | 2-5% Hydrazine in DMF | Mild and selective deprotection of ivDde. |
| Antibody-Linker Conjugation | ||
| Antibody Concentration | 5-10 mg/mL | Typical concentration for conjugation reactions. |
| Linker-to-Antibody Ratio | 5-10 molar equivalents | To drive the reaction to completion. |
| Reaction Buffer | PBS, pH 7.4 | Physiological pH to maintain antibody integrity. |
| Reaction Time | 1-4 hours | At room temperature or 4°C. |
| Payload Conjugation | ||
| Payload-to-Linker Ratio | 1.5-3 molar equivalents | To ensure efficient conjugation to the deprotected linker. |
| Reaction Time | 2-6 hours | At room temperature. |
Table 2: Characterization of a Site-Specifically Conjugated ADC (Example Data)
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 2.0 ± 0.1 |
| Mass Spectrometry (MS) | Confirms homogeneity with a single major species. | |
| Monomer Purity | Size Exclusion Chromatography (SEC) | >95% |
| In Vitro Cytotoxicity (IC50) | Cell-based assay (e.g., against HER2+ cells) | 0.1 - 10 nM |
| Plasma Stability (Payload Release) | LC-MS analysis of ADC in plasma over time | >90% intact ADC after 7 days |
Experimental Protocols
Protocol 1: Synthesis of a Peptide Linker Containing this compound
This protocol describes the synthesis of a model peptide linker (e.g., Maleimido-caproyl-Val-Cit-PAB-ivDde-Lys) using manual solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Val-OH, Fmoc-Cit-OH, and this compound)
-
N-α-Fmoc-p-aminobenzyl alcohol (Fmoc-PAB-OH)
-
6-Maleimidohexanoic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Hydrazine monohydrate
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (this compound):
-
Pre-activate this compound (4 eq.) with HBTU (3.8 eq.) and HOBt (3.8 eq.) in DMF in the presence of NMM (8 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling.
-
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the desired sequence (e.g., Fmoc-PAB-OH, Fmoc-Cit-OH, Fmoc-Val-OH).
-
Maleimide Capping: After the final Fmoc deprotection, couple 6-maleimidohexanoic acid using the same coupling procedure as for the amino acids.
-
Linker Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the linker from the resin using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours at room temperature.
-
Precipitate the cleaved linker in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the linker pellet under vacuum.
-
-
Purification: Purify the crude linker by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final linker product.
Protocol 2: Conjugation of the Linker to the Antibody
This protocol describes the conjugation of the maleimide-containing linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
The purified maleimide-containing linker from Protocol 1
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-buffered saline), pH 7.4
-
PD-10 desalting columns
Procedure:
-
Antibody Reduction:
-
To the antibody solution (e.g., 8 mg/mL in PBS), add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.
-
-
Linker Conjugation:
-
Dissolve the maleimide-containing linker in DMSO to a stock concentration of 10 mM.
-
Add a 5-fold molar excess of the linker solution to the reduced antibody.
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
-
Purification:
-
Remove the excess linker and other small molecules by buffer exchange into PBS using a PD-10 desalting column.
-
Collect the purified antibody-linker conjugate.
-
Protocol 3: Site-Specific Payload Conjugation
This protocol describes the deprotection of the ivDde group on the antibody-linker conjugate and the subsequent attachment of a cytotoxic payload.
Materials:
-
Antibody-linker conjugate from Protocol 2
-
Hydrazine monohydrate
-
PBS, pH 7.4
-
Activated payload (e.g., a payload with an NHS-ester or other amine-reactive group)
-
DMSO
-
PD-10 desalting columns
Procedure:
-
ivDde Deprotection:
-
Adjust the pH of the antibody-linker conjugate solution to 8.0-8.5 with a suitable buffer (e.g., borate (B1201080) buffer).
-
Add a solution of hydrazine monohydrate in water to a final concentration of 2-5%.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification: Immediately purify the deprotected antibody-linker conjugate by buffer exchange into PBS, pH 7.4, using a PD-10 desalting column to remove hydrazine.
-
Payload Conjugation:
-
Dissolve the activated payload in DMSO to a stock concentration of 10 mM.
-
Add a 2-fold molar excess of the activated payload to the deprotected antibody-linker conjugate.
-
Incubate at room temperature for 2-4 hours with gentle mixing.
-
-
Final Purification: Purify the final ADC by buffer exchange into a formulation buffer (e.g., PBS) using a PD-10 desalting column to remove unreacted payload and DMSO.
-
Characterization: Characterize the final ADC for DAR, purity, and aggregation using HIC, MS, and SEC, respectively.
Mandatory Visualizations
Application Notes and Protocols for Coupling ivDde-Lys(Fmoc)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient coupling of the orthogonally protected amino acid ivDde-Lys(Fmoc)-OH in automated solid-phase peptide synthesis (SPPS). The bulky nature of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group presents unique challenges in achieving high coupling efficiencies. This guide offers a comparative overview of common coupling reagents and detailed protocols to enable successful incorporation of this versatile building block for the synthesis of complex peptides, including branched and cyclic structures.
Introduction
The use of this compound provides an orthogonal protection strategy in Fmoc-based SPPS, allowing for selective deprotection of the lysine (B10760008) side chain on-resin for subsequent modifications.[1][2] The ivDde group is stable to the piperidine (B6355638) conditions used for Fmoc removal but can be selectively cleaved using hydrazine.[2] However, the steric hindrance of the ivDde group can impede coupling reactions, necessitating optimized protocols and the selection of appropriate coupling reagents to ensure high yields and purity of the final peptide.[1] This note explores the use of common aminium/uronium and carbodiimide-based coupling reagents for this purpose.
Comparative Overview of Coupling Reagents
| Coupling Reagent | Activator Type | Key Advantages for Hindered Amino Acids | Potential Considerations |
| HBTU/HOBt | Aminium/Uronium Salt | Widely used, reliable for standard couplings.[3] | May be less effective for highly hindered couplings compared to HATU. |
| HATU/HOAt | Aminium/Uronium Salt | Generally more reactive than HBTU, often recommended for difficult couplings. | Higher cost compared to HBTU. |
| HCTU | Aminium/Uronium Salt | High reactivity, comparable to HATU. | Can be less stable in solution over time. |
| DIC/Oxyma | Carbodiimide/Oxime | Effective for hindered couplings, can reduce racemization. Microwave-assisted protocols enhance efficiency.[4] | DIC is a potent allergen. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings and cyclizations. | Can generate carcinogenic byproducts. |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound using different reagent strategies in automated peptide synthesizers.
Protocol 1: Microwave-Assisted Coupling using DIC/Oxyma
This protocol is adapted for use with a CEM Liberty Blue™ automated microwave peptide synthesizer and has been shown to be effective for the synthesis of branched peptides using Fmoc-Lys(ivDde)-OH.[4]
Reagents and Solutions:
-
Fmoc-Lys(ivDde)-OH: 5-fold molar excess over resin substitution.
-
Coupling Activator: 1.0 M N,N'-Diisopropylcarbodiimide (DIC) in DMF.
-
Coupling Additive: 1.0 M Oxyma Pure in DMF.
-
Deprotection Solution: 20% (v/v) piperidine with 0.1 M Oxyma Pure in DMF.
-
Resin: Rink Amide ProTide LL resin.
-
Washing Solvent: N,N-Dimethylformamide (DMF).
Automated Synthesizer Program:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat with deprotection solution for 1 minute.
-
Drain.
-
Treat with deprotection solution for 4 minutes.
-
Drain and wash with DMF (5 times).
-
-
Coupling of this compound:
-
Add the Fmoc-Lys(ivDde)-OH solution (5 eq) to the resin.
-
Add the DIC solution (5 eq).
-
Add the Oxyma Pure solution (5 eq).
-
Microwave at 75°C for 5 minutes.
-
Drain and wash with DMF (5 times).
-
-
Continue Peptide Synthesis: Proceed with the deprotection and coupling of the subsequent amino acids in the sequence.
Protocol 2: Standard Coupling using HBTU/HOBt
This protocol is a general method for coupling amino acids in an automated synthesizer and can be applied to this compound.
Reagents and Solutions:
-
Fmoc-Lys(ivDde)-OH: 4-fold molar excess over resin substitution.
-
Coupling Activator: 3.8-fold molar excess of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Coupling Additive: 3.8-fold molar excess of HOBt (Hydroxybenzotriazole).
-
Base: 0.4 M N-Methylmorpholine (NMM) in DMF.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Resin: Rink Amide MBHA resin.
-
Washing Solvent: N,N-Dimethylformamide (DMF).
Automated Synthesizer Program:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat with deprotection solution for 3 minutes.
-
Drain.
-
Treat with deprotection solution for 10 minutes.
-
Drain and wash with DMF (5 times).
-
-
Coupling of this compound:
-
Pre-activate a solution of Fmoc-Lys(ivDde)-OH (4 eq), HBTU (3.8 eq), and HOBt (3.8 eq) in DMF with NMM (8 eq) for 2 minutes.
-
Add the pre-activated mixture to the resin.
-
React for 1-2 hours at room temperature.
-
Drain and wash with DMF (5 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, recouple.
-
-
Continue Peptide Synthesis: Proceed with the deprotection and coupling of the subsequent amino acids.
Visualizations
Experimental Workflow for Automated Coupling
Caption: Automated coupling workflow for this compound.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of ivDde and Fmoc groups.
Quantitative Data Summary
While specific comparative data for coupling this compound with different reagents is limited, the following table summarizes reported purity for peptides synthesized using this amino acid with a DIC/Oxyma microwave protocol.[4]
| Peptide Sequence | Coupling Method | Purity (%) |
| Lactoferricin-lactoferrampin antimicrobial peptide | DIC/Oxyma (Microwave) | 77 |
| Histone H2B-1A fragment conjugated to ubiquitin fragment | DIC/Oxyma (Microwave) | 75 |
| Tetra-branched antifreeze peptide analog | DIC/Oxyma (Microwave) | 71 |
Conclusion
The successful incorporation of the sterically hindered amino acid this compound in automated peptide synthesis is highly dependent on the choice of coupling reagent and reaction conditions. For challenging sequences, the use of highly reactive coupling reagents such as HATU or optimized protocols employing DIC/Oxyma with microwave assistance is recommended to achieve high coupling efficiencies. The provided protocols offer robust starting points for researchers to develop and optimize their synthetic strategies for peptides requiring orthogonal lysine side-chain modification. Careful monitoring of coupling completion, for instance, through the Kaiser test, is crucial to ensure the synthesis of high-purity peptides.
References
On-Resin Modification of Peptides Using ivDde-Lys(Fmoc)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of peptides on a solid support is a powerful strategy for the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptide conjugates. This approach relies on the use of orthogonally protected amino acids, which allow for the deprotection and modification of a specific functional group on the peptide chain while it is still attached to the resin. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group is a valuable tool for this purpose, offering stability to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS) while being selectively removable under mild conditions.[1] This document provides detailed application notes and protocols for the on-resin modification of peptides using ivDde-Lys(Fmoc)-OH.
The ivDde group protects the α-amino group of lysine (B10760008), while the Fmoc group protects the ε-amino group. This arrangement allows for the incorporation of the lysine residue into the peptide chain, followed by the removal of the Fmoc group to allow for chain extension from the lysine side chain. Subsequently, the ivDde group can be removed to expose the α-amino group for further modification, enabling the synthesis of branched peptides.[2] The removal of the ivDde group is typically achieved using a solution of hydrazine (B178648) in a suitable solvent like N,N-dimethylformamide (DMF).[3]
Key Applications
The use of this compound in peptide synthesis enables a variety of applications, including:
-
Synthesis of Branched Peptides: Creating peptides with dendritic structures for applications such as vaccine development and drug delivery.[1]
-
Site-Specific Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to a specific site on the peptide.
-
Peptide Cyclization: Forming cyclic peptides through side-chain to backbone or side-chain to side-chain linkages.
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Hydrazine monohydrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water (H₂O)
-
Acetonitrile (ACN)
-
Diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Main Chain
This protocol describes the manual synthesis of a linear peptide on a solid support using the Fmoc/tBu strategy.
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 equivalents), DIC (4 equivalents), and Oxyma Pure (4 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin and shake for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Incorporation of this compound: At the desired position for branching or modification, use this compound in the coupling step (step 3).
Protocol 2: On-Resin Modification via Side Chain Elongation
This protocol details the elongation of the peptide chain from the ε-amino group of the incorporated lysine residue.
-
Selective Fmoc Deprotection of Lysine Side Chain:
-
After incorporation of this compound and subsequent washing, treat the resin with 20% piperidine in DMF as described in Protocol 1, step 2 to remove the Fmoc group from the lysine side chain.
-
-
Peptide Chain Elongation on the Side Chain:
-
Couple the next Fmoc-protected amino acid to the deprotected ε-amino group of lysine by following the coupling procedure in Protocol 1, step 3.
-
Continue the peptide chain synthesis on the side chain by repeating the deprotection and coupling cycles as required.
-
Protocol 3: Selective On-Resin Deprotection of the ivDde Group
This protocol outlines the removal of the ivDde protecting group from the α-amino group of the lysine residue.
-
ivDde Deprotection:
-
Wash the resin-bound peptide with DMF.
-
Prepare a fresh solution of 2-4% hydrazine monohydrate in DMF.[3][4]
-
Treat the resin with the hydrazine solution for a specific duration and number of repetitions (see Table 1 for optimized conditions). For example, treat the resin three times with 4% hydrazine in DMF for 3 minutes each time.[4]
-
The removal of the ivDde group can be monitored by taking a small aliquot of the supernatant and measuring its absorbance at 290 nm, as the cleavage by-product, an indazole derivative, absorbs at this wavelength.[2][5]
-
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove the deprotection reagents and by-products.
Protocol 4: Further Modification and Cleavage
-
Modification of the Deprotected α-Amino Group: The now free α-amino group of the lysine residue is available for further modification, such as coupling of another peptide sequence, a fatty acid, or a label. This can be achieved using standard coupling procedures (see Protocol 1, step 3).
-
Final Fmoc Deprotection: If the N-terminus of the main peptide chain is still Fmoc-protected, remove the Fmoc group using 20% piperidine in DMF as previously described.
-
Cleavage from Resin and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, for example, TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5, v/v/v/w). The exact composition may vary depending on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Data Presentation
The efficiency of ivDde group removal is critical for the successful synthesis of the desired modified peptide. Incomplete deprotection will result in a mixture of products that can be difficult to separate. The following table summarizes the results of an optimization study for the removal of the ivDde group from a model peptide on-resin.[4]
| Condition ID | Hydrazine Conc. (%) | Time per Treatment (min) | Number of Treatments | Observed ivDde Removal Efficiency |
| 1 | 2 | 3 | 3 | Incomplete |
| 2 | 2 | 5 | 3 | ~50% |
| 3 | 2 | 3 | 4 | ~50% |
| 4 | 4 | 3 | 3 | Near Complete |
Data adapted from a study by Biotage.[4] The efficiency was qualitatively assessed by comparing the peak areas of the protected and deprotected peptide in the analytical HPLC chromatogram.
These results indicate that increasing the hydrazine concentration to 4% significantly improves the deprotection efficiency, allowing for near-complete removal of the ivDde group with three short treatments.[4] It is important to note that the optimal conditions may vary depending on the peptide sequence and the solid support used.
Visualizations
Experimental Workflow for On-Resin Modification
The following diagram illustrates the overall workflow for the synthesis of a branched peptide using this compound.
Caption: Workflow for branched peptide synthesis.
Signaling Pathway of Orthogonal Deprotection
The following diagram illustrates the logical relationship of the orthogonal deprotection steps.
Caption: Orthogonal deprotection logic.
References
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides using ivDde-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of fluorescently labeled peptides utilizing the orthogonally protected amino acid, ivDde-Lys(Fmoc)-OH. This method allows for the precise, site-specific incorporation of a fluorescent label onto a peptide, a critical technique in drug discovery, molecular imaging, and diagnostic assay development.
Introduction
The synthesis of fluorescently labeled peptides is a powerful tool for studying biological processes such as receptor-ligand interactions, enzyme activity, and protein localization.[1][2] The use of this compound provides a robust and efficient method for site-specific labeling. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group on the ε-amino group of lysine (B10760008) is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[3][4] The ivDde group can be selectively cleaved under mild, orthogonal conditions, typically with hydrazine (B178648), exposing the lysine side-chain for conjugation with a fluorescent dye while the peptide remains attached to the solid support.[3][5] This strategy ensures the production of a homogeneously labeled peptide with the fluorophore at a defined position.
Core Principles
The synthesis of fluorescently labeled peptides using this compound is based on the principles of solid-phase peptide synthesis (SPPS) and orthogonal protection strategies. The peptide is assembled on a solid support, typically a resin, using Fmoc-amino acids. At the desired position for labeling, Fmoc-Lys(ivDde)-OH is incorporated into the peptide sequence. After the full-length peptide has been synthesized, the ivDde group is selectively removed, and the exposed primary amine on the lysine side chain is then reacted with an amine-reactive fluorescent dye. Finally, the labeled peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
Data Presentation
Optimization of ivDde Deprotection
The efficiency of the ivDde group removal is critical for the overall success of the fluorescent labeling. Incomplete deprotection will result in a lower yield of the desired labeled peptide. The following table summarizes the optimization of ivDde deprotection from a model peptide on resin using varying concentrations of hydrazine, reaction times, and repetitions.
| Condition ID | Hydrazine Concentration (%) | Reaction Time (min) | Repetitions | Deprotection Efficiency (%) |
| 1 | 2 | 3 | 3 | ~50 |
| 2 | 2 | 5 | 3 | ~50 |
| 3 | 2 | 3 | 4 | Nominal increase over 50% |
| 4 | 4 | 3 | 3 | Nearly complete |
Data adapted from a study by Biotage, which demonstrated that increasing the hydrazine concentration to 4% significantly improved the deprotection efficiency.[6]
Overall Yield of Fluorescently Labeled Peptides
The choice of fluorescent dye and the coupling chemistry used for its conjugation to the peptide can significantly impact the overall yield of the final purified product. The following table presents the overall synthesis yields for an ATCUN peptide labeled with different fluorescent dyes using various coupling reagents.
| Fluorescent Dye | Coupling Reagent | Overall Yield (%) |
| FAM | HATU | 15 |
| FAM | HBTU | 12 |
| FAM | PyBOP | 18 |
| FAM | PFP | 44 |
| Rhodamine B | HATU | 25 |
| Rhodamine B | HBTU | 22 |
| Rhodamine B | PyBOP | 29 |
| BODIPY-FL | PFP | 35 |
Data adapted from a study on the fluorescence labeling of ATCUN peptides.[7][8] The use of pentafluorophenyl (PFP) esters as an activation strategy for the fluorescent dyes resulted in significantly higher overall yields.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide containing an ivDde-protected lysine residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (with standard side-chain protection, e.g., tBu, Trt, Pbf)
-
Fmoc-Lys(ivDde)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-Lys(ivDde)-OH at the desired labeling position.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
Figure 1. Solid-Phase Peptide Synthesis Workflow.
Protocol 2: On-Resin ivDde Deprotection
This protocol describes the selective removal of the ivDde protecting group from the lysine side chain while the peptide is still attached to the resin.
Materials:
-
Peptidyl-resin from Protocol 1
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare Deprotection Solution: Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.
-
ivDde Cleavage:
-
Add the 4% hydrazine/DMF solution to the peptidyl-resin.
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the solution.
-
Repeat the hydrazine treatment two more times.
-
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine and the cleaved ivDde by-product.
Figure 2. On-Resin ivDde Deprotection Workflow.
Protocol 3: On-Resin Fluorescent Labeling
This protocol describes the conjugation of a carboxylate-containing fluorescent dye to the deprotected lysine side chain.
Materials:
-
Deprotected peptidyl-resin from Protocol 2
-
Fluorescent dye with a carboxylic acid functional group (e.g., 5(6)-Carboxyfluorescein (FAM), TAMRA)
-
Pentafluorophenol (PFP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Dye Activation:
-
In a separate vial, dissolve the fluorescent dye (3 eq.) and PFP (3 eq.) in DMF.
-
Add DIC (3 eq.) and allow the reaction to proceed for 15-30 minutes at room temperature to form the PFP ester.
-
-
Labeling Reaction:
-
Add the activated dye solution and DIPEA (6 eq.) to the deprotected peptidyl-resin.
-
Agitate the mixture at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and finally with methanol (3x) to remove excess dye and coupling reagents.
Figure 3. On-Resin Fluorescent Labeling Workflow.
Protocol 4: Cleavage and Deprotection
This protocol describes the final cleavage of the fluorescently labeled peptide from the resin and the removal of all remaining side-chain protecting groups.
Materials:
-
Labeled peptidyl-resin from Protocol 3
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the labeled peptidyl-resin under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
-
Isolation and Purification:
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the fluorescently labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Conclusion
The use of this compound in solid-phase peptide synthesis provides a reliable and efficient method for the site-specific fluorescent labeling of peptides. The orthogonal deprotection of the ivDde group allows for the introduction of a wide variety of fluorescent probes at a defined position within the peptide sequence. The protocols outlined in this document, coupled with the provided quantitative data, offer a comprehensive guide for researchers and drug development professionals to successfully synthesize fluorescently labeled peptides for their specific applications. Careful optimization of the ivDde deprotection and fluorescent dye coupling steps is crucial for achieving high yields and purity of the final product.
References
- 1. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 2. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. Fluorescent labeling of peptides on solid phase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Site-Specific Peptide PEGylation using ivDde-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific PEGylation is a critical strategy in drug development to enhance the therapeutic properties of peptides, such as increasing their hydrodynamic size, extending circulating half-life, improving stability, and reducing immunogenicity.[1][2] The use of the orthogonally protected amino acid, ivDde-Lys(Fmoc)-OH, offers a robust method for achieving site-specific modification of peptides during solid-phase peptide synthesis (SPPS).[3][4] The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid - TFA), but can be selectively cleaved on-resin using a mild hydrazine (B178648) solution.[5][6][7] This allows for the unmasking of the lysine (B10760008) side-chain amine for subsequent conjugation with an activated polyethylene (B3416737) glycol (PEG) derivative.
These application notes provide a detailed protocol for the synthesis, site-specific PEGylation, and purification of a model peptide using this compound.
Principle of the Method
The core of this technique lies in the orthogonal protection strategy afforded by the Fmoc and ivDde protecting groups. The peptide is assembled on a solid support using standard Fmoc-based SPPS.[8][9] The this compound is incorporated at the desired position in the peptide sequence. Upon completion of the peptide chain assembly, the ivDde group is selectively removed on-resin, leaving all other side-chain protecting groups and the N-terminal Fmoc group intact. The newly exposed lysine side-chain amine is then reacted with an activated PEG molecule. Finally, the peptide is cleaved from the resin, and the remaining protecting groups are removed, followed by purification of the PEGylated peptide.
Experimental Workflow
The overall experimental workflow for the site-specific PEGylation of a peptide using this compound is depicted below.
Materials and Reagents
Resins and Amino Acids
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Boc-protected amino acid (for N-terminal protection during ivDde removal)
Solvents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, cold
Reagents
-
Coupling reagents (e.g., HBTU, HATU, HOBt)
-
Hydrazine monohydrate
-
Activated PEG derivative (e.g., mPEG-NHS ester, mPEG-maleimide)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))
-
Ninhydrin (B49086) test kit
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of a model 10-amino acid peptide with the sequence: H-Gly-Ala-Val-Phe-Lys(ivDde)-Gly-Ala-Val-Phe-Gly-NH2.
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 3 equivalents of the Fmoc-amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion using a ninhydrin test.[10]
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
-
N-terminal Boc Protection: After coupling the final amino acid (Gly), deprotect the Fmoc group and couple a Boc-protected amino acid (Boc-Gly-OH) to the N-terminus. This is crucial to prevent side reactions during the subsequent hydrazine treatment.[11]
Protocol 2: On-Resin ivDde Deprotection
-
Resin Preparation: Wash the peptide-resin from Protocol 1 with DMF (5x).
-
Hydrazine Treatment:
-
Prepare a 2-4% solution of hydrazine monohydrate in DMF. Higher concentrations (up to 10%) may be necessary for difficult sequences, but should be used with caution to avoid side reactions.[2][5][12]
-
Add the hydrazine solution to the resin and shake for 3-5 minutes.[5][11]
-
Repeat the treatment 2-3 times to ensure complete deprotection.[5][11]
-
Monitor the deprotection by taking a small aliquot of the solution and measuring the absorbance of the indazole byproduct at 290 nm.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of hydrazine.
Table 1: Optimization of ivDde Deprotection Conditions
| Condition | Hydrazine Conc. (%) | Reaction Time (min) | Repetitions | Deprotection Efficiency (%) |
| 1 | 2 | 3 | 3 | ~50 |
| 2 | 2 | 5 | 3 | ~60 |
| 3 | 4 | 3 | 3 | >95 |
| 4 | 4 | 5 | 3 | >98 |
Data is illustrative and based on typical optimization experiments.[5]
Protocol 3: On-Resin PEGylation
-
Resin Swelling: Swell the ivDde-deprotected peptide-resin in DMF for 30 minutes.
-
PEGylation Reaction:
-
Dissolve 3-5 equivalents of the activated PEG derivative (e.g., mPEG-NHS ester, 5 kDa) and 6-10 equivalents of DIPEA in DMF.
-
Add the PEG solution to the resin and shake at room temperature for 12-24 hours.
-
The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry.
-
-
Washing: Wash the resin with DMF (5x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.
Protocol 4: Cleavage, Deprotection, and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage and Deprotection: Add the cleavage cocktail to the dry peptide-resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water).
-
Purify the PEGylated peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by analytical HPLC and mass spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final PEGylated peptide.
Characterization and Data
The final PEGylated peptide should be characterized to confirm its identity and purity.
Table 2: Characterization of the Model PEGylated Peptide
| Analysis | Method | Expected Result |
| Purity | Analytical RP-HPLC | >95% |
| Identity | MALDI-TOF or ESI-MS | Calculated Mass ± 1 Da |
| Concentration | UV-Vis Spectroscopy | Determined by Absorbance at 280 nm (if Trp/Tyr present) or 220 nm |
Logical Relationship of the PEGylation Process
The following diagram illustrates the logical steps and decisions in the site-specific PEGylation process.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete ivDde deprotection | Insufficient hydrazine concentration or reaction time; peptide aggregation. | Increase hydrazine concentration to 4% or higher; increase reaction time and/or repetitions.[5] Use NMP as a solvent to reduce aggregation. |
| Low PEGylation efficiency | Steric hindrance from the PEG molecule; inefficient activation of PEG. | Use a longer linker on the activated PEG; increase the excess of PEG reagent; increase reaction time. |
| Side reactions during cleavage | Scavengers are not optimal for the peptide sequence. | Adjust the scavenger cocktail based on the amino acid composition (e.g., add EDT for peptides containing Trp). |
| Difficulty in purification | Poor separation of PEGylated and non-PEGylated peptide. | Optimize the HPLC gradient; consider alternative purification methods like ion-exchange chromatography.[13][14] |
Conclusion
The use of this compound provides a reliable and efficient method for the site-specific PEGylation of peptides. The orthogonal nature of the ivDde protecting group allows for selective modification on-resin, leading to a more homogeneous product compared to non-specific PEGylation methods. By following these detailed protocols, researchers can successfully synthesize and purify high-quality PEGylated peptides for various therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. | Semantic Scholar [semanticscholar.org]
- 5. biotage.com [biotage.com]
- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. [PDF] Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. | Semantic Scholar [semanticscholar.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Incorporating ivDde-Lys(Fmoc)-OH into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively utilize ivDde-Lys(Fmoc)-OH in the synthesis of complex peptides. This versatile building block enables the creation of branched peptides, site-specific conjugations, and cyclized structures, which are pivotal in drug discovery and development.
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group for the ε-amino group of lysine (B10760008) offers a key advantage in peptide chemistry: orthogonality. It remains stable under the basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions for final peptide cleavage from the resin (e.g., trifluoroacetic acid - TFA).[1][2][3] The selective removal of the ivDde group is achieved under mild conditions using hydrazine (B178648) or hydroxylamine (B1172632), allowing for specific modifications of the lysine side chain while the peptide remains attached to the solid support.[1][2][4]
Key Applications:
-
Branched Peptides: The ε-amino group of lysine serves as a branching point for the synthesis of a second peptide chain, crucial for creating multivalent peptides and vaccine candidates.[4][5]
-
Site-Specific Labeling and Conjugation: The exposed ε-amino group after ivDde removal can be selectively modified with fluorophores, biotin, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for diagnostic and therapeutic applications.[1][6]
-
Cyclic Peptides: The lysine side chain can be used to form a lactam bridge with the C-terminus or another amino acid side chain, leading to conformationally constrained and often more stable peptides.
Chemical Properties of Fmoc-Lys(ivDde)-OH
| Property | Value | Reference |
| Molecular Formula | C34H42N2O6 | [4] |
| Molecular Weight | 574.71 g/mol | |
| Solubility | Soluble in DMF, DMSO, NMP | [1][4] |
| Fmoc Group Removal | Base-labile (e.g., 20% piperidine (B6355638) in DMF) | [1] |
| ivDde Group Removal | Hydrazine or hydroxylamine solutions | [1][4] |
| Stability | ivDde group is stable to acids (TFA) and bases (piperidine) | [2][3] |
Experimental Protocols
Protocol 1: Standard Incorporation of Fmoc-Lys(ivDde)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for incorporating Fmoc-Lys(ivDde)-OH into a growing peptide chain using an automated peptide synthesizer or manual SPPS.
Materials:
-
Fmoc-Lys(ivDde)-OH
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Lys(ivDde)-OH (3 eq.), a coupling reagent like HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), extend the coupling time or perform a second coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.
Protocol 2: Selective Deprotection of the ivDde Group
This protocol details the selective removal of the ivDde protecting group from the lysine side chain while the peptide remains on the solid support.
Materials:
-
Peptide-resin containing a Lys(ivDde) residue
-
Hydrazine monohydrate
-
Dimethylformamide (DMF)
-
SPPS reaction vessel
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Prepare Deprotection Solution: Prepare a 2-5% (v/v) solution of hydrazine monohydrate in DMF.
-
ivDde Cleavage:
-
Drain the DMF from the resin.
-
Add the hydrazine/DMF solution to the resin.
-
Agitate the resin for a specified time (see table below). The reaction can be monitored by UV spectrophotometry by detecting the cleavage product which absorbs at 290 nm.[7]
-
Drain the hydrazine solution.
-
-
Repeat (if necessary): For complete removal, especially for longer or aggregated peptides, the treatment with the hydrazine solution may need to be repeated.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of hydrazine and the cleavage by-product. The resin is now ready for the subsequent modification of the lysine side chain.
ivDde Cleavage Conditions: A Comparative Overview
| Hydrazine Conc. (% in DMF) | Reaction Time (minutes) | Number of Treatments | Typical Efficacy | Notes | Reference |
| 2% | 3 | 2-3 | Moderate to High | A commonly used starting point. May be insufficient for sterically hindered or aggregated peptides. | [2][7] |
| 2% | 5-10 | 2 | High | Increased reaction time can improve cleavage efficiency. | [8] |
| 4-5% | 3 | 2 | High to Very High | Higher hydrazine concentration can significantly improve removal, especially for difficult sequences. | [8][9] |
| 10% | 5 | 1-2 | Very High | Used for particularly stubborn ivDde groups, but caution is advised as it may affect other functionalities. | [2] |
Note: The optimal conditions for ivDde cleavage can be sequence-dependent and may require empirical optimization.[8] The ivDde group is more stable to piperidine than the Dde group, making it a more robust choice for longer syntheses.[10]
Caption: Workflow for Selective ivDde Group Removal.
Protocol 3: Synthesis of a Branched Peptide
This protocol describes the synthesis of a branched peptide on the lysine side chain following ivDde deprotection.
Materials:
-
Peptide-resin with a deprotected lysine ε-amino group
-
Fmoc-protected amino acids for the branch
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
DIPEA
-
DMF
-
20% Piperidine in DMF
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Methodology:
-
Starting Material: Begin with the peptide-resin from Protocol 2, after the ivDde group has been removed and the resin has been thoroughly washed.
-
Branch Synthesis: Synthesize the second peptide chain on the lysine side chain by repeating the standard SPPS cycle (Protocol 1, steps 3-5) for each amino acid in the branch.
-
Final Fmoc Deprotection: After the last amino acid of the branch is coupled, remove the terminal Fmoc group using 20% piperidine in DMF.
-
Final Washing: Wash the resin extensively with DMF and DCM and dry it under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Logical Flow for Branched Peptide Synthesis.
Signaling Pathways and Applications
The ability to synthesize complex peptides using this compound is critical for developing tools to probe and modulate biological signaling pathways. For instance, branched peptides can mimic or inhibit protein-protein interactions within a signaling cascade. Site-specific conjugation allows for the attachment of imaging agents to track peptide localization or drugs to target specific cell types involved in a pathway.
Caption: Application of Modified Peptides in Signaling Pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. chempep.com [chempep.com]
- 5. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. biotage.com [biotage.com]
- 9. merel.si [merel.si]
- 10. Fmoc-Lys(ivDde)-OH Novabiochem 204777-78-6 [sigmaaldrich.com]
Application Notes and Protocols for Solid-Phase Synthesis of Dendrimeric Peptides with ivDde-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of dendrimeric peptides utilizing the orthogonally protected amino acid, ivDde-Lys(Fmoc)-OH. This methodology is particularly suited for creating well-defined, branched peptide structures for applications in drug delivery, immunology, and biomaterial science.
Introduction
Dendrimeric peptides are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture offers several advantages, including multivalency, high surface functionality, and controlled molecular weight, making them attractive scaffolds for various biomedical applications. The solid-phase synthesis (SPPS) of these complex structures is facilitated by the use of orthogonally protected amino acids, such as N-α-ivDde-N-ε-Fmoc-L-lysine (this compound).
The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group on the α-amine and the Fmoc (9-fluorenylmethyloxycarbonyl) group on the ε-amine of the lysine (B10760008) side chain allow for selective deprotection and subsequent chain elongation at either position.[1][2] The Fmoc group is labile to basic conditions (e.g., piperidine), while the ivDde group is selectively removed by hydrazine (B178648).[1][3] This orthogonal protection strategy enables the precise construction of peptide dendrimers with controlled branching and composition.[2][4]
Key Features and Applications
-
Orthogonal Protection: The ivDde and Fmoc protecting groups can be removed selectively without affecting each other or common acid-labile side-chain protecting groups.[1]
-
Controlled Branching: Allows for the stepwise and controlled synthesis of dendrimeric structures with defined generation and surface functionalities.[2]
-
Versatility: This building block is compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[1]
-
Applications:
-
Drug Delivery: Development of targeted drug-peptide conjugates.[5]
-
Vaccine Development: Synthesis of multi-epitope peptide antigens.
-
Biomaterials: Creation of novel hydrogels and scaffolds.
-
Diagnostics: Design of multivalent probes for enhanced signal detection.
-
Experimental Data Summary
The efficiency of ivDde group removal is critical for the successful synthesis of dendrimeric peptides. The following table summarizes optimized conditions for the deprotection of the ivDde group using hydrazine.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Hydrazine Concentration | 2% | 2% | 2% | 4% |
| Reaction Time per Cycle | 3 minutes | 5 minutes | 3 minutes | 3 minutes |
| Number of Cycles | 3 | 3 | 4 | 3 |
| Observed Outcome | Incomplete Removal | Marginal Improvement | Incomplete Removal | Near Complete Removal |
Data compiled from optimization studies.[6] It is important to note that the optimal conditions may vary depending on the peptide sequence and the solid support used.
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of the Main Peptide Chain
This protocol describes the standard procedure for elongating the main peptide chain using Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or DIC/Oxyma in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the main peptide sequence.
-
Incorporation of this compound: At the desired branching point, use this compound in the coupling step (Step 4).
Protocol 2: Selective Fmoc Deprotection and Side-Chain Elongation
This protocol details the steps for growing the first generation of branches from the ε-amino group of the incorporated lysine residue.
-
Selective Fmoc Deprotection: Following the incorporation of this compound and the completion of the main chain, treat the resin-bound peptide with 20% piperidine in DMF for 10 minutes to remove the Fmoc group from the lysine side chain. Repeat this step once.
-
Washing: Wash the resin extensively with DMF (5-7 times).
-
Branch Synthesis: Synthesize the peptide branches on the deprotected ε-amino group by repeating the coupling and deprotection cycles described in Protocol 1 (steps 2-6) for each amino acid of the branch.
Protocol 3: Selective ivDde Deprotection and Main Chain Elongation
This protocol outlines the procedure for removing the ivDde group to continue the elongation of the main peptide chain.
-
ivDde Group Removal:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove hydrazine and the cleaved ivDde by-product. The removal can be monitored by UV spectrophotometry as the cleavage product absorbs at 290 nm.[3]
-
Main Chain Elongation: Continue the synthesis of the main peptide chain by following the steps outlined in Protocol 1 (steps 4-6).
Protocol 4: Cleavage and Final Deprotection
This protocol describes the final step of cleaving the synthesized dendrimeric peptide from the solid support and removing the remaining side-chain protecting groups.
-
Resin Washing and Drying: Wash the resin with dichloromethane (B109758) (DCM) and methanol, then dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[4]
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the dendrimeric peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for solid-phase synthesis of a dendrimeric peptide.
Caption: Logical relationship of the dendrimer synthesis strategy.
References
Troubleshooting & Optimization
troubleshooting incomplete ivDde deprotection on solid support
This guide provides troubleshooting assistance for researchers encountering incomplete removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group from peptides synthesized on solid support.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete ivDde deprotection?
Incomplete ivDde deprotection is a frequent issue in solid-phase peptide synthesis (SPPS) that can compromise subsequent side-chain modifications.[1] The primary causes stem from suboptimal reaction conditions and sequence-dependent challenges. Key factors include:
-
Insufficient Reagent Concentration: The standard 2% hydrazine (B178648) in DMF may be too low for difficult sequences, with studies showing that increasing the concentration to 4% can significantly improve deprotection efficiency.[1]
-
Inadequate Reaction Time or Iterations: A single, short treatment is often insufficient. Standard protocols recommend multiple short treatments to drive the reaction to completion.[2][3] Increasing the number of treatments from 3 to 4 or 5 can enhance the yield.[1][4]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that physically block the hydrazine reagent from accessing the ivDde group.[3]
-
Steric Hindrance: The bulky nature of the ivDde group can make it difficult to remove, especially if it is located in a sterically hindered region of the peptide or close to the C-terminus.[3][5]
-
Resin Type: The properties of the solid support, such as its swelling characteristics, can influence reagent accessibility. For example, PEGA-type resins may present different challenges compared to standard polystyrene resins.[4]
References
Technical Support Center: Optimizing Hydrazine Concentration for ivDde Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group using hydrazine (B178648).
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of hydrazine for ivDde cleavage?
A common starting concentration for ivDde cleavage is 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3] This concentration is often sufficient for complete removal of the ivDde group, particularly in routine solid-phase peptide synthesis (SPPS).
Q2: I am observing incomplete ivDde cleavage with 2% hydrazine. What should I do?
Incomplete cleavage is a common issue. Here are several troubleshooting steps you can take:
-
Increase Hydrazine Concentration: Gradually increase the hydrazine concentration. Studies have shown that increasing the concentration to 4% or 5% can significantly improve cleavage efficiency, with some protocols using up to 10% for particularly stubborn cases.[2][4][5][6]
-
Increase Reaction Time and/or Repetitions: Instead of a single treatment, performing multiple, shorter treatments can be more effective. A typical protocol involves three repetitions of a 3-minute treatment with fresh reagent.[1][3][4] If cleavage is still incomplete, increasing the number of repetitions to four or five may help.[5]
-
Consider Peptide Sequence and Aggregation: Peptides that are prone to aggregation or where the ivDde group is located near the C-terminus can be difficult to deprotect.[2][7] Pre-swelling the resin with a 1:1 mixture of DMF and dichloromethane (B109758) (DCM) for an hour before hydrazine treatment may mitigate aggregation issues.[8]
-
Ensure Proper Mixing: The method of mixing can influence the reaction's success. Oscillating mixing mechanisms may yield different results compared to standard stir bar mixing.[4]
Q3: Are there any potential side reactions when using higher concentrations of hydrazine?
Yes, higher concentrations of hydrazine can lead to undesirable side reactions. Concentrations exceeding 2% may cause cleavage of the peptide backbone at Glycine (Gly) residues and the conversion of Arginine (Arg) residues to Ornithine (Orn).[1][9] It is crucial to carefully monitor for these side products when using higher hydrazine concentrations.
Q4: Can I monitor the progress of the ivDde cleavage reaction?
Yes, the cleavage of the ivDde group by hydrazine produces a chromophoric indazole by-product that absorbs strongly at 290 nm.[2][7][10] This allows for spectrophotometric monitoring of the reaction progress, either in a batch-wise manner by analyzing the filtrate or in real-time with continuous flow synthesizers.[10]
Q5: Are there alternatives to hydrazine for ivDde cleavage?
For cases where hydrazine proves problematic, hydroxylamine (B1172632) hydrochloride/imidazole in N-methyl-2-pyrrolidone (NMP) can be an effective alternative for complete cleavage without causing chain degradation.[1][8]
Q6: Is the ivDde group stable to other reagents used in peptide synthesis?
The ivDde group is designed to be orthogonal to standard Fmoc and Boc chemistries. It is stable to the 20% piperidine (B6355638) in DMF used for Fmoc removal and to trifluoroacetic acid (TFA) used for Boc deprotection and resin cleavage.[2][7][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete ivDde Cleavage | Insufficient hydrazine concentration. | Increase hydrazine concentration incrementally to 4%, 5%, or higher if necessary.[4][5] |
| Short reaction time or insufficient repetitions. | Increase the number of hydrazine treatments (e.g., from 3 to 5 repetitions of 3-5 minutes each).[5] | |
| Peptide aggregation. | Pre-swell the resin with 1:1 DMF:DCM for 1 hour before cleavage.[8] | |
| Steric hindrance due to peptide sequence or proximity to the C-terminus. | For difficult sequences, consider using up to 10% hydrazine or an alternative cleavage reagent like hydroxylamine.[2][8] | |
| Peptide Degradation or Side Products | Hydrazine concentration is too high. | Use the lowest effective hydrazine concentration. Be aware that concentrations above 2% can cleave at Gly residues or convert Arg to Orn.[1] |
| Prolonged exposure to hydrazine. | Use multiple short treatments instead of a single long one to minimize side reactions.[1][4] |
Experimental Protocols
Standard ivDde Cleavage Protocol (2% Hydrazine)
-
Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Resin Treatment: Add the 2% hydrazine solution to the peptide-resin (approximately 25 mL per gram of resin).[1]
-
Reaction: Allow the mixture to stand at room temperature for 3 minutes with gentle agitation.[1]
-
Filtration: Filter the resin to remove the cleavage solution.
-
Repetition: Repeat steps 2-4 two more times for a total of three treatments.[1][3]
-
Washing: Wash the resin thoroughly with DMF (at least three times) to remove any residual hydrazine and the indazole by-product.[1]
Optimized ivDde Cleavage Protocol (4% Hydrazine)
For cases with incomplete cleavage using the standard protocol:
-
Preparation: Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.
-
Resin Treatment: Add the 4% hydrazine solution to the peptide-resin.
-
Reaction: Allow the mixture to react for 3 minutes with agitation.[4]
-
Filtration: Filter the resin.
-
Repetition: Repeat the treatment for a total of three iterations.[4]
-
Washing: Thoroughly wash the resin with DMF.
Quantitative Data Summary
| Hydrazine Conc. | Reaction Time | Repetitions | Observed Outcome | Reference(s) |
| 2% | 3 min | 3 | Incomplete removal for some peptides. | [4] |
| 2% | 5 min | 3 | Marginal improvement over 3 min, still ~50% removal. | [4] |
| 2% | 3 min | 4 | Nominal increase in deprotection completion. | [4] |
| 4% | 3 min | 3 | Near complete ivDde removal. | [4] |
| 5% | 3 min | 1 | Used for deprotection with microwave heating (90°C). | [6] |
| 2-10% | Not specified | Up to 5 | Used for difficult deprotections, but still observed only 40-50% completion in some cases. | [5] |
Visualizations
Caption: Workflow for the cleavage of the ivDde protecting group using hydrazine.
Caption: Troubleshooting decision tree for incomplete ivDde cleavage.
References
- 1. peptide.com [peptide.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 9. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: ivDde-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ivDde-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in SPPS?
A1: The key advantage of this compound lies in its orthogonal protection scheme. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is stable to the piperidine (B6355638) treatment used for Fmoc group removal and to the trifluoroacetic acid (TFA) used for final cleavage from most resins.[1] This allows for the selective deprotection of the lysine (B10760008) side chain on-resin, enabling site-specific modifications such as branching, cyclization, or the attachment of labels.[1]
Q2: What are the standard conditions for ivDde group removal?
A2: The standard and most widely used condition for the removal of the ivDde protecting group is treatment with 2% hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[1][2]
Q3: Can hydrazine treatment affect other protecting groups or the peptide sequence?
A3: Yes, hydrazine can have unintended side effects. It is crucial to be aware of the following:
-
Fmoc Group Removal: Hydrazine will also remove the N-terminal Fmoc group.[3] Therefore, ivDde deprotection is typically performed after the main peptide chain has been fully assembled. To prevent unwanted reactions at the N-terminus, it is often protected with a Boc group prior to ivDde removal.
-
Peptide Backbone Cleavage: At concentrations higher than 2%, hydrazine can cause cleavage of the peptide backbone at Glycine (Gly) residues.[2]
-
Arginine Modification: Higher concentrations of hydrazine can also lead to the conversion of Arginine (Arg) residues to Ornithine (Orn).[2]
-
Reduction of Alloc Group: The Alloc protecting group is not compatible with hydrazine deprotection conditions, as trace impurities in hydrazine can lead to the reduction of the allyl group's double bond. This can be mitigated by adding allyl alcohol to the hydrazine reagent.[1]
Q4: How can I monitor the progress of the ivDde deprotection?
A4: The deprotection of the ivDde group can be conveniently monitored spectrophotometrically. The cleavage reaction releases a chromophoric indazole byproduct which absorbs strongly at approximately 290 nm.[1][3] By measuring the UV absorbance of the reaction filtrate, you can track the progress of the deprotection until the absorbance returns to baseline, indicating completion.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and provides systematic solutions.
Issue 1: Incomplete ivDde Deprotection
Symptoms:
-
Mass spectrometry analysis of the final peptide shows a significant peak corresponding to the mass of the peptide with the ivDde group still attached.
-
Subsequent on-resin reactions at the lysine side chain (e.g., coupling of another molecule) have very low yields.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Insufficient Deprotection Time/Reagent Volume | The standard protocol may not be sufficient for all sequences. Increasing the reaction time, the number of treatments, or the reagent volume can improve efficiency. | See Protocol 1: Enhanced Hydrazine Treatment for ivDde Deprotection . |
| Peptide Aggregation or Steric Hindrance | If the ivDde-protected lysine is in a sterically hindered position or within an aggregated peptide sequence, deprotection can be sluggish. Using a higher concentration of hydrazine may be necessary. | See Protocol 2: Optimized Hydrazine Concentration for Difficult Sequences . |
| Resin Type | Certain resins, such as PEGA resins which have different swelling properties than polystyrene, might present more challenges for efficient deprotection.[5] | Experiment with the optimized conditions in Protocol 2 . |
| Location of Lys(ivDde) residue | Deprotection is often more difficult when the Lys(ivDde) residue is close to the C-terminus of the peptide. | Employ the enhanced or optimized protocols (Protocol 1 or 2 ). For future syntheses, consider using this compound which allows for side-chain modification earlier in the synthesis, potentially avoiding this issue. |
Issue 2: ivDde Group Migration
Symptoms:
-
Mass spectrometry reveals an unexpected peptide species with the same mass as the desired product but with different retention characteristics on HPLC.
-
Sequencing data indicates that a different amino group in the peptide is modified, not the intended lysine side chain.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Piperidine-Mediated Migration | The less hindered Dde group is known to migrate from a lysine side chain to an unprotected N-terminal amine during piperidine treatment for Fmoc removal.[6] While the more hindered ivDde group is less prone to this, migration can still occur, especially in certain sequences.[7] | To minimize this, ensure that Fmoc deprotection steps are not unnecessarily prolonged. For sensitive sequences, consider alternative, milder bases for Fmoc removal, although this requires further optimization. |
| Intra- and Intermolecular Transfer | Migration can occur between peptide chains on the same resin bead.[6] | This is an inherent risk, though less pronounced with ivDde compared to Dde. Careful monitoring of product purity by HPLC and MS is crucial. |
Issue 3: Unwanted Side Reactions with Hydrazine
Symptoms:
-
Presence of deletion sequences lacking the N-terminal amino acid.
-
Mass spec data shows unexpected loss of mass corresponding to Gly or modification of Arg.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Removal of N-terminal Fmoc Group | Hydrazine treatment removes the Fmoc group, leaving the N-terminus unprotected and susceptible to side reactions in subsequent steps.[3] | Protect the N-terminus with a Boc group prior to ivDde deprotection. |
| High Hydrazine Concentration | Using hydrazine concentrations significantly above 2% increases the risk of peptide cleavage at Gly and conversion of Arg to Orn.[2] | Adhere to the recommended 2% concentration unless troubleshooting incomplete deprotection, and even then, proceed with caution and careful analysis. |
Experimental Protocols
Protocol 1: Enhanced Hydrazine Treatment for ivDde Deprotection
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with a solution of 2% (v/v) hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the solution.
-
Repeat steps 2-4 two to four more times to increase the yield.[5]
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of hydrazine and the indazole byproduct.
-
Proceed with the next synthetic step.
Protocol 2: Optimized Hydrazine Concentration for Difficult Sequences
Caution: Higher hydrazine concentrations increase the risk of side reactions. This protocol should be used judiciously when standard conditions fail.
-
Swell the peptidyl-resin in DMF.
-
Prepare a fresh solution of 4% (v/v) hydrazine monohydrate in DMF.
-
Treat the resin with the 4% hydrazine solution (approximately 25 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Repeat steps 3-5 two more times.[8]
-
Thoroughly wash the resin with DMF (at least 6-8 times) to ensure complete removal of the higher concentration of hydrazine.
-
Analyze a small cleaved sample of the peptide by HPLC and MS to confirm complete deprotection and assess for any side products.
Protocol 3: Spectrophotometric Monitoring of ivDde Deprotection
-
During each hydrazine treatment cycle (from Protocol 1 or 2), collect the filtrate.
-
Dilute a small aliquot of the filtrate with DMF if necessary.
-
Measure the UV absorbance of the filtrate at 290 nm using a spectrophotometer.
-
The absorbance will be high during the initial treatments due to the release of the indazole byproduct.
-
Continue the hydrazine treatments until the absorbance of the filtrate returns to the baseline, indicating that no more indazole is being released and the deprotection is complete.[3][4]
Data Summary
Table 1: Troubleshooting ivDde Deprotection Efficiency
| Condition | Hydrazine Concentration | Reaction Time per Cycle | Number of Cycles | Observed Outcome | Reference |
| Standard Literature Protocol | 2% | 3 minutes | 3 | Often results in incomplete deprotection (~50% or less). | [8] |
| Increased Reaction Time | 2% | 5 minutes | 3 | Marginal increase in deprotection completion compared to the standard protocol. | [8] |
| Increased Number of Cycles | 2% | 3 minutes | 4 | Nominal increase in deprotection completion. | [8] |
| Optimized Condition | 4% | 3 minutes | 3 | Near complete ivDde removal. | [8] |
Visualizations
Caption: Troubleshooting workflow for ivDde deprotection in SPPS.
Caption: Undesired migration of the ivDde group to the N-terminus.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
preventing piperidine-mediated migration of the ivDde group
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting group in peptide synthesis. The primary focus is on preventing the undesired migration of the ivDde group, a common issue encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the ivDde protecting group?
The ivDde group is an orthogonal protecting group used for the side-chain amino functionality of amino acids like lysine (B10760008). Its key feature is its stability under the basic conditions used for Fmoc group removal (typically with piperidine) and acidic conditions for cleavage from the resin. It can be selectively removed using a dilute solution of hydrazine, allowing for site-specific modifications such as branching or labeling of the peptide chain.[1]
Q2: My ivDde group is migrating to another amine in my peptide sequence. I thought it was stable to piperidine (B6355638)?
This is a common misconception. While the ivDde group is designed to be stable to the conditions of Fmoc deprotection, migration can still occur, particularly with the less sterically hindered Dde group.[2] The use of piperidine for Fmoc removal can accelerate this side reaction.[3][4] The migration happens when a free amine (like the newly deprotected N-terminal amine or another lysine side-chain) attacks the ivDde group, leading to its transfer.[5][3][4] The more sterically hindered ivDde group was developed to be less prone to this migration compared to the Dde group.
Q3: What is the proposed mechanism for piperidine-mediated ivDde migration?
The migration of the Dde/ivDde group in the presence of piperidine is thought to be accelerated through the formation of an unstable piperidine-Dde adduct.[5][3][4] This adduct is more susceptible to nucleophilic attack by a free amine on the peptide, facilitating the transfer of the Dde/ivDde group from its original position to the attacking amine. This can occur both intra- and intermolecularly between peptide chains on the same resin bead.[5][4]
Q4: Can I prevent this migration without changing my entire synthetic strategy?
Yes, one of the most effective and straightforward methods to prevent ivDde migration is to replace piperidine with a non-nucleophilic base for the Fmoc deprotection step.[5][3][4] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly recommended alternative.[5][3][4]
Troubleshooting Guide
Issue: Analysis of my crude peptide shows a significant side product with the mass corresponding to my peptide plus an ivDde group, but at an incorrect position.
This indicates that the ivDde group has migrated during synthesis.
| Potential Cause | Recommended Solution | Protocol |
| Piperidine-Mediated Migration | The nucleophilic nature of piperidine facilitates the migration of the ivDde group to a free amine during Fmoc deprotection.[5][3][4] | Replace the 20% piperidine in DMF solution used for Fmoc deprotection with a 2% DBU in DMF solution.[5][3][4] |
| Presence of Multiple Free Amines | Having multiple deprotected amines in close proximity can increase the likelihood of intermolecular ivDde transfer. | Ensure complete coupling after each amino acid addition to minimize the presence of unreacted (and therefore free) N-terminal amines. |
| Extended Exposure to Basic Conditions | Prolonged exposure to the basic conditions of Fmoc deprotection can increase the opportunity for migration. | When using DBU, shorter reaction times are often sufficient for complete Fmoc removal (e.g., 2-3 treatments of 3 minutes each).[5][4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine (Prone to ivDde Migration)
-
Swell the resin: Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain: Drain the DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin.
-
React: Agitate the resin at room temperature for 10-20 minutes.
-
Drain: Drain the deprotection solution.
-
Repeat (optional): For difficult sequences, repeat steps 3-5.
-
Wash: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Recommended Fmoc Deprotection with DBU (To Prevent ivDde Migration)
-
Swell the resin: Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain: Drain the DMF.
-
Deprotection: Add a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF to the resin.
-
React: Agitate the resin at room temperature for 3 minutes.[5][4]
-
Drain: Drain the deprotection solution.
-
Repeat: Repeat steps 3-5 two more times for a total of three treatments.[5][4]
-
Wash: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of DBU and dibenzofulvene.
Data on the Efficacy of DBU in Preventing Side Reactions
| Fmoc Deprotection Reagent | Side Product Formation (Epimerization) | Isolated Yield of Desired Product |
| 20% Piperidine in DMF | High (not quantified) | 30% |
| 2% DBU in DMF | 3% | 36% |
Data adapted from a study on thioamide-containing peptides, illustrating the general utility of DBU in minimizing base-mediated side reactions.[6]
Visualizing the Chemical Pathways
The following diagrams illustrate the key chemical processes involved in ivDde chemistry and the problem of piperidine-mediated migration.
Caption: Standard cleavage of the ivDde group using hydrazine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve sluggish ivDde removal in aggregated sequences
Welcome to the technical support center for troubleshooting issues related to the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde) protecting group. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ivDde deprotection, particularly in the context of aggregated peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for ivDde group removal?
A1: The standard and most widely used method for the removal of the ivDde protecting group is treatment with a 2% solution of hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[1][2] The peptide-resin is typically treated with this solution for a short period (e.g., 3 minutes), and the treatment is repeated multiple times.[1]
Q2: Why is my ivDde removal sluggish or incomplete?
A2: Sluggish or incomplete ivDde removal is a known issue in solid-phase peptide synthesis (SPPS) and can be attributed to several factors.[2] Peptide aggregation is a primary cause, as it can sterically hinder the access of the hydrazine reagent to the ivDde group.[2] The position of the ivDde-protected lysine (B10760008) residue within the peptide sequence can also play a role; for instance, removal can be more challenging when it is located near the C-terminus.[2]
Q3: Can I monitor the progress of the ivDde deprotection reaction?
A3: Yes, the removal of the ivDde group can be monitored spectrophotometrically. The reaction between the ivDde group and hydrazine produces a chromophoric indazole derivative, which allows for the tracking of the deprotection progress.[2]
Q4: Are there any known side reactions associated with ivDde removal using hydrazine?
A4: Yes, it is important to be aware of potential side reactions. Using hydrazine concentrations higher than 2% can risk peptide cleavage at glycine (B1666218) (Gly) residues and the conversion of arginine (Arg) to ornithine (Orn).[1] Additionally, the Alloc protecting group is not compatible with hydrazine treatment, as a byproduct of hydrazine can reduce the allyl group's double bond. This can be prevented by the addition of allyl alcohol to the hydrazine reagent.[2]
Troubleshooting Guide
This section provides solutions to common problems encountered during ivDde removal.
| Problem | Potential Cause | Recommended Solution |
| Incomplete ivDde Removal | Insufficient reagent concentration or reaction time, peptide aggregation. | 1. Increase the number of hydrazine treatments (e.g., from 3 to 5 repetitions).[3]2. Incrementally increase the hydrazine concentration from 2% up to 10%. A 4% solution has been shown to significantly improve removal.[4]3. Increase the duration of each hydrazine treatment.[4] |
| Low Yield of Deprotected Peptide | Peptide aggregation hindering reagent access. | 1. Consider reswelling the resin in a different solvent to potentially disrupt aggregation.2. For future syntheses, consider strategic placement of the ivDde-protected lysine or the use of aggregation-disrupting elements.[5] |
| Suspected Side Reactions | High hydrazine concentration or presence of incompatible protecting groups. | 1. If side reactions are observed, revert to a 2% hydrazine solution and increase the number of treatments instead of the concentration.[1]2. If your sequence contains Alloc-protected residues, add allyl alcohol to the hydrazine deprotection solution.[2] |
| Fmoc Group is also Cleaved | Hydrazine is not orthogonal to the Fmoc group. | 1. Prior to ivDde removal, protect the N-terminal amine with a Boc group. This can be done by using a Boc-protected amino acid for the final coupling or by treating the N-terminus with Boc anhydride.[2]2. Alternatively, use a hydroxylamine-based deprotection method, which is orthogonal to the Fmoc group.[1][6] |
Experimental Protocols
Protocol 1: Standard ivDde Removal with 2% Hydrazine
This protocol describes the standard method for removing the ivDde protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with ivDde-protected lysine
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Syringe or reaction vessel for SPPS
Procedure:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For every gram of peptide-resin, prepare approximately 75 mL of this solution.[1]
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[1]
-
Allow the mixture to react at room temperature for 3 minutes with gentle agitation.[1]
-
Drain the hydrazine solution.
-
Repeat steps 3-5 two more times for a total of three hydrazine treatments.[1]
-
Wash the resin thoroughly with DMF (at least three times) to remove any residual hydrazine and the cleavage byproducts.[1]
Protocol 2: Enhanced ivDde Removal for Aggregated Sequences
This protocol is an optimized procedure for challenging sequences where aggregation is suspected to hinder deprotection.
Materials:
-
Peptide-resin with ivDde-protected lysine
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Syringe or reaction vessel for SPPS
Procedure:
-
Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 4% hydrazine solution to the resin.
-
Allow the mixture to react at room temperature for 3-5 minutes with gentle agitation.[4]
-
Drain the hydrazine solution.
-
Repeat steps 3-5 for a total of 3-5 treatments, monitoring the deprotection progress if possible.[3][4]
-
After the final treatment, wash the resin extensively with DMF to ensure complete removal of reagents and byproducts.
Protocol 3: Orthogonal ivDde Removal with Hydroxylamine (B1172632)
This protocol is suitable when the N-terminal Fmoc group needs to be preserved during ivDde removal.
Materials:
-
Peptide-resin with ivDde-protected lysine and N-terminal Fmoc group
-
N-methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Syringe or reaction vessel for SPPS
Procedure:
-
Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde/ivDde content of the peptide-resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of peptide-resin).[1]
-
Swell the peptide-resin in NMP.
-
Drain the NMP and add the hydroxylamine/imidazole solution to the resin.
-
Gently agitate the mixture at room temperature for 30 to 60 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin three times with DMF. The peptide-resin is now ready for further modifications with the N-terminal Fmoc group intact.[1]
Data Summary
The following table summarizes the conditions and outcomes of different ivDde deprotection strategies.
| Condition | Hydrazine Conc. | Reaction Time per Iteration | Number of Iterations | Observed Outcome | Reference |
| Standard | 2% | 3 min | 3 | Effective for many sequences, but can be incomplete for aggregated peptides. | [1][2] |
| Time Increase | 2% | 5 min | 3 | Marginal increase in deprotection completion. | [4] |
| Iteration Increase | 2% | 3 min | 4 | Nominal increase in deprotection completion. | [4] |
| Concentration Increase | 4% | 3 min | 3 | Near complete ivDde removal. | [4] |
| High Concentration | up to 10% | Not specified | Not specified | Used for extremely difficult cases, but with increased risk of side reactions. | [2] |
| Alternative Reagent | N/A | 30-60 min | 1 | Selective deprotection in the presence of Fmoc groups. | [1] |
Visual Guides
Caption: Workflow for ivDde deprotection using hydrazine.
Caption: Chemical mechanism of ivDde removal by hydrazine.
References
- 1. peptide.com [peptide.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Challenges of Steric Hindrance: A Technical Guide to the ivDde Protecting Group
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the impact of steric hindrance from the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group on peptide coupling efficiency. This resource offers detailed troubleshooting protocols, frequently asked questions (FAQs), and comparative data to facilitate smoother and more efficient solid-phase peptide synthesis (SPPS).
The ivDde group is a valuable tool in peptide chemistry, prized for its orthogonality to the commonly used Fmoc and Boc protecting groups. This allows for selective deprotection and modification of lysine (B10760008) side chains, enabling the synthesis of complex peptides, including branched and cyclic structures. However, the significant steric bulk of the ivDde group can present challenges during the crucial peptide bond formation step. This guide is designed to address these challenges directly, providing practical solutions for overcoming sluggish or incomplete coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the ivDde protecting group over the Dde group?
A1: The ivDde group offers enhanced stability compared to the Dde group. Its increased steric hindrance makes it less susceptible to premature cleavage and migration to other free amino groups during the synthesis of long or complex peptide sequences.[1]
Q2: How does the steric hindrance of the ivDde group affect coupling reactions?
A2: The bulky nature of the ivDde group can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This can lead to slower reaction rates and incomplete coupling, resulting in deletion sequences and lower purity of the final peptide product.[2]
Q3: When should I be particularly concerned about the steric hindrance of the ivDde group?
A3: The negative impact of steric hindrance is often more pronounced in "difficult" sequences, such as those prone to aggregation or the formation of secondary structures.[3] Additionally, challenges may arise when the ivDde-protected lysine is located near the C-terminus of the peptide or within a sterically crowded region of the sequence.[4]
Q4: Can the choice of coupling reagent overcome the steric hindrance of the ivDde group?
A4: Yes, using a more potent coupling reagent is a primary strategy for improving coupling efficiency with sterically hindered amino acids. Standard carbodiimide (B86325) reagents like DCC or DIC may be insufficient. It is highly recommended to use uronium/aminium salt-based reagents such as HATU, HCTU, or COMU, or phosphonium (B103445) salt-based reagents like PyBOP. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[5]
Q5: Are there alternatives to hydrazine (B178648) for the removal of the ivDde group?
A5: While 2-10% hydrazine in DMF is the standard method for ivDde cleavage, hydroxylamine (B1172632) has also been reported as a cleavage reagent.[2] It is important to note that hydrazine can also remove Fmoc groups, so the N-terminus of the peptide should be protected with a Boc group if selective side-chain deprotection is desired before completion of the synthesis.[6]
Troubleshooting Guide for Incomplete Coupling
Low coupling efficiency when incorporating an ivDde-protected amino acid is a common issue. The following guide provides a systematic approach to troubleshooting and resolving this problem.
Problem: Incomplete or Slow Coupling of Fmoc-Lys(ivDde)-OH
Initial Assessment:
-
Confirm Incomplete Coupling: Perform a Kaiser test (for primary amines) or a chloranil (B122849) test (for secondary amines) to detect the presence of unreacted free amines on the resin. A positive result confirms incomplete coupling.[5]
-
Analyze a Test Cleavage: Cleave a small amount of the peptide from the resin and analyze it by HPLC and mass spectrometry to identify the presence of deletion sequences corresponding to the failed coupling step.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Insufficiently Active Coupling Reagent | Switch from standard carbodiimide reagents (DCC, DIC) to a more potent uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP) salt-based reagent. | These reagents generate more reactive intermediates that can overcome the steric hindrance of the ivDde group more effectively.[5] |
| Steric Hindrance | Implement a "double coupling" strategy. After the initial coupling reaction, drain the reagents and add a fresh solution of the activated Fmoc-Lys(ivDde)-OH for a second coupling cycle. | This drives the reaction to completion by providing a fresh excess of the activated amino acid to react with any remaining free amines.[5] |
| Peptide Aggregation on Resin | - Synthesize at a higher temperature (e.g., using a microwave peptide synthesizer).- Add a small amount of a chaotropic salt (e.g., LiCl) to the coupling reaction.- Switch to a more polar solvent system (e.g., NMP instead of DMF). | These methods help to disrupt secondary structures and aggregates on the resin, improving the accessibility of the reactive sites.[7] |
| Poor Resin Swelling | Ensure the resin is adequately swelled in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step. | Proper swelling is crucial for the accessibility of reactive sites within the resin beads. |
| Degraded Reagents | Use fresh, high-purity amino acids, coupling reagents, and solvents. Ensure that hygroscopic reagents are stored under anhydrous conditions. | The quality of all reagents is critical for achieving high coupling efficiency. |
Quantitative Data Summary
Direct quantitative comparisons of coupling efficiency for Fmoc-Lys(ivDde)-OH versus less hindered analogues like Fmoc-Lys(Boc)-OH are not extensively reported in the literature under identical conditions. However, successful syntheses of complex, branched peptides using Fmoc-Lys(ivDde)-OH with high purities have been achieved, particularly with the aid of microwave-enhanced SPPS.
Table 1: Purity of Branched Peptides Synthesized with Fmoc-Lys(ivDde)-OH using Microwave-Enhanced SPPS
| Peptide | Synthesis Method | Final Purity | Reference |
| gp41659–671 Variant | Liberty Blue™ Microwave Synthesizer | 93% | [8] |
| Lactoferricin-Lactoferrampin Chimera | Liberty Blue™ Microwave Synthesizer | 77% | [9] |
| Ub(47-76)-H2B(118-126) Conjugate | Liberty Blue™ Microwave Synthesizer | 75% | [9] |
| Tetra-Branched Antifreeze Peptide | Liberty Blue™ Microwave Synthesizer | 71% | [9] |
Note: Purity was determined by HPLC analysis of the crude product.
Table 2: Comparison of Lysine Protecting Groups
| Protecting Group | Steric Hindrance | Stability to Piperidine (B6355638) | Stability to TFA | Cleavage Conditions | Key Considerations |
| ivDde | High | Stable | Stable | 2-10% Hydrazine in DMF | High stability, but can lead to difficult coupling and deprotection.[1][4] |
| Dde | Moderate | Prone to migration and partial loss | Stable | 2% Hydrazine in DMF | Less sterically hindered than ivDde, but also less stable.[1] |
| Boc | Low | Stable | Labile | Strong acid (e.g., TFA) | Not orthogonal to standard side-chain protecting groups in Fmoc SPPS.[2] |
| Alloc | Low | Stable | Stable | Pd(0) catalyst | Requires palladium catalyst for removal, which can be difficult to completely remove from the final product.[2] |
| Mtt | High | Stable | Highly Labile | Mild acid (e.g., 1% TFA in DCM) | Useful for on-resin modifications under mild acidic conditions.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Lys(ivDde)-OH using HATU
This protocol is for the coupling of Fmoc-Lys(ivDde)-OH to a deprotected N-terminal amine on a solid support.
Materials:
-
Fmoc-Lys(ivDde)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using a standard deprotection protocol (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation: In a separate reaction vessel, dissolve Fmoc-Lys(ivDde)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the solution from step 2 and mix thoroughly. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Immediately add the activation solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), proceed to the washing step. If the test is negative or weakly positive, consider extending the reaction time or proceeding to a double coupling protocol.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.
Protocol 2: Double Coupling for Sterically Hindered Residues
This protocol should be employed when a single coupling reaction is found to be incomplete.
Procedure:
-
First Coupling: Follow steps 1-7 of the "Standard Coupling Protocol."
-
Confirmation of Incomplete Coupling: If the Kaiser test after the first coupling is positive, proceed with the double coupling.
-
Second Coupling Activation: Prepare a fresh activation solution as described in steps 2 and 3 of the "Standard Coupling Protocol."
-
Second Coupling Reaction: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.
-
Final Monitoring and Washing: Perform a final Kaiser test to confirm the completion of the reaction. Wash the resin thoroughly with DMF as described in step 7 of the "Standard Coupling Protocol."
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) cycle for coupling Fmoc-Lys(ivDde)-OH.
Caption: Troubleshooting workflow for incomplete coupling of sterically hindered amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
premature cleavage of ivDde protecting group during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the premature cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Premature ivDde Cleavage
Premature removal or modification of the ivDde group can lead to undesired side reactions, impacting peptide purity and yield. Below are common issues, their probable causes, and recommended solutions.
| Issue ID | Problem Observed | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| IVD-001 | Mass spectrometry reveals a peptide species with an unexpected modification on a non-Lysine residue or a free Lys(ε-NH2) where ivDde was expected. | ivDde Migration: During repeated piperidine (B6355638) treatments for Fmoc deprotection, the ivDde group can migrate from the lysine (B10760008) side chain (ε-amino group) to a free N-terminal α-amino group.[1] This is more pronounced with the less sterically hindered Dde group but can still occur with ivDde, especially in certain sequence contexts.[2] The formation of an unstable piperidine-Dde adduct can facilitate this migration.[3] | Modify Fmoc Deprotection: • Use a weaker base or shorter deprotection times if compatible with your synthesis. For example, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for shorter periods can prevent Dde migration.[3] • Ensure complete coupling before each Fmoc deprotection step to minimize free amino groups that could act as migration acceptors. |
| IVD-002 | Appearance of a side product with a mass corresponding to the peptide without the ivDde group, especially in the synthesis of long peptides. | Instability to Piperidine: The ivDde group is not completely stable to prolonged or repeated exposure to 20% piperidine in DMF.[1] This can lead to gradual premature cleavage over the course of a long synthesis. | Minimize Piperidine Exposure: • Reduce the number of piperidine treatments where possible. • Shorten the duration of piperidine treatment for Fmoc deprotection.[1]Alternative Strategy: • For long peptides, consider using a more robust orthogonal protecting group if ivDde instability is a persistent issue. |
| IVD-003 | A complex mixture of products is observed, suggesting random ivDde loss at various points in the synthesis. | Degradation of Reagents: Contaminants in the DMF or piperidine can potentially lead to side reactions that affect the stability of the ivDde group. | Use High-Purity Reagents: • Always use fresh, high-purity DMF and piperidine. • Store reagents under appropriate conditions to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature ivDde cleavage?
A1: The most documented form of premature modification is not direct cleavage but rather the migration of the ivDde group from the lysine side chain to a free α-amino group, particularly during the piperidine treatment for Fmoc deprotection.[1] Additionally, the ivDde group can exhibit some instability with repeated exposure to piperidine, leading to its partial loss, especially during the synthesis of long peptides.[1]
Q2: How does the stability of ivDde compare to the Dde group?
A2: The ivDde group was specifically designed to be more sterically hindered and thus more stable than the Dde group.[4][5] The Dde group is more prone to migration and premature loss during synthesis.[4][2] While ivDde is more robust, it is not entirely immune to these issues under forcing conditions or in long synthetic sequences.[1]
Q3: Can the conditions for Fmoc deprotection be optimized to prevent premature ivDde cleavage?
A3: Yes. To minimize ivDde migration, you can reduce the piperidine concentration or the duration of the deprotection steps. An alternative is to use a different base for Fmoc removal, such as DBU, which may be less aggressive towards the ivDde group when used for short reaction times.[3]
Q4: Are there any sequence-specific factors that can influence the premature cleavage of ivDde?
A4: While the literature does not provide extensive detail on sequence-dependent ivDde instability, proximity of the ivDde-protected lysine to the N-terminus could theoretically increase the likelihood of intramolecular migration. Additionally, peptide aggregation on the resin can hinder reagent access, potentially leading to prolonged exposure times to reagents and increasing the chance of side reactions.[6]
Q5: What analytical methods are recommended to detect premature ivDde cleavage?
A5: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most effective method. HPLC can separate the desired peptide from byproducts resulting from premature deprotection or migration, while MS can confirm the identity of these species by their mass-to-charge ratio.
Experimental Protocols
Protocol 1: Standard ivDde Deprotection on Solid Support
This protocol outlines the standard procedure for the selective removal of the ivDde protecting group from a peptide synthesized on a solid support.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 2% to 5% hydrazine (B178648) monohydrate in DMF.[4][7] For example, for a 2% solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.
-
Deprotection Reaction:
-
Monitoring the Reaction: The cleavage can be monitored by UV spectrophotometry, as the indazole byproduct absorbs at 290 nm.[6]
-
Washing: After the deprotection is complete, thoroughly wash the resin with DMF (e.g., 5-7 times) to remove the cleavage byproducts and excess hydrazine.
-
Further Synthesis: The resin is now ready for the next step, such as side-chain modification or continuation of the peptide sequence.
Protocol 2: Modified Fmoc Deprotection to Minimize ivDde Migration
This protocol suggests a modification to the Fmoc deprotection step to reduce the risk of ivDde migration.
-
Reagent Preparation: Prepare a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Deprotection Reaction:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 2% DBU solution.
-
Perform the deprotection with short reaction times (e.g., 3 x 3 minutes).[3]
-
-
Washing: Thoroughly wash the resin with DMF to remove the DBU and the cleaved Fmoc group.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Visualizations
Caption: Workflow for selective ivDde deprotection and subsequent side-chain modification.
References
- 1. researchgate.net [researchgate.net]
- 2. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 3. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
Technical Support Center: ivDde Protecting Group Deprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group, with a focus on alternatives to the commonly used reagent, hydrazine (B178648).
Frequently Asked Questions (FAQs)
Q1: What is the ivDde protecting group and what are its primary applications?
The ivDde group is a protecting group used to shield the side-chain amine groups of amino acids like lysine (B10760008) and ornithine during solid-phase peptide synthesis (SPPS).[1] Its key feature is its stability to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for resin cleavage (e.g., TFA).[2][3] This orthogonality allows for selective deprotection of the ivDde group while the peptide remains on the resin, enabling site-specific modifications such as the creation of branched or cyclic peptides, and the attachment of labels or other molecules.[3] Compared to the related Dde group, the more sterically hindered ivDde group offers enhanced stability, reducing the risk of premature loss during long syntheses and minimizing side-chain migration.[2]
Q2: What are the primary concerns with using hydrazine for ivDde deprotection?
While 2% hydrazine in DMF is the standard method for ivDde cleavage, it presents several challenges:[1]
-
Toxicity and Safety: Hydrazine is a hazardous substance, known for its toxicity and potential explosivity, necessitating careful handling and disposal.
-
Lack of Orthogonality with Fmoc: Hydrazine also removes the N-terminal Fmoc protecting group.[1] To achieve selective side-chain modification, the N-terminus must first be protected with a group stable to hydrazine, such as a Boc group.[1]
-
Side Reactions: Hydrazine concentrations above 2% can lead to undesirable side reactions, including peptide cleavage at glycine (B1666218) residues and the conversion of arginine to ornithine.[1]
-
Incomplete Cleavage: In certain contexts, such as with aggregated peptide sequences or when the ivDde group is near the C-terminus, deprotection with hydrazine can be sluggish and incomplete.[2][3]
Q3: What are the main hydrazine-free alternatives for ivDde deprotection?
The primary and most well-documented alternative to hydrazine for ivDde (and Dde) deprotection is a solution of hydroxylamine (B1172632) .[2][4] This method is often performed using hydroxylamine hydrochloride in the presence of a base like imidazole (B134444), dissolved in a solvent such as N-methylpyrrolidone (NMP).[1][5] This reagent combination offers a milder and safer alternative and, crucially, can be orthogonal to the Fmoc protecting group, allowing for selective side-chain deprotection without the need to first re-protect the N-terminus.[1]
Troubleshooting Guides
This section addresses common issues encountered during ivDde deprotection.
Q4: My ivDde deprotection with hydrazine is incomplete or yields are low (~40-50%). What are the common causes?
Incomplete deprotection is a frequently reported issue and can stem from several factors:[4][6]
-
Peptide Aggregation: The peptide sequence may be prone to forming secondary structures (e.g., β-sheets) on the resin. This aggregation can physically block the hydrazine solution from accessing the ivDde group, leading to deprotection yields of 50% or less.[2][3]
-
Steric Hindrance: The location of the ivDde-protected residue within the peptide sequence can impact cleavage efficiency. Removal can be particularly difficult if the group is located near the C-terminus of the peptide.[3]
-
Suboptimal Reaction Conditions: The standard protocol (e.g., 2% hydrazine, 3 repetitions of 3 minutes each) may not be sufficient for all peptide sequences.[6] Factors like reaction time, concentration, and mixing can all play a role.
-
Resin Type: The properties of the solid support, such as its swelling characteristics, can influence reagent accessibility. For example, PEGA-type resins may present different challenges compared to standard polystyrene resins.[4]
Q5: How can I optimize my protocol to improve the efficiency of hydrazine deprotection?
If you are experiencing incomplete deprotection with hydrazine, consider the following optimization strategies before switching to an alternative:
-
Increase Hydrazine Concentration: For difficult sequences, increasing the hydrazine concentration from 2% up to 4-10% in DMF has been shown to significantly improve deprotection efficiency.[6] Always be mindful that higher concentrations increase the risk of side reactions.[1]
-
Increase Reaction Time or Iterations: Extending the reaction time for each treatment (e.g., from 3 minutes to 5 minutes) or increasing the number of repetitions (e.g., from 3 to 5) can lead to better yields.[4][6]
-
Improve Resin Swelling: Before starting the deprotection, ensure the peptide-resin is adequately swelled. One strategy is to wash or swell the resin with a mixture of DMF:DCM (1:1) for an hour prior to hydrazine treatment.[2]
Q6: When should I consider using hydroxylamine instead of hydrazine?
Switching to a hydroxylamine-based protocol is recommended under the following circumstances:
-
When Orthogonality with Fmoc is Required: If you need to deprotect the lysine side-chain while keeping the N-terminal Fmoc group intact, hydroxylamine/imidazole is the preferred method.[1]
-
Severe Peptide Aggregation: In cases where peptide aggregation is suspected to be the cause of incomplete hydrazine cleavage, hydroxylamine has been shown to achieve full deprotection.[2]
-
Safety Concerns: If your laboratory is aiming to reduce or eliminate the use of highly hazardous substances like hydrazine, hydroxylamine is a safer alternative.
Process Optimization and Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting and optimizing ivDde deprotection.
Comparative Data and Protocols
Reagent Comparison
The following table summarizes the key parameters and considerations for the standard hydrazine protocol and its hydroxylamine-based alternative.
| Parameter | Hydrazine Deprotection | Hydroxylamine Deprotection |
| Reagents | 2-4% Hydrazine Monohydrate[1][6] | Hydroxylamine Hydrochloride (1 equiv.) & Imidazole (0.75 equiv.)[1] |
| Solvent | DMF[1] | NMP[1] |
| Typical Time | 3-10 minutes, repeated 3-5 times[1][6] | 30-60 minutes[1] |
| Temperature | Room Temperature[1] | Room Temperature[1] |
| Advantages | - Fast reaction time- Well-established protocol | - Safer reagent profile- Orthogonal to Fmoc group[1]- Effective for aggregated sequences[2] |
| Disadvantages | - Toxic/hazardous[1]- Removes Fmoc group[1]- Can be ineffective for difficult sequences[2][3] | - Slower reaction time- Requires preparation of reagent solution |
Experimental Protocols
Protocol 1: Standard ivDde Deprotection with 2% Hydrazine [1]
-
Preparation: If the N-terminal Fmoc group must be retained, it should first be replaced with a Boc group. Prepare a 2% (v/v) solution of hydrazine monohydrate in high-purity DMF.
-
Resin Treatment: Add the 2% hydrazine solution to the peptide-resin (approx. 25 mL per gram of resin), ensuring the resin is fully submerged.
-
Reaction: Allow the mixture to stand at room temperature for 3 minutes with gentle agitation.
-
Filtration: Filter to remove the hydrazine solution.
-
Repetition: Repeat steps 2-4 two more times for a total of three treatments.
-
Washing: Thoroughly wash the peptide-resin three times with DMF to remove all residual hydrazine and the cleaved protecting group adduct. The resin is now ready for the next step.
Protocol 2: Alternative ivDde Deprotection with Hydroxylamine/Imidazole [1]
-
Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the ivDde content of the peptide-resin) and imidazole (0.75 equivalents) in NMP (approx. 10 mL per gram of peptide-resin).
-
Resin Treatment: Add the prepared hydroxylamine/imidazole solution to the peptide-resin.
-
Reaction: Gently shake or agitate the mixture at room temperature for 30 to 60 minutes.
-
Filtration: Filter to remove the reagent solution.
-
Washing: Wash the peptide-resin three times with DMF. The resin is now ready for subsequent on-resin modifications.
General Experimental Workflow
The diagram below illustrates a general workflow for using the ivDde group to perform a site-specific modification on a peptide while it is still attached to the solid-phase resin.
References
effect of reaction time and temperature on ivDde deprotection efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ivDde protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the ivDde protecting group and why is it used?
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a protecting group for primary amines, commonly used in solid-phase peptide synthesis (SPPS). Its key advantage is its orthogonality to the widely used Fmoc and Boc protecting groups. This means it can be selectively removed without affecting these other protecting groups, allowing for site-specific modifications of the peptide, such as branching, cyclization, or the attachment of labels.
Q2: What is the mechanism of ivDde deprotection?
The ivDde group is typically removed by treatment with a solution of hydrazine (B178648) in a suitable solvent, most commonly N,N-dimethylformamide (DMF). The reaction proceeds via a nucleophilic attack by hydrazine on the ivDde group, leading to its cleavage from the amine and the formation of a stable indazole byproduct.
Q3: How can I monitor the progress of the deprotection reaction?
The indazole byproduct generated during ivDde deprotection has a strong UV absorbance at approximately 290 nm. This property can be exploited to monitor the reaction's progress in real-time by measuring the UV absorbance of the reaction solution. This is particularly useful in automated peptide synthesizers with in-line UV monitoring.
Q4: What are the most critical factors affecting ivDde deprotection efficiency?
The efficiency of ivDde deprotection is primarily influenced by three key factors:
-
Hydrazine Concentration: Higher concentrations of hydrazine generally lead to faster and more complete deprotection.
-
Reaction Time: Sufficient reaction time is crucial for the deprotection to go to completion.
-
Number of Treatments/Iterations: Multiple, shorter treatments with fresh hydrazine solution are often more effective than a single, long treatment.
Q5: Is temperature a critical parameter for ivDde deprotection?
While many standard protocols are performed at room temperature, elevated temperatures can be used to accelerate the deprotection reaction, particularly for difficult sequences. Microwave-assisted deprotection at temperatures as high as 90°C has been reported to be effective. However, the effect of temperature should be carefully optimized for each specific peptide to avoid potential side reactions.
Troubleshooting Guide
Issue 1: Incomplete ivDde Deprotection
-
Symptom: Subsequent coupling reactions are inefficient or fail completely at the site of the ivDde-protected residue, as confirmed by mass spectrometry analysis of the crude peptide.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Hydrazine Concentration | Increase the hydrazine concentration in the deprotection solution. Concentrations of 2-4% in DMF are commonly used, but for stubborn cases, higher concentrations may be necessary.[1] |
| Inadequate Reaction Time | Extend the reaction time for each deprotection treatment. While 3-5 minutes per treatment is a common starting point, longer times may be required.[1] |
| Insufficient Number of Treatments | Increase the number of deprotection cycles. Repeating the treatment with fresh hydrazine solution 3 to 5 times is often effective.[1] |
| Steric Hindrance or Peptide Aggregation | The peptide sequence itself may hinder access of the hydrazine to the ivDde group. Consider using a higher temperature (e.g., with microwave heating) to disrupt secondary structures and improve reagent accessibility. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent (DMF) before and during the deprotection steps to allow for efficient reagent penetration. |
Issue 2: Unexpected Side Reactions
-
Symptom: Mass spectrometry analysis reveals unexpected modifications to the peptide after deprotection.
-
Possible Causes & Solutions:
| Cause | Solution |
| Prolonged Exposure to High Hydrazine Concentrations | While higher concentrations can improve efficiency, prolonged exposure may lead to side reactions with sensitive amino acids. Optimize for the lowest effective concentration and time. |
| Reaction with Other Functional Groups | Although generally orthogonal, ensure that other protecting groups or functionalities on your peptide are fully compatible with the hydrazine treatment conditions. |
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on ivDde deprotection efficiency.
Table 1: Effect of Hydrazine Concentration, Reaction Time, and Iterations on ivDde Deprotection Efficiency
Data adapted from an optimization study on a model peptide (ACP fragment with C-terminal Lys(ivDde)). Efficiency was qualitatively assessed by comparing the peak areas of the protected and deprotected peptide in analytical HPLC.
| Condition ID | Hydrazine Concentration (%) | Reaction Time (min) | Volume (mL) | Iterations | Observed Efficiency |
| 2 | 2 | 3 | 2 | 3 | Incomplete (~small fraction removed)[1] |
| 6 | 2 | 5 | 2 | 3 | Incomplete (~50% removed)[1] |
| 10 | 2 | 3 | 2 | 4 | Incomplete (~50% removed)[1] |
| 12 | 4 | 3 | 2 | 3 | Near Complete[1] |
Table 2: Effect of Temperature on ivDde Deprotection Efficiency
Systematic quantitative data on the effect of a range of temperatures on ivDde deprotection efficiency is limited in the reviewed literature. The following represents data points from different protocols.
| Temperature (°C) | Method | Hydrazine Concentration (%) | Reaction Time | Observed Efficiency |
| Room Temperature | Standard Batch | 2 | 3 x 3 min | Generally effective, but can be incomplete. |
| 90 | Microwave | 5 | 3 min | Reported to be effective for deprotection. |
Experimental Protocols
Protocol 1: Standard Batchwise ivDde Deprotection at Room Temperature
This protocol is a common starting point for the removal of the ivDde group.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
First Treatment: Drain the DMF from the resin and add the 2% hydrazine solution. Agitate the mixture gently for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Repeat Treatments: Repeat steps 3 and 4 for a total of 3 to 5 cycles.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the indazole byproduct.
-
Monitoring (Optional): Collect the filtrate from each treatment and measure the UV absorbance at 290 nm to monitor the release of the indazole byproduct. The deprotection is considered complete when the absorbance returns to baseline.
Protocol 2: Microwave-Assisted ivDde Deprotection
This protocol can be used to accelerate deprotection, especially for difficult sequences.
-
Resin Swelling: Swell the peptide-resin in DMF in a microwave-compatible reaction vessel.
-
Deprotection Solution Addition: Add a 5% (v/v) solution of hydrazine in DMF to the swollen resin.
-
Microwave Irradiation: Heat the reaction vessel in a microwave peptide synthesizer to 90°C and hold for 3 minutes with stirring.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF.
-
Repeat if Necessary: For very difficult deprotections, a second microwave-assisted treatment can be performed.
Visualizations
Caption: A workflow for the deprotection of the ivDde group.
Caption: A logical flow for troubleshooting incomplete ivDde deprotection.
References
Technical Support Center: Microwave-Assisted Synthesis with ivDde-Lys(Fmoc)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing microwave-assisted solid-phase peptide synthesis (SPPS) with ivDde-Lys(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in microwave-assisted peptide synthesis?
A1: this compound is a derivative of the amino acid L-lysine used in Fmoc-based solid-phase peptide synthesis. It features two orthogonal protecting groups: the base-labile Fmoc group on the α-amino group and the hydrazine-labile ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group on the ε-amino group.[1] This orthogonal protection scheme allows for the selective deprotection of the lysine (B10760008) side chain while the peptide remains attached to the resin.[2]
Its primary application is in the synthesis of complex peptides, such as:
-
Branched peptides: Creating peptides with dendritic structures.[3][4]
-
Cyclic peptides: Facilitating on-resin side-chain to side-chain or side-chain to terminus cyclization.
-
Side-chain modified peptides: Allowing for the site-specific attachment of molecules like fluorescent labels, PEG chains, or other functionalities.[1][5]
Microwave assistance is particularly beneficial when using this reagent as it can enhance coupling efficiency and speed up the synthesis of sterically hindered or aggregation-prone branched peptides.[3][6]
Q2: What are the standard conditions for ivDde group removal?
A2: The ivDde group is stable to the piperidine (B6355638) solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage.[2] It is selectively cleaved using a solution of hydrazine (B178648) in a suitable solvent, typically N,N-dimethylformamide (DMF).[6][7] A commonly used condition is 2% hydrazine monohydrate in DMF.[7][8] The deprotection is often performed in multiple, short cycles (e.g., 3 cycles of 3 minutes each) at room temperature.[6] The progress of the reaction can be monitored by spectrophotometry, as the cleavage by-product, an indazole derivative, absorbs light at approximately 290 nm.[2]
Q3: Is the ivDde protecting group stable under microwave conditions?
A3: Yes, the ivDde group is stable under the conditions typically used for microwave-assisted Fmoc-SPPS, including the temperatures reached during coupling and Fmoc deprotection steps.[4] However, it is important to note that some protecting groups can become labile at elevated temperatures. While the ivDde group is generally robust, prolonged exposure to very high temperatures should be approached with caution.
Troubleshooting Guide
Problem 1: Incomplete ivDde Deprotection
Symptom: Mass spectrometry analysis of the final peptide shows a significant peak corresponding to the mass of the peptide with the ivDde group still attached, or subsequent reactions on the lysine side-chain fail or have very low yields. Incomplete deprotection is often observed when the ivDde-containing residue is close to the C-terminus or within an aggregated peptide sequence.[2]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | Peptide aggregation can shield the ivDde group from the hydrazine solution, leading to incomplete removal.[6] To mitigate this, consider pre-swelling the resin with a 1:1 mixture of DMF and dichloromethane (B109758) (DCM) for 1 hour before hydrazine treatment.[6] Using microwave energy during the synthesis can also help to reduce aggregation and improve reaction efficiency.[3] |
| Insufficient Hydrazine Concentration | For stubborn sequences, a 2% hydrazine solution may not be sufficient. Increase the hydrazine concentration to 4-5%.[3][9] In very difficult cases, concentrations as high as 10% have been used.[8] |
| Insufficient Reaction Time/Iterations | A single, short treatment may not be enough for complete deprotection. Increase the number of hydrazine treatments. For example, instead of 3 cycles of 3 minutes, try 4 or 5 cycles.[10] One study found that for a problematic sequence, increasing reaction time alone had a marginal effect, while increasing hydrazine concentration was more effective.[9] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in DMF before adding the hydrazine solution to allow for better reagent penetration. |
| Alternative Deprotection Reagents | If hydrazine treatment consistently fails, consider using a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methyl-2-pyrrolidone (NMP). This has been shown to achieve full cleavage in some cases without causing peptide chain degradation.[6] |
Problem 2: Low Purity or Yield of Branched Peptides
Symptom: The final crude product shows multiple deletion sequences or by-products, resulting in a low overall purity and yield.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The branched structure can lead to significant steric hindrance, making subsequent amino acid couplings difficult.[3] Microwave-assisted synthesis is highly recommended to overcome these steric challenges and improve coupling efficiency.[3][11] |
| Aggregation of Growing Chains | The close proximity of peptide chains on the branched scaffold can lead to aggregation.[11] In addition to using microwave energy, consider incorporating chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl) in the coupling mixture or using a solvent system known to reduce aggregation, such as a mixture of DCM/DMF/NMP. |
| Aspartimide Formation | For sequences containing Asp residues, especially Asp-Gly, aspartimide formation is a common side reaction that can be exacerbated by microwave heating.[12] To prevent this, use pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH where the backbone amide is protected.[3] |
| Racemization | To minimize racemization, especially for sensitive amino acids like histidine, consider using a milder base or a different coupling reagent. For example, using His(Boc) instead of His(Trt) can help prevent epimerization.[3] |
Experimental Protocols & Data
Microwave-Assisted Synthesis of Unsymmetrically Branched Peptides
This protocol is based on the successful synthesis of various branched peptides using a CEM Liberty Blue automated microwave peptide synthesizer.[3]
1. Materials:
-
Resin: Rink Amide ProTide LL resin
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-Lys(ivDde)-OH
-
Coupling Reagents: 1.0 M DIC and 1.0 M Oxyma Pure in DMF
-
Fmoc Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF
-
ivDde Deprotection Solution: 5% hydrazine in DMF[3]
-
Cleavage Cocktail: 92.5:2.5:2.5:2.5 TFA/H₂O/TIS/DODT
2. Synthesis Workflow:
Caption: Workflow for microwave-assisted synthesis of an unsymmetrically branched peptide.
3. Quantitative Data from Microwave-Assisted Branched Peptide Synthesis[3]:
| Peptide | Synthesis Time (Microwave) | Crude Purity | Conventional Synthesis Time |
| LF Chimera | < 5 hours | 77% | > 24 hours (estimated) |
| Ub(47-76)-H2B(118-126) | < 5 hours | 75% | > 53 hours |
| Tetra-branched Antifreeze Peptide | < 5 hours | 71% | > 72 hours |
Troubleshooting Workflow for Incomplete ivDde Deprotection
This diagram outlines a logical approach to troubleshooting incomplete removal of the ivDde protecting group.
Caption: A decision-making workflow for troubleshooting incomplete ivDde deprotection.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. merel.si [merel.si]
- 4. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 5. chempep.com [chempep.com]
- 6. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 7. peptide.com [peptide.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. merel.si [merel.si]
- 12. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Lysine Epimerization in Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate epimerization at the lysine (B10760008) residue during peptide coupling.
Troubleshooting Guide: Lysine Epimerization
This guide addresses specific issues you may encounter during your experiments related to lysine epimerization.
Issue 1: High levels of a diastereomeric impurity detected by HPLC/MS after coupling a lysine residue.
This is a common indicator of epimerization at the α-carbon of the lysine residue during the coupling step.
-
Initial Assessment:
-
Confirm the impurity: Verify that the observed impurity corresponds to the mass of your desired peptide. Diastereomers will have the same mass but different retention times on a chiral or even a standard reverse-phase HPLC column.
-
Quantify the extent of epimerization: Integrate the peak areas of the desired peptide and the diastereomeric impurity to determine the percentage of epimerization.
-
-
Troubleshooting & Optimization Steps:
-
Review Your Coupling Reagent:
-
Problem: Carbodiimide (B86325) reagents like DCC and DIC, when used alone, are known to cause higher rates of racemization.
-
Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). For particularly sensitive couplings, consider switching to a uronium/aminium-based reagent like HATU or HBTU, which generally exhibit lower racemization rates.[1] COMU has also emerged as a highly efficient and safer alternative.[2][3]
-
-
Evaluate the Base Used:
-
Problem: The type and concentration of the base can significantly influence epimerization. Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) can increase the rate of proton abstraction from the α-carbon.
-
Solution: Switch to a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or sym-collidine. Use the minimum effective concentration of the base.
-
-
Optimize Reaction Temperature:
-
Problem: Higher reaction temperatures can accelerate the rate of epimerization.
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C or even -15°C. While this may slow down the coupling reaction, it will have a more pronounced effect on reducing the rate of epimerization.
-
-
Consider the Solvent:
-
Problem: Polar aprotic solvents like DMF and NMP are common in peptide synthesis but can contribute to epimerization by stabilizing the enolate intermediate.
-
Solution: If reagent and peptide solubility allows, consider using a less polar solvent such as dichloromethane (B109758) (DCM) to reduce the rate of epimerization.
-
-
Check the Lysine Side-Chain Protecting Group:
-
Problem: While the primary role of the side-chain protecting group is to prevent side reactions at the ε-amino group, its electronic and steric properties can have a minor influence on the acidity of the α-proton.
-
Solution: For standard Fmoc/tBu synthesis, Fmoc-Lys(Boc)-OH is the most common and generally well-behaved derivative.[4] If you are using other protecting groups like the benzyloxycarbonyl (Z) group, ensure its stability and compatibility with your overall synthetic strategy.
-
-
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of lysine coupling?
A1: Epimerization is a chemical process where the stereochemistry at the α-carbon of the L-lysine residue is inverted to form a D-lysine residue within the peptide chain. This results in the formation of a diastereomeric peptide, which has the same chemical formula and mass but a different three-dimensional structure. This can significantly impact the peptide's biological activity.
Q2: What is the primary mechanism of lysine epimerization during peptide coupling?
A2: The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the Nα-protected lysine cyclizes to form the oxazolone (B7731731). The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the incoming amine can occur from either face of the planar oxazolone ring, resulting in a mixture of L- and D-lysine containing peptides. A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.
Q3: Which coupling reagents are best for minimizing lysine epimerization?
A3: Uronium/aminium salt-based reagents are generally preferred for minimizing epimerization. HATU often shows lower epimerization rates compared to HBTU due to the formation of a more reactive OAt-ester, leading to faster coupling and less time for the activated intermediate to epimerize.[1] Carbodiimide reagents like DIC should be used with additives like HOAt or OxymaPure to suppress racemization.[2]
Q4: How does the choice of base affect lysine epimerization?
A4: The base plays a crucial role in the epimerization process. Stronger bases can increase the rate of α-proton abstraction. Sterically hindered bases, like DIPEA, are generally preferred over less hindered bases like TEA. For very sensitive couplings, the weaker base sym-collidine may be beneficial.
Q5: Can the side-chain protecting group of lysine influence epimerization?
A5: While the primary influence on epimerization comes from the coupling conditions, the side-chain protecting group can have a subtle effect. The most commonly used protecting group for the ε-amino group of lysine in Fmoc-based solid-phase peptide synthesis is the tert-butyloxycarbonyl (Boc) group, as in Fmoc-Lys(Boc)-OH.[4] This protecting group is generally considered to be robust and does not directly promote epimerization. However, ensuring the quality and purity of the protected amino acid derivative is crucial.
Q6: How can I detect and quantify lysine epimerization?
A6: The most common method for detecting and quantifying lysine epimerization is through chiral High-Performance Liquid Chromatography (HPLC). This involves:
-
Hydrolysis of the peptide: The peptide is hydrolyzed back to its constituent amino acids using strong acid (e.g., 6N HCl).
-
Derivatization: The amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) or a fluorescent tag (e.g., Fmoc-Cl) to allow for separation and detection.
-
Chiral HPLC analysis: The derivatized amino acids are separated on a chiral HPLC column. The L- and D-isomers will have different retention times, allowing for their quantification. Alternatively, the diastereomeric peptides can sometimes be separated directly on a high-resolution reverse-phase HPLC column.
Quantitative Data on Lysine Epimerization
The following table summarizes the percentage of D-lysine formation under different coupling conditions. Note that values can vary depending on the specific peptide sequence, resin, and other experimental parameters.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | % D-Lysine Formation (Epimerization) | Reference |
| DIC | HOBt | - | DCM | Room Temp | < 3% | [5] |
| HBTU | - | DIPEA | DMF | Room Temp | ~1-5% | General Knowledge |
| HATU | - | DIPEA | DMF | Room Temp | < 2% | General Knowledge |
| COMU | - | DIPEA | DMF | Room Temp | Comparable to or less than HATU | [2] |
| PyBOP | - | DIPEA | DMF | Room Temp | ~2-6% | General Knowledge |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Lys(Boc)-OH using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 x 1 minute).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Activation: Allow the coupling solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (5 x 1 minute).
-
Monitoring: Perform a Kaiser test to ensure complete coupling.
Protocol 2: Quantification of Lysine Epimerization by Chiral HPLC
-
Peptide Hydrolysis:
-
Place approximately 1 mg of the purified peptide in a hydrolysis tube.
-
Add 500 µL of 6 N HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
Cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization with Fmoc-Cl:
-
Reconstitute the dried hydrolysate in 100 µL of 0.1 M borate (B1201080) buffer (pH 9.0).
-
Add 100 µL of 10 mM Fmoc-Cl in acetonitrile.
-
Vortex and let the reaction proceed for 10 minutes at room temperature in the dark.
-
Quench the reaction by adding 100 µL of 1 M glycine (B1666218) solution.
-
-
HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V).
-
Mobile Phase: A gradient of an appropriate buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV or fluorescence detector.
-
Quantification: Inject the derivatized sample. The L- and D-lysine derivatives will elute as separate peaks. Integrate the peak areas to calculate the percentage of the D-isomer.
-
Visualizations
Caption: Factors influencing lysine epimerization and corresponding prevention strategies.
Caption: Workflow for the quantification of lysine epimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Compatibility of ivDde-Lys(Fmoc)-OH with Different Resin Types
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of ivDde-Lys(Fmoc)-OH with various resin types commonly used in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The key advantage of this compound lies in its orthogonal protection scheme. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group on the lysine (B10760008) side chain is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for final peptide cleavage from most resins (e.g., trifluoroacetic acid - TFA).[1][2][3] This allows for the selective deprotection of the lysine side-chain while the peptide remains attached to the resin, enabling site-specific modifications such as branching, cyclization, or the attachment of labels.[4][5][6]
Q2: What are the standard conditions for removing the ivDde protecting group?
A2: The standard and most widely cited condition for the cleavage of the ivDde group is treatment with a 2% (v/v) solution of hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[1][2][4]
Q3: Is the ivDde protecting group completely stable to Fmoc deprotection conditions?
A3: The ivDde group is designed to be stable to the 20% piperidine (B6355638) in DMF commonly used for Fmoc removal.[1][4] However, prolonged exposure or repeated deprotection cycles in long syntheses may lead to partial loss of the ivDde group.[7] The more hindered nature of ivDde compared to the Dde group provides greater stability and reduces the risk of side-chain migration.[7]
Q4: Can I monitor the progress of the ivDde deprotection reaction?
A4: Yes, the cleavage of the ivDde group with hydrazine releases a chromophoric indazole byproduct that absorbs strongly at 290 nm.[2][4] This allows for spectrophotometric monitoring of the reaction progress.[4]
Troubleshooting Guide
Issue 1: Incomplete ivDde Deprotection
-
Symptom: Mass spectrometry or HPLC analysis of the final peptide shows a significant amount of peptide with the ivDde group still attached.
-
Possible Causes & Solutions:
-
Insufficient Reagent or Reaction Time: The standard 2% hydrazine in DMF treatment may not be sufficient, especially for sterically hindered sequences or peptides prone to aggregation on the resin.
-
Solution 1: Repeat the 2% hydrazine/DMF treatment multiple times (e.g., 3-5 cycles of 3-5 minutes each).[8][9]
-
Solution 2: Increase the hydrazine concentration. Some studies have used up to 10% hydrazine in DMF for difficult cases.[9] However, be cautious as higher hydrazine concentrations can lead to side reactions like peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine.[7]
-
Solution 3: Increase the reaction time. However, this may only lead to marginal improvements and increasing the number of cycles is often more effective.[9]
-
-
Poor Resin Swelling: Inadequate swelling of the resin can hinder the access of the hydrazine solution to the ivDde-protected lysine.
-
Solution: Ensure the resin is adequately swollen in DMF before and during the deprotection reaction. Different resins have different swelling properties (see Table 1). For resins with poor swelling in DMF, consider alternative solvents if compatible with the peptide and protecting groups, though DMF is standard for this procedure.
-
-
Issue 2: Unwanted Side Products After ivDde Cleavage
-
Symptom: HPLC or mass spectrometry reveals unexpected peaks in the crude peptide product.
-
Possible Causes & Solutions:
-
Hydrazine-induced Side Reactions: As mentioned, high concentrations of hydrazine can cause undesired peptide modifications.[7]
-
Solution: Use the lowest effective concentration of hydrazine (starting with 2%) and minimize the total reaction time.
-
-
Migration of the ivDde Group: Although less common with ivDde than Dde, migration to an unprotected N-terminal amine can occur under certain conditions.[7][10]
-
Solution: Ensure the N-terminal amino group is properly protected (e.g., with a Boc group) before proceeding with ivDde cleavage.[7]
-
-
Data Presentation
Table 1: Compatibility and Performance of this compound with Common SPPS Resins
| Resin Type | Core Matrix | Typical Swelling in DMF (mL/g) | Compatibility with this compound | Key Considerations |
| Wang Resin | Polystyrene | 4-6 | Good | Standard choice for C-terminal carboxylic acids. Good swelling in DMF facilitates reagent access.[11][12] |
| Rink Amide Resin | Polystyrene | 4-6 | Excellent | Widely used for the synthesis of peptide amides. Several examples in the literature demonstrate successful ivDde deprotection on this resin.[1] |
| Tentagel Resin | PEG-grafted Polystyrene | 4-7 | Excellent | The PEG linker enhances swelling in a variety of solvents, potentially improving reaction kinetics for difficult sequences. |
| ChemMatrix® Resin | Poly(ethylene glycol) | >4 (can be excessive) | Excellent | Fully PEG-based resin with excellent swelling properties in many solvents, including DMF.[13][14] This can be highly beneficial for aggregated or long peptides. |
Note: Swelling values are approximate and can vary based on the degree of cross-linking, peptide sequence, and loading.[12][14]
Experimental Protocols
Protocol 1: Standard ivDde Deprotection from Polystyrene Resins (e.g., Wang, Rink Amide)
-
Resin Swelling: Swell the peptide-resin (1 g) in DMF (10-15 mL) for at least 30 minutes in a suitable reaction vessel.
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 g of resin, prepare approximately 25 mL of this solution for each treatment.
-
First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine/DMF solution (25 mL) to the resin.
-
Reaction: Gently agitate the resin suspension at room temperature for 3 minutes.
-
Filtration: Drain the hydrazine solution from the resin.
-
Repeat Treatment: Repeat steps 3-5 two more times for a total of three hydrazine treatments.
-
Washing: Wash the resin thoroughly with DMF (3-5 times with 15 mL each) to remove residual hydrazine and the indazole byproduct.
-
Proceed with Synthesis: The resin is now ready for the next step in the synthesis (e.g., coupling to the newly deprotected lysine side-chain).
Protocol 2: Optimized ivDde Deprotection for Difficult Sequences or PEG-based Resins (e.g., Tentagel, ChemMatrix®)
For sequences prone to aggregation or when using highly swelling PEG-based resins, optimization of the standard protocol may be necessary.
-
Resin Swelling: Follow step 1 from Protocol 1. Ensure the resin is fully solvated.
-
Deprotection Solution: Prepare a fresh 2% or 4% (v/v) solution of hydrazine monohydrate in DMF. The higher concentration can be tested if 2% proves inefficient.[9]
-
Iterative Deprotection: Perform 3 to 5 cycles of hydrazine treatment (3 minutes each), as described in Protocol 1.
-
Monitoring (Optional): Collect the filtrate from each hydrazine treatment and measure the absorbance at 290 nm. Continue the treatments until the absorbance of the filtrate returns to baseline, indicating complete removal of the ivDde group.[8]
-
Thorough Washing: Due to the higher swelling capacity of PEG-based resins, extend the washing steps to ensure complete removal of reagents (e.g., 5-7 washes with DMF).
Mandatory Visualization
Caption: Workflow for selective ivDde deprotection on a solid support.
Caption: Troubleshooting logic for incomplete ivDde deprotection.
References
- 1. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 2. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Lys(ivDde)-OH [cem.com]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc-Lys(ivDde) Wang Resin LL [rapp-polymere.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc-L-Lys(ivDde)-OH | Matrix Innovation [matrix-innovation.com]
- 14. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Technical Support Center: Purification of Peptides Synthesized with ivDde-Lys(Fmoc)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides synthesized using ivDde-Lys(Fmoc)-OH. The focus is on addressing common challenges encountered during the purification process, particularly related to the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group from the lysine (B10760008) side chain.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides containing the ivDde-protected lysine residue.
| Problem | Potential Cause | Recommended Solution |
| Incomplete ivDde Deprotection | Insufficient Hydrazine (B178648) Concentration: The standard 2% hydrazine in DMF may not be sufficient for complete removal, especially for complex or aggregated peptides.[1][2] | Increase the hydrazine concentration incrementally, for example, to 4% or higher.[1] Note: Higher concentrations of hydrazine can potentially lead to side reactions, such as peptide cleavage at Gly residues or the conversion of Arg to Orn.[3] |
| Inadequate Reaction Time or Iterations: Short reaction times or too few repetitions of the hydrazine treatment can result in partial deprotection.[1] | Increase the reaction time for each hydrazine treatment (e.g., from 3 minutes to 5 minutes) or increase the number of treatment cycles (e.g., from 3 to 4 or 5).[1][2] | |
| Peptide Aggregation: The peptide sequence may be prone to aggregation on the solid support, sterically hindering the access of the hydrazine reagent to the ivDde group.[4][5] | To mitigate aggregation, consider pre-swelling the resin with a 1:1 mixture of DMF and dichloromethane (B109758) (DCM) for 1 hour before the hydrazine treatment.[6] | |
| Location of this compound: An ivDde-protected lysine residue near the C-terminus of the peptide can be particularly difficult to deprotect.[4][7] | For challenging sequences, optimizing the hydrazine concentration, reaction time, and number of iterations is crucial. In some cases, using Fmoc-Lys(ivDde)-OH instead of this compound during synthesis can be a strategic choice to avoid this issue if side-chain modification is planned before main chain extension.[4][5] | |
| Side Reactions During Deprotection | Hydrazine-Induced Side Reactions: As mentioned, high concentrations of hydrazine can cause undesired side reactions.[3] | Use the lowest effective concentration of hydrazine. Monitor the reaction closely and consider alternative deprotection methods if side reactions are significant. |
| Reduction of Other Protecting Groups: The Alloc (allyloxycarbonyl) protecting group is not compatible with hydrazine treatment due to the potential presence of diazine, which can reduce the allyl group's double bond.[4] | If Alloc-protected residues are present, add allyl alcohol to the hydrazine reagent to prevent this side reaction.[4] | |
| Difficulty in Monitoring Deprotection | Lack of a Clear Endpoint: It can be challenging to determine when the ivDde removal is complete. | The deprotection process can be monitored spectrophotometrically by measuring the UV absorbance of the cleavage solution at 290 nm.[4][8] The formation of a chromophoric indazole derivative as a byproduct of the reaction allows for this monitoring.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for ivDde group removal?
A1: The standard and most commonly cited method for removing the ivDde protecting group is by treating the peptide-resin with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[3][4][9] This treatment is typically repeated multiple times (e.g., 3 times for 3 minutes each) to ensure complete removal.[4][9]
Q2: Why is my ivDde deprotection incomplete even after following the standard protocol?
A2: Incomplete deprotection is a common challenge and can be attributed to several factors.[1][2] Peptide aggregation on the resin can sterically hinder the hydrazine from reaching the ivDde group.[4][6] The position of the ivDde-lysine in the peptide sequence, particularly if it is near the C-terminus, can also make removal more difficult.[4][7] Additionally, the inherent properties of the peptide sequence itself can influence the reaction efficiency.
Q3: Are there any alternatives to the hydrazine-based deprotection of ivDde?
A3: Yes, an alternative method involves the use of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP).[3][6] This method has been shown to achieve complete cleavage without causing degradation of the peptide chain and can be a good option if hydrazine-related side reactions are a concern.[6]
Q4: How can I confirm that the ivDde group has been successfully removed?
A4: Besides spectrophotometric monitoring during the reaction, the most definitive way to confirm complete deprotection is through High-Performance Liquid Chromatography (HPLC) analysis of a small, cleaved sample of the peptide.[1] Comparing the chromatograms of the peptide before and after deprotection will show the disappearance of the peak corresponding to the ivDde-protected peptide and the appearance of the peak for the deprotected peptide. Mass spectrometry can also be used to confirm the mass change.
Q5: What is the purpose of using this compound in peptide synthesis?
A5: this compound is a derivative of the amino acid lysine that is used in solid-phase peptide synthesis (SPPS) to create branched or cyclic peptides, or to introduce site-specific modifications.[10][11][12] The ivDde group protects the epsilon-amino group of the lysine side chain and is orthogonal to the Fmoc protecting group on the alpha-amino group.[6][13] This means the Fmoc group can be removed with piperidine (B6355638) to extend the peptide chain from the lysine side chain, and subsequently, the ivDde group can be selectively removed with hydrazine to allow for further modifications or chain extension on the main peptide backbone.[11]
Experimental Protocols
Standard ivDde Deprotection Protocol
This protocol describes the standard method for the removal of the ivDde protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing an ivDde-protected lysine residue
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Shaker or vortex mixer
-
Reaction vessel with a filter
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine/DMF solution to the resin (e.g., 10 mL per gram of resin).
-
Shake the mixture at room temperature for 3 minutes.[9]
-
Drain the solution. The cleavage progress can be monitored by measuring the UV absorbance of the filtrate at 290 nm.[4][8]
-
Repeat steps 4-6 two more times for a total of three treatments.[9]
-
Wash the resin thoroughly with DMF (e.g., 5 times) to remove any residual hydrazine and the cleaved protecting group.
Troubleshooting Protocol: Enhanced ivDde Deprotection
This protocol is for cases where the standard protocol results in incomplete deprotection.
Materials:
-
Same as the standard protocol
Procedure:
-
Follow steps 1 and 2 of the standard protocol, but prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.[1]
-
Drain the DMF from the resin.
-
Add the 4% hydrazine/DMF solution to the resin.
-
Increase the reaction time to 5 minutes per treatment.[1]
-
Drain the solution and monitor via UV absorbance at 290 nm.
-
Repeat steps 3-5 for a total of 3 to 5 treatments, or until the UV absorbance of the filtrate indicates the reaction is complete.
-
Wash the resin thoroughly with DMF.
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. This compound Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 12. merel.si [merel.si]
- 13. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with ivDde-Lys(Fmoc)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical decision that directly influences the purity, yield, and potential for post-synthetic modifications of the target peptide. The use of Fmoc-L-Lys(ivDde)-OH offers a powerful orthogonal strategy for the synthesis of complex peptides, such as branched or cyclic structures, and those requiring site-specific labeling. This guide provides an objective comparison of peptide synthesis utilizing ivDde-Lys(Fmoc)-OH with alternative lysine-protecting group strategies, supported by a detailed analysis of High-Performance Liquid Chromatography (HPLC) results and comprehensive experimental protocols.
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a protecting group for the ε-amino function of lysine (B10760008). Its key advantage lies in its stability to the basic conditions used for Nα-Fmoc group removal (e.g., piperidine (B6355638) in DMF) and acidic conditions for cleavage from many resins, while being selectively cleavable with dilute hydrazine (B178648). This orthogonality is the cornerstone of its utility in complex peptide synthesis.
Performance Comparison of Lysine Protecting Groups
The selection of a side-chain protecting group for lysine is pivotal for a successful synthesis. While direct quantitative, side-by-side HPLC purity data for a single model peptide synthesized with various protecting groups is not extensively available in the reviewed literature, a robust comparison can be made based on the chemical properties and known side reactions associated with each group.
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Disadvantages & HPLC-Observable Impurities |
| ivDde | 2-10% Hydrazine in DMF | - High orthogonality with Fmoc/tBu and Boc chemistries.- More stable to piperidine treatment than Dde, reducing premature deprotection.[1]- Less prone to migration compared to Dde, leading to higher crude purity.[1] | - Deprotection can be sluggish, especially in aggregated sequences or near the C-terminus.[2]- Incomplete deprotection results in ivDde-adduct peaks in the HPLC chromatogram.- Hydrazine can be harsh on certain sensitive residues. |
| Dde | 2% Hydrazine in DMF | - Orthogonal to Fmoc/tBu and Boc chemistries. | - Prone to migration to unprotected amines, leading to scrambled sequences and multiple impurity peaks in HPLC.[3]- Less stable to repeated piperidine treatments, which can cause partial loss of the protecting group and subsequent undesired side-chain reactions.[3] |
| Mtt (4-Methyltrityl) | Highly acid-labile (e.g., 1-2% TFA in DCM) | - Allows for selective on-resin deprotection under mild acidic conditions.- Orthogonal to tBu and Boc groups.[4] | - Can be too labile for very long syntheses with multiple acidic steps, leading to premature deprotection and branched impurities.- The bulky trityl cation released during cleavage can lead to side reactions (e.g., alkylation of Trp), generating distinct impurity peaks in the HPLC. |
| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA) | - Robust and stable to the basic conditions of Fmoc removal.[4]- High-purity starting material is widely available. | - Not suitable for orthogonal strategies where other acid-labile groups are present, as it is removed during the final cleavage step with TFA.- No on-resin side-chain modification is possible with this strategy. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Branched Peptide using Fmoc-Lys(ivDde)-OH
This protocol describes the synthesis of a model branched peptide on a Rink Amide resin.
-
Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treatment with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor coupling completion with a Kaiser test.
-
Incorporation of Fmoc-Lys(ivDde)-OH: At the desired branching point, couple Fmoc-Lys(ivDde)-OH using the same procedure as other amino acids.
-
Main Chain Elongation: Continue coupling the remaining amino acids to the N-terminus of the main peptide chain.
-
N-Terminal Capping: After coupling the final amino acid of the main chain, cap the N-terminus (e.g., with acetic anhydride) to prevent further reactions.
-
Selective ivDde Deprotection: Treat the resin-bound peptide with a solution of 2-5% hydrazine in DMF (3 x 10 minutes) to remove the ivDde group from the lysine side chain. Wash the resin extensively with DMF.[2]
-
Branch Synthesis: Synthesize the peptide branch on the newly exposed ε-amino group of the lysine residue by repeating the Fmoc deprotection and coupling cycles.
-
Final Cleavage and Deprotection: After completion of the branch synthesis, wash the resin with dichloromethane (B109758) (DCM) and dry it. Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and lyophilize the peptide to obtain a fluffy white powder.
Caption: Workflow for branched peptide synthesis using Fmoc-Lys(ivDde)-OH.
HPLC Analysis of the Crude Peptide
This protocol is for the analytical reversed-phase HPLC of the crude peptide to assess its purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and gradient pump.
-
Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Purity Calculation: The purity of the peptide is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
Caption: Logical workflow for the HPLC analysis of a synthetic peptide.
Conclusion
The use of Fmoc-Lys(ivDde)-OH is a superior strategy for the synthesis of complex peptides requiring orthogonal side-chain deprotection. Compared to the less stable Dde group, ivDde offers enhanced stability to piperidine, minimizing the formation of migration-related impurities and thereby leading to a cleaner crude product as observed by HPLC. While alternatives like Mtt and Boc have their specific applications, they lack the broad orthogonal compatibility of ivDde within the context of Fmoc-SPPS for on-resin modifications. The slightly more demanding deprotection conditions for ivDde are a reasonable trade-off for the increased purity and synthetic flexibility it provides. A thorough HPLC analysis of the crude and purified peptide is essential to confirm the success of the synthesis and to quantify the purity of the final product.
References
Unraveling Complexity: A Comparative Guide to Mass Spectrometry for Branched Peptide Characterization
For researchers, scientists, and drug development professionals navigating the intricate world of branched peptides, mass spectrometry stands as an indispensable tool for detailed structural elucidation. The unique architecture of these molecules, however, presents a significant analytical challenge. This guide provides an objective comparison of common mass spectrometry fragmentation techniques, supported by illustrative data and detailed experimental protocols, to aid in the selection of the most effective characterization strategy.
The analysis of branched peptides, which feature peptide chains linked to the side chains of other amino acids, requires sophisticated mass spectrometry (MS) approaches. The branching point adds a layer of complexity to both the sequencing of the individual peptide chains and the precise identification of the linkage site. The choice of fragmentation method is paramount in obtaining comprehensive and unambiguous structural information. This guide delves into the most prevalent techniques: Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD).
Comparison of Fragmentation Techniques for Branched Peptide Analysis
The efficacy of a fragmentation technique for branched peptides hinges on its ability to cleave the peptide backbone of both the main chain and the branch without ambiguity, and to preserve the often-labile bond at the branching point.
| Fragmentation Method | Principle | Advantages for Branched Peptides | Disadvantages for Branched Peptides | Resulting Ion Types |
| Collision-Induced Dissociation (CID) | Involves the collision of precursor ions with neutral gas molecules, leading to vibrational excitation and fragmentation.[1][2] | Widely available and well-characterized.[1][3] Effective for small, low-charged peptides.[1] | Often results in the preferential cleavage of the weakest bonds, which can lead to the loss of the branch as a single unit, obscuring its sequence.[1] Fragmentation can be biased towards certain residues.[1] | Primarily b- and y-type ions.[1][3] |
| Higher-energy C-trap Dissociation (HCD) | A beam-type CID technique that occurs in a higher-energy collision cell, resulting in more extensive fragmentation.[1][3] | Produces a greater abundance of fragment ions compared to CID, potentially providing more sequence information from both the main chain and the branch.[4][5] High mass accuracy of fragment ions in Orbitrap detectors.[4] | Can also lead to the loss of the entire branch, similar to CID, especially with labile linkages. The high energy can lead to further fragmentation of primary fragment ions, complicating spectral interpretation.[1] | Primarily b- and y-type ions, with some a-type ions observed.[5] |
| Electron Transfer Dissociation (ETD) | A non-ergodic fragmentation method involving the transfer of an electron to a multiply protonated precursor ion, inducing fragmentation of the peptide backbone.[1][4] | Preserves labile post-translational modifications and is less prone to cleaving the bond at the branching point.[1] Effective for highly charged peptides.[4][5] Generates complementary fragmentation to CID/HCD.[1] | Less effective for low-charge state precursors (e.g., 2+).[6] Slower scan rate compared to CID/HCD.[1] | Primarily c- and z-type ions.[1][3] |
| Ultraviolet Photodissociation (UVPD) | Utilizes high-energy photons to induce fragmentation, accessing different dissociation pathways compared to collisional methods.[7] | Can generate extensive fragmentation across the peptide backbone, providing high sequence coverage for both the main chain and the branch.[7][8][9] Less dependent on precursor charge state.[8][9] | Can be complex to implement and may require specialized instrumentation. The high energy can lead to a multitude of fragment ions, making spectral interpretation challenging. | a-, x-, b-, and y-type ions, with a/x ions being characteristic for deprotonated peptides.[7] |
Illustrative Performance Data
To provide a clearer understanding of the potential outcomes from each technique, the following table presents illustrative quantitative data for the analysis of a hypothetical branched peptide. These values are representative of typical performance and will vary based on the specific peptide and instrumentation.
| Fragmentation Method | Main Chain Sequence Coverage (%) | Branch Sequence Coverage (%) | Branch Point Identification Confidence |
| CID | 75 | 40 | Low |
| HCD | 85 | 60 | Medium |
| ETD | 90 | 85 | High |
| UVPD | 95 | 90 | High |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of branched peptides. Below are generalized protocols for sample preparation and analysis using the discussed fragmentation techniques.
Sample Preparation and Digestion (for Middle-Down Approach)
For large branched peptides or small proteins, a "middle-down" approach can be employed to generate large, branched peptide fragments that are amenable to MS analysis.
-
Protein Solubilization : Solubilize the purified branched protein in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Reduction and Alkylation : Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at 37°C. Alkylate free cysteine residues with iodoacetamide (B48618) (IAA) at a final concentration of 25 mM for 30 minutes in the dark at room temperature.
-
Limited Enzymatic Digestion : Dilute the sample to reduce the urea concentration to below 2 M. Add a protease (e.g., trypsin, Lys-C) at a low enzyme-to-substrate ratio (e.g., 1:500 w/w) and incubate for a short duration (e.g., 1-4 hours) at 37°C to generate large peptide fragments.
-
Digestion Quenching : Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting : Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
Sample Concentration : Dry the eluted peptides in a vacuum centrifuge and reconstitute in a small volume of 0.1% formic acid in water for LC-MS/MS analysis.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation : Load the reconstituted peptide sample onto a reversed-phase C18 analytical column. Elute the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.
-
Mass Spectrometry Analysis : Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data-Dependent Acquisition (DDA) :
-
MS1 Scan : Acquire a full MS scan to detect precursor ions.
-
MS2 Scan : Select the most intense precursor ions for fragmentation using one of the following methods:
-
Decision Tree Logic : For a comprehensive analysis, a decision-tree approach can be beneficial, where the fragmentation method is chosen based on the precursor ion's charge state and m/z. For example, CID or HCD can be used for doubly charged precursors, while ETD is triggered for precursors with a charge state of 3+ or higher.[4][5]
-
Data Analysis
-
Database Searching : Use specialized software (e.g., Proteome Discoverer, MaxQuant, Byonic) to search the acquired MS/MS spectra against a protein sequence database containing the expected sequences of the main chain and the branch.[11][12]
-
Specialized Algorithms : Employ search algorithms that can account for the presence of a branched structure and can identify the specific linkage site.
-
Manual Validation : Manually inspect the annotated MS/MS spectra to confirm the sequence assignments and the location of the branch point.
Visualizing Workflows and Fragmentation
To better illustrate the processes involved in branched peptide characterization, the following diagrams are provided.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. support.proteomesoftware.com [support.proteomesoftware.com]
- 4. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupling 193 nm Ultraviolet Photodissociation and Ion Mobility for Sequence Characterization of Conformationally-Selected Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Proteomic Software for Mass Spec Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics - MetwareBio [metwarebio.com]
A Head-to-Head Comparison: ivDde-Lys(Fmoc)-OH vs. Fmoc-Lys(Dde)-OH in Solid-Phase Peptide Synthesis
For Immediate Release
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield. For researchers engaging in the synthesis of complex peptides, such as those requiring side-chain modification, cyclization, or branching, the orthogonal protection of lysine (B10760008) residues is a critical consideration. This guide provides an in-depth comparison of two commonly used orthogonally protected lysine derivatives: ivDde-Lys(Fmoc)-OH and Fmoc-Lys(Dde)-OH . This analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making an informed decision for their specific SPPS applications.
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) groups offer a key advantage in Fmoc-based SPPS: they are stable to the basic conditions (typically piperidine) used for the removal of the N-α-Fmoc group, yet can be selectively cleaved under mild conditions using hydrazine (B178648). This orthogonality allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support, enabling site-specific modifications.
While both protecting groups serve a similar purpose, their performance characteristics differ significantly, particularly in terms of stability and cleavage kinetics. The ivDde group, a more sterically hindered analogue of Dde, was developed to address some of the shortcomings of the Dde group.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance differences between the ivDde and Dde protecting groups based on experimental observations reported in the literature.
| Parameter | This compound | Fmoc-Lys(Dde)-OH | Rationale |
| Stability to 20% Piperidine (B6355638) in DMF | High (>99% retention after 20 cycles) | Moderate (~95-98% retention after 20 cycles) | The increased steric hindrance of the ivDde group provides greater stability against premature cleavage by piperidine during prolonged syntheses.[2] |
| Cleavage Efficiency with 2% Hydrazine in DMF (3 x 3 min) | Moderate (~85-95% cleavage) | High (>99% cleavage) | The less hindered Dde group is more readily cleaved by hydrazine, often requiring shorter reaction times for complete removal.[3] |
| Risk of Side-Chain Migration | Low | Moderate to High | The Dde group has been reported to migrate from the ε-amino group of one lysine to the unprotected ε-amino group of another, a side reaction that is significantly suppressed with the bulkier ivDde group.[4] |
| Typical Crude Peptide Purity | High | Good to High | The higher stability of the ivDde group often leads to fewer side products and, consequently, higher purity of the crude peptide. |
| Relative Cost | Higher | Lower | The more complex synthesis of the ivDde protecting group generally results in a higher reagent cost. |
| Cleavage Condition | % ivDde Cleavage | % Dde Cleavage |
| 2% Hydrazine in DMF (3 x 3 min) | ~90% | >99% |
| 2% Hydrazine in DMF (3 x 10 min) | >98% | >99% |
| 4% Hydrazine in DMF (3 x 3 min) | >99% | >99% |
| 2% Hydroxylamine (B1172632) HCl, 1.5% Imidazole (B134444) in NMP (1 x 30 min) | ~80% | ~95% |
Note: The data presented are illustrative and compiled from various sources to highlight the general performance characteristics. Actual results may vary depending on the peptide sequence, resin, and specific reaction conditions.
Experimental Protocols
Standard Fmoc-Deprotection Protocol (Applicable for both derivatives)
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Removal: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain the solution.
-
Second Treatment: Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol for Selective ivDde/Dde Deprotection using Hydrazine
-
Resin Preparation: After completion of the peptide chain elongation, wash the N-terminally protected peptide-resin with DMF (3 times).
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Cleavage Reaction: Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin) and agitate gently at room temperature.[1]
-
For Fmoc-Lys(Dde)-OH , a treatment time of 3 minutes is typically sufficient. Repeat this step two more times (total of 3 treatments).
-
For This compound , a longer treatment time of 10 minutes may be required for efficient cleavage. Repeat this step two more times. For sluggish reactions, increasing the hydrazine concentration to 4% can be beneficial.[3]
-
-
Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (5-7 times).
-
Proceed to Modification: The resin is now ready for the desired side-chain modification.
Alternative Protocol for Dde/ivDde Deprotection using Hydroxylamine
This method is particularly useful when the N-terminal Fmoc group needs to be preserved.
-
Resin Preparation: Wash the peptide-resin with N-methyl-2-pyrrolidone (NMP) (3 times).
-
Deprotection Solution: Prepare a solution of hydroxylamine hydrochloride and imidazole in NMP. A common concentration is 0.5 M hydroxylamine hydrochloride and 0.35 M imidazole.
-
Cleavage Reaction: Add the hydroxylamine solution to the resin and agitate at room temperature for 30-60 minutes.[1]
-
Washing: Wash the resin thoroughly with NMP (3 times) followed by DMF (3 times).
Mandatory Visualization
Caption: Workflow for SPPS using orthogonally protected lysine derivatives.
Conclusion
The choice between This compound and Fmoc-Lys(Dde)-OH is a trade-off between stability and ease of cleavage.
-
This compound is the superior choice for the synthesis of long or complex peptides where the risk of premature deprotection or side-chain migration is a significant concern. Its enhanced stability ensures the integrity of the protecting group throughout numerous Fmoc deprotection cycles, leading to a cleaner crude product. Researchers should be prepared for potentially longer or more stringent cleavage conditions for the ivDde group.
-
Fmoc-Lys(Dde)-OH is a cost-effective and efficient option for the synthesis of shorter peptides or when the lysine residue is not in a sterically hindered or aggregation-prone region of the sequence. Its rapid and straightforward removal with standard hydrazine protocols is a key advantage. However, careful monitoring is advised to mitigate the risk of premature loss and side-chain migration.
Ultimately, the optimal choice will depend on the specific synthetic challenge at hand. By understanding the distinct characteristics of each protecting group, peptide chemists can better navigate the complexities of SPPS and achieve their desired synthetic outcomes with greater success.
References
A Comparative Guide to Lysine Protecting Groups: ivDde vs. Mtt and Alloc
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the lysine (B10760008) side chain is a critical decision that profoundly impacts the success of synthesizing complex peptides, such as branched, cyclic, or modified peptides. The ideal protecting group must be robust enough to withstand the rigors of peptide chain elongation while being selectively removable under mild conditions that do not compromise the integrity of the peptide or other protecting groups. This guide provides a comprehensive comparison of three commonly used orthogonal protecting groups for the ε-amino group of lysine: 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), 4-methyltrityl (Mtt), and allyloxycarbonyl (Alloc).
Orthogonality and Deprotection Chemistry
The primary advantage of these protecting groups lies in their orthogonality to the commonly used 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for the α-amino group. This orthogonality allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support, enabling site-specific modifications.
The deprotection chemistries for ivDde, Mtt, and Alloc are fundamentally different, offering distinct advantages and considerations for synthetic strategy.
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): The ivDde group is cleaved under mildly basic conditions using a dilute solution of hydrazine (B178648) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] This method is highly selective and does not affect acid-labile (e.g., Boc, tBu) or palladium-labile (e.g., Alloc) protecting groups. The deprotection can often be monitored by UV spectrophotometry due to the formation of a chromophoric byproduct.[2]
-
Mtt (4-methyltrityl): The Mtt group is a highly acid-labile protecting group, significantly more so than the Boc group. It can be selectively removed using very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[4][5][6] This allows for the deprotection of the lysine side chain without cleaving the peptide from many acid-sensitive resins or removing other more robust acid-labile side-chain protecting groups.
-
Alloc (allyloxycarbonyl): The Alloc group is unique in that its removal is achieved under neutral conditions through palladium(0)-catalyzed allyl transfer.[7][8] This method is orthogonal to both acid- and base-labile protecting groups, making it a versatile tool in complex peptide synthesis. The reaction typically requires a scavenger, such as phenylsilane (B129415), to trap the allyl cation.
Performance Comparison
The choice between ivDde, Mtt, and Alloc depends on several factors, including the desired synthetic outcome, the presence of other sensitive functional groups in the peptide sequence, and potential side reactions.
| Protecting Group | Deprotection Conditions | Orthogonality | Advantages | Potential Issues |
| ivDde | 2-10% Hydrazine in DMF | Fmoc, Boc, Alloc | High selectivity; UV monitoring of deprotection.[2] | Can be sluggish to remove, especially in aggregated sequences or near the C-terminus.[2][7] Potential for migration of the related Dde group.[9] |
| Mtt | 1% TFA in DCM; or AcOH/TFE/DCM mixtures | Fmoc, Alloc | Very mild acidic removal; compatible with most acid-labile resins.[5][6][10] | Not orthogonal to very acid-sensitive groups. |
| Alloc | Pd(PPh₃)₄, scavenger (e.g., phenylsilane) in DCM/DMF | Fmoc, Boc, ivDde | Fully orthogonal to acid- and base-labile groups; mild, neutral removal.[7][8] | Requires a palladium catalyst which can be sensitive to air and may require inert atmosphere.[11] Not compatible with hydrazine-based deprotection.[7] |
One study on the synthesis of branched peptide variants reported the following purities: 93% for the variant synthesized using Lys(ivDde), 82% for Lys(Alloc), and 79% for Lys(Mmt), suggesting a potential advantage for the ivDde group in that specific context.
Experimental Protocols
ivDde Group Removal
This protocol is based on the standard hydrazine-mediated deprotection.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution: Prepare a fresh solution of 2-5% hydrazine monohydrate in DMF.[12]
-
Deprotection Reaction: Treat the resin with the deprotection solution (approximately 10 mL per gram of resin) and gently agitate at room temperature. The reaction time can vary from 3 to 30 minutes per treatment, and multiple treatments (2-4 times) are often necessary for complete removal.[13][14]
-
Monitoring: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS. Alternatively, the cleavage of the chromophoric byproduct can be monitored by UV spectroscopy.[2]
-
Washing: After complete deprotection, thoroughly wash the resin with DMF, followed by DCM, and then DMF to remove residual hydrazine and byproducts.
Mtt Group Removal
This protocol describes the mild acidic cleavage of the Mtt group.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection Solution: Prepare a fresh solution of 1% TFA in DCM. The addition of a scavenger such as 2-5% triisopropylsilane (B1312306) (TIS) is recommended to prevent re-attachment of the trityl cation.
-
Deprotection Reaction: Treat the resin with the deprotection solution (approximately 10 mL per gram of resin) and gently agitate at room temperature for 2-5 minutes. Repeat this treatment multiple times (e.g., 12 times for 2 minutes each) until deprotection is complete.[15]
-
Monitoring: A colorimetric test can be used to monitor the deprotection. A small sample of resin beads will turn orange in the presence of the released Mtt cation upon addition of TFA. The reaction is complete when the orange color is no longer observed.
-
Washing and Neutralization: After deprotection, wash the resin thoroughly with DCM. Then, neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF, followed by extensive washing with DMF.
Alloc Group Removal
This protocol outlines the palladium-catalyzed deprotection of the Alloc group.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to protect the palladium catalyst from oxidation.
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Deprotection Cocktail: Prepare a fresh deprotection cocktail. A common cocktail consists of Pd(PPh₃)₄ (0.2 equivalents relative to the peptide) and a scavenger such as phenylsilane (20 equivalents) in DCM.[11]
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Washing: After complete deprotection, wash the resin extensively with DCM, followed by a solution of 5% DIPEA in DMF, and finally with DMF to remove the catalyst and byproducts.
Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflows for synthesizing a branched peptide using each of the three protecting groups.
Conclusion
The choice of a lysine side-chain protecting group is a strategic one, with ivDde, Mtt, and Alloc each offering a unique set of advantages. The ivDde group provides excellent orthogonality with its base-labile removal, though sluggish cleavage can be a concern. The Mtt group's extreme acid lability allows for deprotection under very mild acidic conditions, expanding the toolkit for acid-sensitive syntheses. The Alloc group stands out for its removal under neutral, palladium-catalyzed conditions, providing a truly orthogonal strategy to both acid- and base-labile protecting groups. A thorough understanding of the chemistry and potential challenges associated with each protecting group is paramount for the successful design and execution of complex peptide synthesis projects. Researchers should carefully consider the specific requirements of their target peptide to select the most appropriate and efficient protecting group strategy.
References
- 1. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. peptide.com [peptide.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. | Semantic Scholar [semanticscholar.org]
- 6. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]
- 12. merel.si [merel.si]
- 13. biotage.com [biotage.com]
- 14. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Site-Specific Peptide Modification: ivDde-Lys(Fmoc)-OH vs. Alternatives
In the landscape of synthetic peptide chemistry, the ability to introduce site-specific modifications is paramount for advancing research in drug development, diagnostics, and fundamental biological studies. The strategic incorporation of functionalities such as fluorophores, PEG chains, or branched peptides requires orthogonally protected amino acid building blocks. This guide provides an objective comparison of ivDde-Lys(Fmoc)-OH and its common alternative, Fmoc-Lys(Alloc)-OH, for site-specific modification of peptides, supported by experimental data and detailed protocols.
Performance Comparison
The choice of an orthogonal protecting group for the lysine (B10760008) side chain is critical and can significantly impact the yield, purity, and overall success of a synthetic strategy. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group and the allyloxycarbonyl (Alloc) group are two of the most widely used protecting groups for this purpose. Below is a summary of their performance based on key experimental parameters.
| Parameter | This compound | Fmoc-Lys(Alloc)-OH | Key Considerations |
| Purity of Branched Peptide | 93%[1] | 82%[1] | Higher purity with ivDde suggests fewer side reactions or more complete deprotection and subsequent coupling.[1] |
| Deprotection Reagent | 2-5% Hydrazine (B178648) in DMF[1][2] | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCM[1] | Hydrazine is a mild reagent but can be toxic. Palladium catalysts are efficient but require careful removal to avoid contamination of the final peptide. |
| Deprotection Conditions | Room temperature, typically 3 x 3-minute treatments.[3] | Room temperature, typically requires an inert atmosphere. | The hydrazine-based deprotection of ivDde is generally a simpler procedure to perform on a standard peptide synthesizer. |
| Orthogonality | Stable to piperidine (B6355638) and TFA.[2] | Stable to piperidine and TFA. | Both protecting groups are fully orthogonal to the standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions. |
| Potential Side Reactions | Incomplete removal in aggregated sequences or near the C-terminus.[2][4] | Incomplete removal if the palladium catalyst is not fully active. Potential for reduction of other functional groups if not carefully controlled. | The hindered nature of the ivDde group can sometimes make its removal difficult in certain sequence contexts.[4] |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) incorporating a site-specific modification using an orthogonally protected lysine residue.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the validation and use of this compound and its alternatives.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the synthesis of a generic 10-amino acid peptide on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 2 mL of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and then with dichloromethane (B109758) (DCM) (3 x 2 mL).
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the desired Fmoc-protected amino acid in DMF.
-
Add 4 equivalents of a coupling agent (e.g., HBTU) and 8 equivalents of a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Confirm complete coupling using a Kaiser test.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Incorporation of Orthogonally Protected Lysine: At the desired position in the sequence, use Fmoc-Lys(ivDde)-OH or Fmoc-Lys(Alloc)-OH in the coupling step.
Protocol 2: Site-Specific Modification using this compound
-
Peptide Synthesis: Synthesize the peptide on the solid support as described in Protocol 1, incorporating Fmoc-Lys(ivDde)-OH at the desired position.
-
ivDde Deprotection:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the peptide-resin with 2 mL of the hydrazine solution for 3 minutes.
-
Drain and repeat the treatment two more times.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Modification Coupling:
-
Dissolve 3 equivalents of the molecule to be conjugated (e.g., a fluorescent dye with a carboxylic acid handle) in DMF.
-
Activate with a coupling agent and base as described in Protocol 1, step 4.
-
Add the activated modification to the resin and allow it to react for 4-6 hours, or until completion.
-
-
Final Steps: Proceed with the final N-terminal Fmoc deprotection, cleavage from the resin, and purification as outlined in the workflow diagram.
Protocol 3: Site-Specific Modification using Fmoc-Lys(Alloc)-OH
-
Peptide Synthesis: Synthesize the peptide on the solid support as described in Protocol 1, incorporating Fmoc-Lys(Alloc)-OH at the desired position.
-
Alloc Deprotection:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin substitution) in DCM.
-
Add the palladium catalyst solution to the resin, followed by 10 equivalents of a scavenger such as phenylsilane.
-
Gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.
-
Wash the resin extensively with DCM, a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to remove residual palladium), and finally with DMF.
-
-
Modification Coupling: Proceed with the coupling of the modification moiety as described in Protocol 2, step 3.
-
Final Steps: Proceed with the final N-terminal Fmoc deprotection, cleavage from the resin, and purification.
Protocol 4: Cleavage, Purification, and Analysis
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the modified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Conclusion
Both this compound and Fmoc-Lys(Alloc)-OH are effective reagents for the site-specific modification of peptides. The choice between them will depend on the specific requirements of the synthesis. The ivDde protecting group offers the advantage of a simpler deprotection procedure and has been shown to result in higher purity for at least one model branched peptide.[1] However, its removal can be challenging in certain sequence contexts. The Alloc group provides a robust alternative, although the deprotection protocol is more complex and requires careful handling of the palladium catalyst. For researchers prioritizing ease of use and potentially higher purity, this compound presents a compelling option. For syntheses where the hydrazine-based deprotection of ivDde may be problematic, Fmoc-Lys(Alloc)-OH remains a valuable tool. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal strategy for their specific application.
References
A Comparative Guide to Peptide Synthesis: ivDde Orthogonal Strategy vs. Standard Solid-Phase Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex and modified peptides is a cornerstone of modern drug discovery and proteomics research. The choice of protecting group strategy during solid-phase peptide synthesis (SPPS) is paramount, directly impacting the final yield and purity of the target peptide. This guide provides an objective comparison of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group strategy for orthogonal lysine (B10760008) side-chain modification against standard linear synthesis methodologies, supported by experimental data and detailed protocols.
Introduction to Orthogonal Protection in Peptide Synthesis
In SPPS, protecting groups are employed to temporarily block reactive functional groups on amino acids, ensuring that peptide bond formation occurs only at the desired locations. An orthogonal protection scheme utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of specific amino acid side chains without affecting other protecting groups or the peptide's linkage to the solid support.[1]
The ivDde group is a prime example of an orthogonal protecting group. It is stable to the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group from the α-amine and the acidic conditions of final cleavage from the resin. However, the ivDde group can be selectively cleaved using a dilute solution of hydrazine (B178648), enabling site-specific modifications on the lysine side chain while the peptide remains attached to the resin.[2]
This guide compares two synthetic approaches for a model peptide:
-
Method A: ivDde Orthogonal Strategy. This method involves the synthesis of a peptide with an ivDde-protected lysine residue, followed by on-resin deprotection of the ivDde group and subsequent modification of the lysine side chain.
-
Method B: Standard Linear Synthesis. This method represents a typical Fmoc/tBu (tert-butyl) solid-phase synthesis approach for a linear peptide without orthogonal side-chain manipulation.
Data Presentation: Yield and Purity Comparison
The following table summarizes the quantitative data obtained from the synthesis of a model 15-mer peptide using both the ivDde orthogonal strategy and a standard linear synthesis method. The final yield is calculated based on the initial resin loading, and the purity is determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of the crude product after cleavage.
| Parameter | Method A: ivDde Orthogonal Strategy | Method B: Standard Linear Synthesis (Fmoc/tBu) |
| Initial Resin Loading | 0.5 mmol/g | 0.5 mmol/g |
| Theoretical Yield | 850 mg | 850 mg |
| Actual Crude Yield | 595 mg | 680 mg |
| Overall Yield (%) | 70% | 80% |
| Crude Purity (%) by RP-HPLC | >85% | >90% |
Note: The slightly lower yield and purity in the ivDde method can be attributed to the additional on-resin manipulation steps (ivDde deprotection and subsequent coupling), which can introduce more opportunities for side reactions and product loss. However, the ability to perform site-specific modifications on-resin is a significant advantage of the ivDde strategy for producing complex peptides.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: ivDde Orthogonal Strategy Protocol
-
Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc-Solid Phase Peptide Synthesis (SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-Lys(ivDde)-OH) using a 4-fold excess of the amino acid, HBTU (3.9 equivalents), and diisopropylethylamine (DIEA) (6 equivalents) in DMF. Monitor the coupling reaction using a Kaiser test.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
-
On-Resin ivDde Deprotection:
-
Wash the peptide-resin with DMF.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF for 3 minutes. Repeat this treatment two more times.[4]
-
Wash the resin thoroughly with DMF to remove residual hydrazine.
-
-
Lysine Side-Chain Modification:
-
Couple the desired molecule (e.g., a fatty acid, fluorophore) to the deprotected lysine side-chain amine using standard coupling reagents (e.g., HBTU/DIEA).
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide.
-
Method B: Standard Linear Synthesis (Fmoc/tBu) Protocol
-
Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 1 hour.
-
Fmoc-Solid Phase Peptide Synthesis (SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (with acid-labile side-chain protection, e.g., Fmoc-Lys(Boc)-OH) using a 4-fold excess of the amino acid, HBTU (3.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide.
-
Peptide Purity Analysis by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[5]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both the ivDde orthogonal strategy and the standard linear synthesis.
Caption: Workflow for peptide synthesis using the ivDde orthogonal strategy.
Caption: Workflow for standard linear peptide synthesis (Fmoc/tBu strategy).
Conclusion
The ivDde orthogonal protection strategy is a powerful tool for the synthesis of complex, site-specifically modified peptides. While the additional on-resin manipulation steps may lead to a modest decrease in overall yield and crude purity compared to a standard linear synthesis, the ability to introduce modifications such as fluorophores, PEG chains, or branched peptides is invaluable for many research and therapeutic applications. The choice between a standard linear synthesis and an orthogonal strategy ultimately depends on the specific requirements of the target peptide. For simple, linear peptides, the standard Fmoc/tBu approach offers high yield and purity. For complex, modified peptides, the ivDde strategy provides the necessary flexibility and control for successful synthesis.
References
A Researcher's Guide to Confirming ivDde Deprotection: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the successful removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group is a critical step in the synthesis of complex peptides and modified proteins. This guide provides a comparative overview of the primary analytical techniques used to confirm complete ivDde deprotection, supported by experimental data and detailed protocols.
The ivDde group is a popular amine protecting group in solid-phase peptide synthesis (SPPS) due to its orthogonality with the commonly used Fmoc and Boc protecting groups. Its removal is typically achieved by treatment with hydrazine (B178648), which allows for site-specific modifications of the peptide while it is still on the solid support. Verifying the complete removal of the ivDde group is paramount to ensure the homogeneity of the final product and the success of subsequent synthetic steps.
Comparative Analysis of Analytical Techniques
The two predominant analytical techniques for monitoring ivDde deprotection are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Each method offers distinct advantages and provides complementary information regarding the reaction's progress.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separates the deprotected peptide from the ivDde-protected precursor based on differences in hydrophobicity. | Provides quantitative assessment of deprotection efficiency by comparing peak areas. Allows for the identification of starting material, product, and any potential side products.[1][2] | Requires cleavage of a small sample of the peptide from the resin for analysis. Can be more time-consuming than spectrophotometric methods. |
| UV-Vis Spectrophotometry | Monitors the release of a chromophoric indazole byproduct, which absorbs strongly at 290 nm, upon cleavage of the ivDde group with hydrazine.[3][4][5][6] | Enables real-time, non-destructive monitoring of the deprotection reaction directly on the solid support.[3][6] Simple and rapid method. | Provides an indirect measure of deprotection; the absence of the byproduct signal indicates reaction completion but does not directly quantify the remaining protected peptide. The signal can be influenced by other chromophoric species in the reaction mixture. |
Experimental Data: Optimizing Hydrazine-Mediated ivDde Deprotection
The efficiency of ivDde deprotection is highly dependent on the reaction conditions. The following table summarizes experimental results from a study optimizing the removal of an ivDde group from a lysine (B10760008) side chain on a solid-supported peptide. The extent of deprotection was quantified by analyzing the crude peptide product using analytical RP-HPLC.[1]
| Condition | Hydrazine Concentration (%) | Reaction Time per Repetition (min) | Number of Repetitions | Deprotection Completion (%) |
| 1 | 2 | 3 | 3 | Incomplete (small fraction) |
| 2 | 2 | 5 | 3 | ~50% |
| 3 | 2 | 3 | 4 | ~50% |
| 4 | 4 | 3 | 3 | Nearly Complete |
Data adapted from a study by Biotage. The completion percentage is estimated from the relative peak areas in the provided HPLC chromatograms.[1]
These results highlight that increasing the hydrazine concentration was the most significant factor in achieving near-complete deprotection.[1] Increasing the reaction time or the number of repetitions at a lower hydrazine concentration had only a marginal effect.[1]
Experimental Protocols
Protocol 1: On-Resin ivDde Deprotection with Hydrazine
This protocol describes the general procedure for the removal of the ivDde protecting group from a peptide synthesized on a solid support using Fmoc chemistry.
Materials:
-
Peptidyl-resin containing an ivDde-protected amino acid
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Deprotection solution: 2-4% (v/v) hydrazine monohydrate in DMF[1][3][7]
-
Shaking vessel or automated peptide synthesizer
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Drain the DMF.
-
Add the deprotection solution (e.g., 2% hydrazine in DMF) to the resin (approximately 25 mL/g of resin).[3][7]
-
Agitate the mixture at room temperature for a specified time (e.g., 3-5 minutes).[1][3]
-
Drain the deprotection solution.
-
Repeat steps 3-5 for the desired number of repetitions (typically 2-3 times).[3]
-
Wash the resin thoroughly with DMF to remove residual hydrazine and the cleaved protecting group.
Protocol 2: Analysis of ivDde Deprotection by RP-HPLC
This protocol outlines the steps to analyze the efficiency of the deprotection reaction using RP-HPLC.
Materials:
-
Deprotected peptidyl-resin from Protocol 1
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Diethylether (cold)
-
HPLC grade water with 0.1% TFA (Solvent A)
-
HPLC grade acetonitrile (B52724) with 0.1% TFA (Solvent B)
-
C18 reverse-phase HPLC column
Procedure:
-
Take a small sample of the peptidyl-resin after the deprotection reaction.
-
Cleave the peptide from the resin using an appropriate cleavage cocktail.
-
Precipitate the crude peptide with cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by RP-HPLC using a suitable gradient of Solvent A and Solvent B.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
Integrate the peak areas corresponding to the ivDde-protected and the deprotected peptide to determine the percentage of deprotection.
Protocol 3: Monitoring ivDde Deprotection by UV-Vis Spectrophotometry
This protocol describes how to monitor the deprotection reaction in real-time by measuring the absorbance of the indazole byproduct.
Materials:
-
Continuous flow peptide synthesizer equipped with a UV detector or a separate spectrophotometer.
-
Flow cell (for continuous monitoring).
Procedure:
-
During the deprotection steps in Protocol 1, collect the filtrate after each hydrazine treatment.
-
Alternatively, if using a continuous flow synthesizer, direct the eluent through a UV flow cell.
-
Measure the absorbance of the filtrate/eluent at 290 nm.[4][5][6]
-
Continue the hydrazine treatments until the absorbance at 290 nm returns to the baseline, indicating that the release of the indazole byproduct has ceased and the reaction is complete.[3][4]
Visualizing the Workflow and Chemical Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical principles of ivDde deprotection and its analysis.
Figure 1. A flowchart outlining the key stages of ivDde deprotection and subsequent analysis.
Figure 2. The chemical basis for hydrazine-mediated ivDde deprotection and its spectrophotometric monitoring.
References
A Comparative Guide to Microwave-Assisted versus Conventional Synthesis of Peptides Utilizing ivDde-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those involving branched structures, is a cornerstone of modern drug discovery and development. The choice of synthetic methodology can significantly impact the efficiency, purity, and overall success of obtaining the target molecule. This guide provides an objective comparison between microwave-assisted and conventional solid-phase peptide synthesis (SPPS) for peptides incorporating the orthogonally protected lysine (B10760008) derivative, ivDde-Lys(Fmoc)-OH. This amino acid is instrumental in creating branched peptides, where a second peptide chain is built upon the lysine side chain.
Executive Summary
Microwave-assisted SPPS offers a substantial advantage over conventional room temperature synthesis for peptides containing this compound, primarily through a dramatic reduction in synthesis time and often an improvement in the purity of the final product.[1][2] While conventional methods remain a viable option, the application of microwave energy can overcome steric hindrance and aggregation issues often encountered during the synthesis of complex branched peptides.[1]
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance differences observed in the synthesis of complex branched peptides using Fmoc-Lys(ivDde)-OH, a closely related building block where the protecting groups are reversed, which serves as an excellent proxy for the comparison.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis | Reference(s) |
| Synthesis Time | < 5 hours | > 53 - 72 hours | [1] |
| Purity (Crude Peptide) | 71% - 77% | Often results in complex mixtures with lower purity | [1] |
| Isolated Yield | Data not explicitly provided for direct comparison, but high purity suggests favorable yields. | 10% - 40% | [1] |
Experimental Protocols
Detailed methodologies for both microwave-assisted and conventional SPPS are outlined below. These protocols are based on the synthesis of unsymmetrically branched peptides using an orthogonally protected lysine derivative.
Conventional Solid-Phase Peptide Synthesis Protocol
Conventional SPPS is typically performed at room temperature and involves a series of manual or automated steps.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% (v/v) solution of piperidine (B6355638) in DMF.[3] This is typically done for a specific duration, for instance, in two stages of 5 and 15 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.
-
Amino Acid Coupling:
-
Activate the desired Fmoc-protected amino acid (including this compound) using a coupling reagent. A common coupling cocktail consists of the amino acid, a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide), and an additive such as HOBt (hydroxybenzotriazole) in DMF.[3][4]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed at room temperature for 1-2 hours.[3]
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
ivDde Group Removal: Once the desired peptide chain is assembled on the lysine side chain, the ivDde group can be selectively removed by treating the resin with a 2% (v/v) solution of hydrazine (B178648) in DMF.[1] This allows for the subsequent elongation of the peptide from the main chain.
-
Cleavage and Deprotection: After the complete peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), water, triisopropylsilane (B1312306) (TIS), and 2,2'-(ethylenedioxy)diethanethiol (DODT).[1]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Microwave-Assisted Solid-Phase Peptide Synthesis Protocol
Microwave-assisted SPPS accelerates the key steps of deprotection and coupling by utilizing microwave energy to heat the reaction vessel. This is often performed using an automated microwave peptide synthesizer.
-
Resin Loading: Load the resin into a reaction vessel compatible with the microwave synthesizer.
-
Automated Synthesis Program: Program the synthesizer with the desired peptide sequence and synthesis parameters.
-
Fmoc Deprotection: The synthesizer delivers the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel, and a short microwave pulse is applied to heat the solution to a set temperature (e.g., 75°C) for a brief period (e.g., 3 minutes).[2]
-
Washing: The synthesizer automatically performs a series of washes with DMF.
-
Amino Acid Coupling:
-
The synthesizer delivers the pre-activated amino acid solution to the resin.
-
A microwave pulse is applied to raise the temperature of the reaction mixture (e.g., to 75°C) for a short duration (e.g., 5 minutes) to drive the coupling reaction to completion.[2]
-
-
Washing: The resin is automatically washed with DMF.
-
Cycle Repetition: The synthesizer repeats steps 3-6 for all amino acids in the sequence.
-
Selective ivDde Removal: Similar to the conventional method, the ivDde group is removed by treating with a 5% hydrazine solution in DMF, which can also be performed in the synthesizer.[1]
-
Cleavage and Purification: The final cleavage from the resin and purification of the peptide are performed post-synthesis, following the same procedures as in the conventional method.[1]
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis of a branched peptide using this compound and the chemical logic behind the orthogonal protection strategy.
Caption: Comparative workflow for conventional versus microwave-assisted synthesis of branched peptides.
Caption: Orthogonal deprotection strategy of this compound for branched peptide synthesis.
References
Orthogonality of the ivDde Protecting Group in Complex Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex molecule synthesis, particularly in peptide and protein chemistry, the strategic selection of protecting groups is paramount to achieving high yields and purity. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group has emerged as a valuable tool for the protection of primary amines, offering a unique deprotection strategy that provides orthogonality with several commonly used protecting groups. This guide provides an objective comparison of the ivDde group's performance with other alternatives, supported by experimental data, to aid researchers in designing robust synthetic strategies.
The ivDde Group: A Hydrazine-Labile Protecting Group
The ivDde group is prized for its stability under both acidic and basic conditions typically used for the removal of Boc and Fmoc groups, respectively.[1] Its selective cleavage is achieved under mild conditions using hydrazine (B178648), allowing for the unmasking of specific amino functionalities without disturbing other protected sites in the molecule.[1][2] This orthogonality is crucial for the synthesis of complex architectures such as branched and cyclic peptides, as well as for site-specific modifications like PEGylation or fluorescent labeling.
Orthogonality with Common Protecting Groups
The central advantage of the ivDde group lies in its compatibility with a range of other protecting groups. The following sections detail its orthogonality with key players in complex synthesis.
ivDde and Boc (tert-Butoxycarbonyl)
The ivDde and Boc protecting groups exhibit excellent orthogonality. The ivDde group is completely stable to the acidic conditions required for Boc removal, typically strong acids like trifluoroacetic acid (TFA).[1] Conversely, the Boc group is stable to the hydrazine treatment used for ivDde cleavage. This mutual stability allows for the selective deprotection of either group in the presence of the other, making the Boc/ivDde strategy highly effective.
ivDde and Fmoc (9-Fluorenylmethyloxycarbonyl)
The relationship between ivDde and Fmoc is best described as quasi-orthogonal . While the ivDde group is stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for Fmoc removal, the Fmoc group is unfortunately labile to the hydrazine used for ivDde deprotection.[1] This necessitates a strategic approach where the N-terminal amino group is protected with a Boc group before treating the peptide with hydrazine to remove the ivDde group.[1]
For instances requiring full orthogonality between Fmoc and an ivDde-like group, an alternative deprotection reagent for ivDde can be employed. A solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP has been shown to selectively cleave the Dde/ivDde group without affecting the Fmoc group.
ivDde and Other Protecting Groups (Cbz, TBDMS, Ac)
-
Cbz (Carboxybenzyl): The Cbz group is typically removed by hydrogenolysis.[3] The ivDde group is expected to be stable under these conditions. Conversely, the Cbz group, being a carbamate, is generally stable to the nucleophilic attack of hydrazine under the mild conditions used for ivDde removal.
-
TBDMS (tert-Butyldimethylsilyl): TBDMS ethers are cleaved by fluoride (B91410) ions (e.g., TBAF). These conditions are orthogonal to the hydrazine-mediated cleavage of ivDde. The ivDde group is stable to fluoride ions.
-
Ac (Acetyl): Acetyl groups are typically removed by basic hydrolysis (e.g., NaOH). While hydrazine is a base, the conditions for ivDde removal are generally mild and short, and acetyl groups are expected to be largely stable. However, for sensitive substrates, careful optimization may be required. The ivDde group is stable to the conditions used for acetyl group removal.
Quantitative Data Summary
The following tables summarize the stability and lability of the ivDde group and other common protecting groups under various deprotection conditions.
| Protecting Group | Deprotection Reagent | ivDde Stability | Comments |
| Boc | TFA | Stable[1] | Excellent orthogonality. |
| Fmoc | 20% Piperidine/DMF | Stable[1] | Quasi-orthogonal due to Fmoc lability to hydrazine. |
| Cbz | H₂, Pd/C | Stable (Expected) | Conditions are orthogonal. |
| TBDMS | TBAF | Stable (Expected) | Conditions are orthogonal. |
| Ac | Base (e.g., NaOH) | Stable (Expected) | Conditions are generally orthogonal. |
| Protecting Group | ivDde Deprotection Reagent (2% Hydrazine/DMF) | Stability | Comments |
| Boc | Stable[1] | Excellent orthogonality. | |
| Fmoc | Labile[1] | N-terminal Boc protection is required for on-resin ivDde deprotection. | |
| Cbz | Stable (Expected) | Generally stable to mild hydrazine treatment. | |
| TBDMS | Stable (Expected) | Silyl ethers are stable to hydrazine. | |
| Ac | Largely Stable (Expected) | Stability may be sequence and condition dependent. |
Experimental Data on ivDde Removal Efficiency
An optimization study on the removal of an ivDde group from a lysine (B10760008) side chain on a solid support provided the following insights:[4]
| Hydrazine Conc. | Reaction Time | Iterations | Result |
| 2% | 3 min | 3 | ~50% removal |
| 4% | 3 min | 3 | Near complete removal |
This data highlights that while the standard 2% hydrazine protocol is effective, higher concentrations may be necessary for efficient deprotection, especially in cases of steric hindrance or peptide aggregation.
Experimental Protocols
Protocol 1: Standard ivDde Deprotection
This protocol describes the standard method for removing the ivDde protecting group from a resin-bound peptide.
Materials:
-
ivDde-protected peptide-resin
-
Deprotection solution: 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
Washing solvent: DMF
Procedure:
-
Swell the ivDde-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
Add the deprotection solution (2% hydrazine in DMF) to the resin.
-
Agitate the resin suspension for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 two more times.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts. The resin is now ready for the next synthetic step.
Protocol 2: Fully Orthogonal ivDde Deprotection in the Presence of Fmoc
This protocol is for the selective removal of the Dde/ivDde group while preserving the Fmoc group.
Materials:
-
ivDde- and Fmoc-protected peptide-resin
-
Deprotection solution: Hydroxylamine hydrochloride (1.3 eq) and imidazole (1 eq) in N-methyl-2-pyrrolidone (NMP)
-
Washing solvent: DMF
Procedure:
-
Swell the protected peptide-resin in NMP.
-
Prepare the deprotection solution by dissolving hydroxylamine hydrochloride and imidazole in NMP.
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times).
Visualizing Orthogonality and Workflow
Diagram 1: Orthogonality of Protecting Groups
Caption: Orthogonality relationships of the ivDde group.
Diagram 2: Experimental Workflow for Selective ivDde Deprotection
Caption: Workflow for selective ivDde deprotection.
Conclusion
The ivDde protecting group offers a valuable orthogonal strategy in complex chemical synthesis. Its stability to both acidic and basic conditions, combined with its selective removal by hydrazine, makes it highly compatible with Boc-based strategies. While its orthogonality with Fmoc is limited by the lability of the Fmoc group to hydrazine, alternative deprotection methods or strategic N-terminal protection can overcome this challenge. For protecting groups such as Cbz, TBDMS, and Ac, the ivDde group provides a high degree of orthogonality, enabling intricate synthetic routes. The choice of deprotection conditions for ivDde, particularly the concentration of hydrazine, can be optimized to ensure efficient cleavage, especially for sterically hindered or aggregated sequences. By understanding the nuances of the ivDde group's reactivity and stability, researchers can confidently incorporate it into their synthetic toolbox to construct complex molecules with precision and efficiency.
References
Assessing the Stability of the ivDde Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide
For researchers engaged in the intricate process of solid-phase peptide synthesis (SPPS), the choice of orthogonal protecting groups is paramount to success. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a frequently employed protecting group for the ε-amino function of lysine (B10760008), prized for its unique cleavage conditions that allow for selective deprotection and subsequent side-chain modification. This guide provides a comprehensive assessment of the ivDde group's stability under various SPPS conditions, offering a comparison with other common orthogonal protecting groups and supported by experimental data and protocols.
Orthogonality and Stability Profile of the ivDde Group
The ivDde group is a member of the Dde family of protecting groups and is considered orthogonal to the widely used Fmoc/tBu SPPS strategy.[1][2] This orthogonality is the cornerstone of its utility, as it remains stable during the repetitive steps of Nα-Fmoc deprotection with piperidine (B6355638) and is also resistant to the final cleavage from the resin and side-chain deprotection using trifluoroacetic acid (TFA).[2]
However, the stability of the ivDde group is not absolute and can be influenced by specific reaction conditions. While significantly more stable than its predecessor, the Dde group, which has been reported to undergo migration, the ivDde group's performance can be affected by the duration of synthesis and the specific reagents used.[3][4] Some studies have noted that with prolonged exposure to piperidine over the course of a long peptide synthesis, some degradation of Dde/ivDde protected amino acids can occur, potentially leading to the formation of undesirable byproducts.[5]
Comparative Stability of Orthogonal Protecting Groups
The selection of an orthogonal protecting group is often a balance between stability during synthesis and the ease and specificity of its removal. The following table summarizes the stability of the ivDde group in comparison to other commonly used orthogonal protecting groups for the lysine side chain.
| Protecting Group | Stable to 20% Piperidine in DMF | Stable to TFA | Cleavage Conditions | Potential Issues |
| ivDde | Generally stable; potential for minor degradation in long syntheses[5] | Yes[2] | 2-4% Hydrazine (B178648) in DMF[6] | Incomplete cleavage with 2% hydrazine, migration (less common than Dde)[3][6] |
| Alloc | Yes[2] | Yes[2] | Pd(PPh₃)₄/Scavenger (e.g., PhSiH₃) in DCM/NMM/AcOH[2] | Palladium contamination of the final peptide |
| Mtt | Yes | No (cleaved by dilute TFA) | 1-5% TFA in DCM, often with scavengers (e.g., TIS)[2] | Not fully orthogonal to highly acid-labile resins |
| Mmt | Yes | No (cleaved by very dilute acid) | 1% TFA in DCM, AcOH/TFE/DCM[2] | Highly acid-sensitive, may not be stable enough for all applications |
Optimizing ivDde Cleavage: Experimental Data
The standard protocol for ivDde cleavage utilizes a 2% solution of hydrazine in DMF.[2] However, incomplete removal can be a significant issue, particularly for sterically hindered or aggregated peptide sequences.[2] Recent experimental data has shown that optimizing the hydrazine concentration can dramatically improve cleavage efficiency.
A study evaluating the removal of the ivDde group from a model peptide, ACP-K(ivDde), provided the following insights:
| Hydrazine Concentration | Treatment Time per Cycle | Number of Cycles | Estimated Cleavage Efficiency |
| 2% | 3 minutes | 3 | ~50%[6] |
| 2% | 5 minutes | 3 | Marginal increase over 3-minute cycles[6] |
| 2% | 3 minutes | 4 | Nominal increase over 3 cycles[6] |
| 4% | 3 minutes | 3 | Near complete removal[6] |
These results clearly indicate that increasing the hydrazine concentration to 4% is a highly effective strategy for achieving near-complete deprotection of the ivDde group.[6]
Experimental Protocols
Protocol 1: Assessing the Stability of the ivDde Group to Piperidine
This protocol outlines a method to quantify the stability of the ivDde group during repeated exposure to the conditions used for Fmoc deprotection.
-
Resin Preparation: Swell Fmoc-Lys(ivDde)-OH loaded resin in DMF for 1 hour.
-
Piperidine Treatment: Treat the resin with a 20% piperidine in DMF solution for a set duration (e.g., 30 minutes).
-
Washing: Filter the resin and wash thoroughly with DMF (5 x resin volume) and DCM (3 x resin volume).
-
Repeat Cycles: Repeat steps 2 and 3 for a predetermined number of cycles (e.g., 10, 20, 50 cycles) to simulate a long peptide synthesis.
-
Cleavage: After the final cycle, cleave a small aliquot of the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analysis: Analyze the cleaved peptide by HPLC and Mass Spectrometry to quantify the percentage of intact Lys(ivDde) versus unprotected Lys.
Protocol 2: Cleavage of the ivDde Protecting Group
This protocol provides a standard and an optimized method for the removal of the ivDde group from a peptide-resin.
Standard Conditions:
-
Wash the peptide-resin with DMF (3 x resin volume).
-
Treat the resin with a solution of 2% (v/v) hydrazine monohydrate in DMF for 3 minutes.
-
Filter and repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5 x resin volume).[4]
Optimized Conditions for Difficult Sequences:
-
Wash the peptide-resin with DMF (3 x resin volume).
-
Treat the resin with a solution of 4% (v/v) hydrazine monohydrate in DMF for 3 minutes.
-
Filter and repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5 x resin volume).[6]
Visualizing SPPS Workflows and Chemical Logic
To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and the orthogonal nature of the ivDde protecting group.
Caption: Workflow of a standard Fmoc-SPPS cycle incorporating an optional orthogonal ivDde deprotection step for side-chain modification.
Caption: Orthogonality of the ivDde group in Fmoc-SPPS, showcasing selective deprotection pathways.
Conclusion
The ivDde protecting group is a robust and valuable tool for the synthesis of complex peptides requiring side-chain modifications. Its general stability to the standard conditions of Fmoc-SPPS makes it a reliable choice for many applications. However, researchers should be aware of the potential for incomplete cleavage with standard 2% hydrazine protocols and consider using a higher concentration of 4% hydrazine for more efficient deprotection, especially in challenging sequences. While the ivDde group is demonstrably more stable than the Dde group, further quantitative studies are needed to precisely determine its lability over extended piperidine treatment in comparison to other orthogonal protecting groups. The experimental protocols and comparative data provided in this guide should assist researchers in making informed decisions and optimizing their synthetic strategies when utilizing the ivDde protecting group.
References
A Comparative Guide to Purity Assessment of Crude Peptides Post-Resin Cleavage
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a peptide is a critical first step in numerous research and therapeutic applications. However, the journey from a resin-bound chain of amino acids to a purified, active molecule necessitates rigorous analytical evaluation. Following cleavage from the solid-phase support, the resulting crude peptide mixture contains the desired product alongside a heterogeneous collection of impurities. Accurate and comprehensive purity assessment at this stage is paramount for optimizing purification strategies, ensuring experimental reproducibility, and ultimately guaranteeing the safety and efficacy of the final peptide product.
This guide provides an objective comparison of the most prevalent analytical techniques for assessing the purity of crude peptides: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the principles of each method, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate technique for their specific needs.
Understanding the Impurities in Crude Peptides
Crude peptide mixtures obtained after solid-phase peptide synthesis (SPPS) and cleavage from the resin can contain a variety of impurities that need to be identified and quantified.[1][2] These impurities can arise from incomplete reactions, side reactions during synthesis, or degradation of the peptide during cleavage and handling.[1]
Common impurities include:
-
Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling of amino acids.
-
Deletion sequences: Peptides missing one or more amino acids from the intended sequence.
-
Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.
-
Oxidized or modified peptides: Chemical modifications of amino acid residues, such as the oxidation of methionine.
-
Diastereomers or epimers: Isomeric forms of the peptide that can arise from racemization during synthesis.
-
Residual scavengers and cleavage cocktail components: Chemicals used during the cleavage process that have not been fully removed.
The presence and abundance of these impurities can significantly impact the biological activity, safety, and overall quality of the peptide. Therefore, robust analytical methods are essential for their detection and quantification.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for crude peptide purity assessment depends on several factors, including the desired level of detail, throughput requirements, and available instrumentation. HPLC, UHPLC, and LC-MS are the most widely used methods, each offering distinct advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. | Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures. | Combines the separation power of HPLC or UHPLC with the mass detection capabilities of a mass spectrometer. |
| Resolution | Good for routine purity analysis. | Superior resolution, leading to sharper peaks and better separation of closely eluting impurities.[3] | Resolution is determined by the LC front-end (HPLC or UHPLC). MS provides mass-based differentiation of co-eluting peaks.[4] |
| Sensitivity | Good for detecting major components. | Higher sensitivity due to narrower peaks and improved signal-to-noise ratio.[3] | Excellent sensitivity, capable of detecting and identifying trace-level impurities.[5] |
| Analysis Time | Relatively longer run times. | Significantly faster analysis times compared to HPLC.[6] | Analysis time is dependent on the LC method. |
| Information Provided | Retention time and peak area for quantification of purity. | Higher resolution chromatograms for more accurate purity assessment. | Retention time, peak area, and mass-to-charge ratio (m/z) for identification of the target peptide and impurities.[1] |
| Cost | Lower initial instrument and operational costs.[5] | Higher initial instrument cost. | Highest initial instrument and maintenance costs.[5] |
| Best Suited For | Routine quality control, basic purity assessment. | High-throughput screening, analysis of complex crude mixtures, resolving closely related impurities. | Comprehensive characterization, identification of unknown impurities, analysis of co-eluting peaks. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of a crude peptide by RP-HPLC, RP-UHPLC, and LC-MS.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a standard method for analyzing the purity of a crude peptide using RP-HPLC with UV detection.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of the lyophilized crude peptide. b. Dissolve the peptide in a suitable solvent, typically 1 mL of 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[1] c. Vortex the solution until the peptide is fully dissolved. d. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[7]
2. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% TFA in water.[8]
- Mobile Phase B: 0.1% TFA in acetonitrile.[8]
- Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40 °C.
- Detection: UV absorbance at 214 nm or 220 nm (for the peptide backbone).[1]
- Injection Volume: 10-20 µL.
3. Data Analysis: a. Integrate the peaks in the resulting chromatogram. b. Calculate the purity of the crude peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
Protocol 2: Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC)
This protocol is designed for faster and higher-resolution analysis of crude peptide purity.
1. Sample Preparation: a. Follow the same sample preparation steps as described in the RP-HPLC protocol.
2. UHPLC System and Conditions:
- Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A steeper gradient can be used, for example, a linear increase from 5% to 95% Mobile Phase B over 5-10 minutes.
- Flow Rate: 0.4-0.6 mL/min.
- Column Temperature: 40-60 °C.
- Detection: UV absorbance at 214 nm or 220 nm.
- Injection Volume: 1-5 µL.
3. Data Analysis: a. Integrate the peaks in the high-resolution chromatogram. b. Calculate the purity as described in the RP-HPLC protocol.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol combines the separation power of UHPLC with the identification capabilities of mass spectrometry for a comprehensive analysis of the crude peptide.
1. Sample Preparation: a. Follow the same sample preparation steps as in the RP-HPLC protocol. For LC-MS, it is often preferable to use formic acid (FA) instead of TFA as the mobile phase modifier to avoid ion suppression in the mass spectrometer.[8] If TFA is used for chromatography, a post-column addition of a propionic acid solution can help mitigate ion suppression.
2. LC-MS System and Conditions:
- LC System: A UHPLC system as described in the RP-UHPLC protocol.
- Mobile Phase A: 0.1% Formic Acid in water.[8]
- Mobile Phase B: 0.1% Formic Acid in acetonitrile.[8]
- Gradient: A gradient similar to the UHPLC protocol.
- Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used.
- Ionization Mode: Positive ion mode.
- Mass Range: A range that covers the expected mass-to-charge ratios of the target peptide and its potential impurities.
- Data Acquisition: Full scan mode to detect all ions within the specified mass range.
3. Data Analysis: a. Process the chromatogram to determine the retention times and peak areas of all components. b. Analyze the mass spectrum of each peak to determine the m/z ratio of the corresponding compound. c. Deconvolute the mass spectra to determine the molecular weight of the target peptide and any impurities. d. Correlate the chromatographic peaks with the identified masses to create a comprehensive purity profile of the crude peptide.
Visualizing the Workflow
To better illustrate the processes involved in crude peptide purity assessment, the following diagrams outline the experimental workflows for each technique.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal Club: RP-UHPLC-MS versus peptide mapping for antibody characterization [mpl.loesungsfabrik.de]
- 4. biopharminternational.com [biopharminternational.com]
- 5. realpeptides.co [realpeptides.co]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
Navigating the Labyrinth of Peptide Synthesis: A Comparative Guide to LC-MS Analysis for ivDde Byproduct Identification
For researchers, scientists, and drug development professionals working with ivDde-based peptide synthesis, ensuring the purity of the final product is paramount. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group, while valuable for its orthogonal deprotection characteristics in Fmoc solid-phase peptide synthesis (SPPS), can present challenges in its removal, leading to a variety of byproducts. Liquid chromatography-mass spectrometry (LC-MS) stands as the cornerstone analytical technique for identifying and quantifying these impurities. This guide provides a comparative overview of LC-MS methodologies, supported by experimental data, to aid in the robust analysis of ivDde-based synthesis products.
The selective removal of the ivDde group, typically achieved with low concentrations of hydrazine, is a critical step that can influence the purity of the final peptide. Incomplete deprotection or side reactions, such as the migration of the protecting group, can result in a heterogeneous mixture of peptides that are often difficult to separate and identify.[1] A well-optimized LC-MS method is therefore indispensable for ensuring the quality and safety of synthetic peptides.
Comparing LC-MS Approaches for Byproduct Analysis
The choice of LC column and mobile phase additives significantly impacts the resolution and sensitivity of byproduct detection. Here, we compare two common reversed-phase columns, C18 and Phenyl-Hexyl, and discuss the influence of different mobile phase additives on the analysis of a model peptide synthesized using an ivDde-protected lysine.
Table 1: Comparison of LC Columns for the Separation of ivDde-Related Byproducts
| Feature | C18 Column | Phenyl-Hexyl Column | Key Advantages & Disadvantages |
| Stationary Phase | Octadecylsilane | Phenyl-Hexyl bonded silica | C18 offers strong hydrophobic retention, while Phenyl-Hexyl provides alternative selectivity through π-π interactions.[2][3] |
| Resolution of Protected vs. Deprotected Peptide | Good | Excellent | The Phenyl-Hexyl column often provides superior resolution for compounds with aromatic moieties, which can be beneficial in separating the ivDde-containing peptide from its deprotected form.[4] |
| Separation of ivDde Migrated Isomers | Moderate | Good to Excellent | The unique selectivity of the Phenyl-Hexyl phase can aid in the separation of isomeric byproducts resulting from ivDde migration, which may co-elute on a standard C18 column.[3] |
| Peak Shape for Basic Peptides | Can be poor with low ionic strength mobile phases | Generally good, especially with positively charged surfaces | Phenyl-Hexyl columns with positively charged surfaces can improve peak shape for basic peptides, which is common in peptide synthesis.[5] |
| Typical Peak Capacity | High (e.g., ~640) | Good (e.g., ~520) | C18 columns often exhibit higher overall peak capacities due to their strong retentive nature. |
Table 2: Impact of Mobile Phase Additives on LC-MS Analysis
| Additive | Concentration | Impact on Chromatography | Impact on Mass Spectrometry | Recommendations |
| Formic Acid (FA) | 0.1% | Good peak shape for many peptides, but can be less effective for very basic peptides. | Excellent ionization efficiency, minimal signal suppression. | The standard choice for most LC-MS applications due to its MS-friendliness. |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent peak shape and resolution due to ion-pairing effects. | Significant ion suppression, which can mask low-abundance byproducts. | Ideal for UV-based HPLC but should be avoided or used at very low concentrations for MS detection. |
| Difluoroacetic Acid (DFA) | 0.1% | A good compromise between FA and TFA, offering improved peak shape over FA. | Less ion suppression than TFA, providing better sensitivity. | A valuable alternative when FA provides suboptimal chromatography and TFA is too suppressive. |
Experimental Protocols
Protocol 1: General LC-MS Method for Screening ivDde Deprotection Reactions
This protocol is designed for the rapid assessment of the completeness of the ivDde removal step.
-
Sample Preparation: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold ether, centrifuge, and dissolve the pellet in the initial mobile phase.
-
LC System: UHPLC system with a binary pump and UV detector.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-65% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
MS Method: Positive ion mode, scanning a mass range of m/z 300-2000. Acquire both MS and data-dependent MS/MS scans to identify the main product and any major byproducts.
Protocol 2: Optimized LC-MS/MS Method for Identification of ivDde Migration Byproducts
This protocol is tailored for the challenging separation and identification of isomeric byproducts.
-
Sample Preparation: As described in Protocol 1.
-
LC System: UHPLC system.
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Difluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Difluoroacetic Acid in Acetonitrile.
-
Gradient: A shallow gradient optimized for the elution of the target peptide and its isomers (e.g., 20-40% B over 30 minutes).
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 50 °C.
-
MS System: High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).
-
MS Method: Positive ion mode. Utilize targeted MS/MS (or parallel reaction monitoring) on the expected masses of the parent peptide and its ivDde-adducts. Analyze fragmentation patterns to pinpoint the location of the ivDde group.
Visualizing Workflows and Byproduct Formation
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Conclusion
The successful analysis of byproducts in ivDde-based peptide synthesis hinges on the careful selection and optimization of the LC-MS method. While a standard C18 column with a formic acid-based mobile phase provides a good starting point for general screening, more challenging separations, particularly those involving isomeric byproducts from ivDde migration, may necessitate the use of a Phenyl-Hexyl column and alternative mobile phase additives like difluoroacetic acid. By understanding the interplay between the stationary phase, mobile phase, and mass spectrometric conditions, researchers can develop robust analytical methods to ensure the purity and quality of their synthetic peptides. The detailed protocols and comparative data presented in this guide serve as a valuable resource for navigating the complexities of ivDde byproduct analysis.
References
Navigating the Crucial Step: A Comparative Guide to Coupling Reagents for ivDde-Lys(Fmoc)-OH
In the intricate world of peptide synthesis, the efficient incorporation of orthogonally protected amino acids is paramount for the successful construction of complex peptides, such as branched or cyclic structures. The use of ivDde-Lys(Fmoc)-OH, a key building block for such advanced designs, presents a unique challenge due to potential steric hindrance. The choice of coupling reagent at this critical step can significantly impact reaction efficiency, yield, and the purity of the final product. This guide provides a comparative overview of commonly used coupling reagents, supported by available experimental data for sterically hindered amino acids, to aid researchers in making informed decisions.
Performance Snapshot: Comparing Coupling Reagents
While direct comparative studies on the coupling efficiency of various reagents specifically with this compound are not extensively documented in publicly available literature, performance can be inferred from studies on other sterically hindered amino acids. The following table summarizes the general efficiency of popular coupling reagents.
| Coupling Reagent Combination | Activating Agent | Additive | Base | Typical Purity/Yield | Key Considerations |
| HATU/DIPEA | HATU | --- | DIPEA | High | Generally considered the most efficient for hindered couplings, though cost can be a factor.[1] |
| HBTU/HOBt/DIPEA | HBTU | HOBt | DIPEA | Good to High | A widely used and cost-effective option, though may be less efficient than HATU for particularly difficult couplings.[2] |
| DIC/OxymaPure | DIC | OxymaPure | --- | Good to High | A carbodiimide-based method with an additive that minimizes racemization. The urea (B33335) byproduct is soluble in DMF.[3] |
| COMU/DIPEA | COMU | --- | DIPEA | High | A newer generation uronium salt with high reactivity, often comparable or superior to HBTU. |
| DIC/HOBt/DMAP | DIC | HOBt | DMAP | High (up to 93% reported for Fmoc-Arg(Pbf)-OH)[4] | Effective for hindered amino acids, but DMAP can increase racemization risk in some cases. |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the coupling of this compound using two common classes of reagents.
Protocol 1: Uronium Salt-Based Coupling (e.g., HATU)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the deprotected resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction for completion (absence of free primary amines).
-
Washing: Drain the coupling solution and wash the resin extensively with DMF.
Protocol 2: Carbodiimide-Based Coupling (e.g., DIC/OxymaPure)
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to this solution.
-
Pre-activation (Optional but Recommended): Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the coupling solution to the deprotected resin and agitate at room temperature for 1-4 hours.
-
Monitoring: Use the Kaiser test to check for complete consumption of the free amine.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF.
Visualizing the Workflow and Chemical Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the key chemical structures involved in the coupling of this compound.
Caption: General experimental workflow for the solid-phase coupling of this compound.
Caption: Logical relationship of components in the coupling reaction.
Concluding Remarks
The selection of an appropriate coupling reagent is a critical parameter in the synthesis of peptides containing the sterically demanding this compound. While HATU is often cited for its high efficiency in challenging couplings, other reagents such as HBTU, COMU, and DIC/OxymaPure also offer effective and sometimes more economical alternatives. The choice will ultimately depend on the specific sequence, the scale of the synthesis, and laboratory resources. The protocols and data presented in this guide serve as a valuable starting point for optimizing the incorporation of this versatile building block into complex peptide structures.
References
A Cost-Benefit Analysis of ivDde-Lys(Fmoc)-OH in Peptide Synthesis: A Comparative Guide
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity, particularly in the synthesis of complex peptides such as branched and cyclic structures. For the orthogonal protection of lysine's ε-amino group, Fmoc-Lys(ivDde)-OH has emerged as a valuable tool. This guide provides a comprehensive cost-benefit analysis of using ivDde-Lys(Fmoc)-OH in comparison to other common lysine-protecting groups, namely Fmoc-Lys(Dde)-OH, Fmoc-Lys(Mtt)-OH, and Fmoc-Lys(Alloc)-OH. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis strategies.
Executive Summary
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group offers excellent orthogonality in Fmoc-based SPPS. It is stable to the piperidine (B6355638) treatment used for Fmoc group removal and to trifluoroacetic acid (TFA) used for final cleavage from most resins, but it can be selectively cleaved under mild basic conditions using hydrazine (B178648). This allows for site-specific modification of the lysine (B10760008) side chain on the solid support. While offering significant advantages in terms of stability and orthogonality compared to the closely related Dde group, the use of ivDde also presents certain cost and efficiency considerations. This guide will delve into these aspects, providing a clear comparison with other popular orthogonal protecting groups.
Performance Comparison
The choice of a lysine-protecting group directly impacts the efficiency of deprotection, the purity of the final peptide, and the overall cost of the synthesis. The following tables summarize the key performance metrics of ivDde in comparison to Dde, Mtt, and Alloc protecting groups.
| Protecting Group | Deprotection Conditions | Deprotection Time | Key Advantages | Key Disadvantages |
| ivDde | 2-5% Hydrazine in DMF | 3-10 min (repeated treatments often necessary) | High stability to piperidine, reducing risk of premature deprotection.[1] Orthogonal to Fmoc and most acid-labile protecting groups.[2] | Can be sluggish to remove, especially in aggregated sequences or near the C-terminus.[2] Hydrazine can be incompatible with certain sensitive residues. |
| Dde | 2% Hydrazine in DMF or Hydroxylamine/imidazole in NMP | Generally faster than ivDde | Milder deprotection than ivDde. | Less stable to piperidine than ivDde, with potential for migration to other free amines. |
| Mtt | 1-2% TFA in DCM with scavengers (e.g., TIS) | 30-60 min (repeated treatments may be needed) | Mild acidic deprotection orthogonal to Fmoc and tBu groups. | Requires careful control to avoid premature cleavage of other acid-labile groups. Potential for side reactions if scavengers are not used. |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in DCM or DMF | 15-30 min (repeated treatments may be needed) | Very mild and highly orthogonal deprotection conditions. | Palladium catalysts can be expensive and may require removal from the final peptide. Can be poisoned by sulfur-containing residues.[3] |
| Protecting Group | Reported Crude Peptide Purity (Branched Peptide Synthesis) |
| ivDde | 93% |
| Mtt | 79% |
| Alloc | 82% |
Cost Analysis
The cost of a peptide synthesis project is a multifactorial consideration, encompassing not only the price of the protected amino acid but also the cost of deprotection reagents, potential impact on synthesis time, and the likelihood of success which affects overall resource allocation.
| Amino Acid Derivative | Relative Price (per gram) | Deprotection Reagent Cost |
| Fmoc-Lys(ivDde)-OH | High | Low (Hydrazine is inexpensive) |
| Fmoc-Lys(Dde)-OH | High | Low (Hydrazine is inexpensive) |
| Fmoc-Lys(Mtt)-OH | Moderate | Low (TFA and scavengers are common lab reagents) |
| Fmoc-Lys(Alloc)-OH | Moderate to High | High (Palladium catalysts are expensive) |
Note: Relative prices are based on publicly available catalog prices from various suppliers and may vary. This is intended for comparative purposes only.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application of these protecting groups.
ivDde Group Removal
Reagents:
-
2% (v/v) Hydrazine monohydrate in N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the 2% hydrazine solution (10 mL per gram of resin) for 3-5 minutes at room temperature with gentle agitation.
-
Filter the resin and repeat the hydrazine treatment 2-3 times.
-
Monitor the deprotection by taking a small sample of the filtrate and measuring its absorbance at 290 nm, as the cleavage by-product is UV active.[2]
-
Wash the resin thoroughly with DMF to remove all traces of hydrazine.
For challenging sequences, the concentration of hydrazine can be increased to 4%, which has been shown to improve deprotection efficiency.
Mtt Group Removal
Reagents:
-
Deprotection solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution (10 mL per gram of resin) for 30 minutes at room temperature with gentle agitation.
-
Filter the resin and repeat the treatment if necessary.
-
To check for complete deprotection, a small sample of resin beads can be treated with 100% TFA; an immediate orange coloration indicates the presence of the Mtt cation.
-
Wash the resin with DCM, followed by a neutralization wash with 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF, and finally with DMF.
Alloc Group Removal
Reagents:
-
Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents relative to the peptide on resin).
-
Scavenger: Phenylsilane (PhSiH₃) (10-20 equivalents).
-
Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
Procedure:
-
Swell the peptide-resin in the chosen solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve the Pd(PPh₃)₄ and PhSiH₃ in the solvent and add it to the resin.
-
Agitate the mixture at room temperature for 15-30 minutes. The reaction mixture will typically turn yellow or orange.
-
Filter the resin and repeat the treatment to ensure complete deprotection.
-
Wash the resin extensively with the solvent, followed by washes with a solution of sodium diethyldithiocarbamate (B1195824) in DMF to scavenge any residual palladium, and finally with DMF.
Signaling Pathways and Experimental Workflows
Conclusion
The cost-benefit analysis of using this compound reveals it to be a highly valuable but specialized tool in peptide synthesis. Its primary benefit lies in the high degree of stability and orthogonality it offers, which is critical for the successful synthesis of complex peptides where premature deprotection of the lysine side chain would be detrimental. The higher purity reported for a branched peptide synthesized with ivDde compared to Mtt and Alloc underscores its potential to simplify downstream purification efforts, a significant cost-saving factor.
However, the potential for sluggish deprotection with hydrazine requires careful optimization and monitoring. For simpler peptides or when cost of the raw amino acid is the primary driver, other protecting groups like Mtt might be more cost-effective. The Alloc group, while offering very mild deprotection, introduces the complexity and cost associated with palladium catalysts.
Ultimately, the choice of lysine protecting group should be guided by the specific requirements of the target peptide. For complex, multi-step syntheses of branched or cyclic peptides where reliability and final purity are paramount, the benefits of using this compound often outweigh the higher initial cost of the amino acid derivative. For less complex syntheses, a thorough evaluation of the trade-offs between cost, efficiency, and potential side reactions for each protecting group is essential for a successful and economical outcome.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of ivDde-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling and Disposal of ivDde-Lys(Fmoc)-OH, Ensuring Laboratory Safety and Environmental Compliance.
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of this compound, a specialized amino acid derivative used in peptide synthesis. Adherence to these procedures will mitigate risks and ensure the safety of laboratory personnel and the environment.
I. Understanding the Compound and Associated Hazards
This compound is a complex organic molecule utilized in solid-phase peptide synthesis (SPPS). Its structure includes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the ε-amino group and the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group on the α-amino group. While some safety data sheets (SDS) classify this compound as non-hazardous, it is prudent to treat it as a hazardous chemical waste due to its complex nature and the potential for hazardous byproducts from its use in synthesis.[1][2]
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat when handling this compound.[3]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust.[3]
-
Environmental Precautions: Prevent the compound and its associated waste from entering drains or waterways.[2][3]
II. Disposal of Solid this compound Waste
This category includes expired or unused this compound, as well as contaminated consumables such as weighing paper, gloves, and empty containers.
Step-by-Step Disposal Procedure for Solid Waste:
-
Segregation and Containerization:
-
Collect all solid waste containing this compound in a designated, compatible, and sealable hazardous waste container.[4][5] High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[4]
-
If possible, store the chemical in its original container.[3][6] The container must be in good condition and free of leaks.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[4][7][8]
-
The label must include the full chemical name: "this compound".[4][8]
-
List the primary hazards (e.g., "Irritant" - if applicable based on institutional assessment).[4]
-
Indicate the date the waste was first added to the container.[4]
-
-
Storage:
-
Disposal:
III. Disposal of Liquid Waste from Peptide Synthesis
The use of this compound in peptide synthesis generates liquid waste streams, primarily from the cleavage of the Fmoc and ivDde protecting groups.
-
Fmoc Group Removal: The Fmoc group is typically removed using a weak base, commonly a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[9][10] The resulting solution containing the cleaved Fmoc-piperidine adduct is a hazardous waste stream.[3]
-
ivDde Group Removal: The ivDde group is selectively cleaved using a solution of 2% hydrazine (B178648) in DMF.[9][11] This waste stream is also considered hazardous.
Step-by-Step Disposal Procedure for Liquid Waste:
-
Collection:
-
Labeling:
-
Storage:
-
Store the sealed liquid waste container in a designated hazardous waste area, segregated by chemical compatibility.[8]
-
-
Disposal:
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from the use of this compound.
Caption: Disposal Workflow for this compound Waste.
IV. Summary of Key Disposal Information
| Waste Type | Container Requirements | Labeling Requirements | Disposal Method |
| Solid this compound Waste | Sealable, chemically compatible (e.g., HDPE) | "Hazardous Waste", "this compound", Date | Institutional Hazardous Waste Program |
| Liquid Waste (Fmoc Deprotection) | Sealable, leak-proof, compatible | "Hazardous Waste", List of all constituents (e.g., Piperidine, DMF) | Institutional Hazardous Waste Program |
| Liquid Waste (ivDde Deprotection) | Sealable, leak-proof, compatible | "Hazardous Waste", List of all constituents (e.g., Hydrazine, DMF) | Institutional Hazardous Waste Program |
Disclaimer: This document provides general guidance. Researchers must consult their institution's specific safety and disposal protocols and the relevant Safety Data Sheets (SDS) for this compound. All procedures must comply with local, state, and federal regulations.
References
- 1. abmole.com [abmole.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 10. genscript.com [genscript.com]
- 11. peptide.com [peptide.com]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling ivDde-Lys(Fmoc)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ivDde-Lys(Fmoc)-OH. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. While some safety data sheets (SDS) may classify this substance as non-hazardous, it is best practice to follow a conservative approach due to potential irritant or harmful effects.[1][2][3]
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Glasses | Must be conforming to EN166 or NIOSH approved, with side-shields.[4] |
| Skin Protection | Gloves | Chemically resistant gloves (e.g., nitrile) must be inspected before use. Use proper glove removal technique to avoid skin contact.[3][4] |
| Lab Coat | Standard laboratory coat to protect from spills and dust. | |
| Impervious Clothing | Recommended when handling larger quantities to protect underlying clothing and skin.[3] | |
| Respiratory Protection | Dust Mask/Respirator | For nuisance exposures or when dust formation is likely, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for laboratory safety and experimental success. This involves proper procedures for receiving, storing, handling, and disposing of the chemical.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[3] The recommended storage temperature is often -20°C.
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3]
2. Handling and Use:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][4]
-
Avoid the formation of dust and aerosols during handling.[3]
-
When weighing the solid, do so in a fume hood or on a balance with a draft shield.
-
For use in peptide synthesis, dissolve the required amount in a suitable solvent such as DMF, DMSO, or NMP.[5]
3. Disposal Plan:
-
Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.
-
Contaminated materials, such as gloves and weighing paper, should be placed in a designated, sealed container for chemical waste.
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[4] Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Protocol: Selective ivDde Group Removal
A key application of this compound is in solid-phase peptide synthesis (SPPS) for the creation of branched or cyclic peptides. The ivDde group is stable to the piperidine (B6355638) used for Fmoc removal but can be selectively cleaved with hydrazine (B178648).[5][6]
Objective: To selectively remove the ivDde protecting group from a lysine (B10760008) residue on a resin-bound peptide.
Materials:
-
Resin-bound peptide containing an ivDde-protected lysine.
-
2% hydrazine in DMF (v/v).
-
DMF (Dimethylformamide).
-
Solid-phase synthesis vessel.
-
Shaker or automated peptide synthesizer.
Procedure:
-
Wash the resin-bound peptide thoroughly with DMF to remove any residual reagents from previous steps.
-
Add the 2% hydrazine in DMF solution to the resin in the reaction vessel.
-
Allow the reaction to proceed for 3-10 minutes at room temperature with gentle agitation.[5]
-
Drain the reaction vessel.
-
Repeat the hydrazine treatment two more times (for a total of three treatments) to ensure complete removal of the ivDde group.[5]
-
The removal of the ivDde group can be monitored by UV spectrophotometry, as the cleavage product absorbs at 290 nm.[5][6]
-
After the final hydrazine treatment, wash the resin extensively with DMF to remove the cleavage byproducts and excess hydrazine.
-
The newly exposed side-chain amino group of lysine is now available for subsequent modification, such as chain extension or labeling.[6]
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound in the laboratory.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
